molecular formula C6H11NO2 B1582943 N-(Methoxymethyl)methacrylamide CAS No. 3644-12-0

N-(Methoxymethyl)methacrylamide

Cat. No.: B1582943
CAS No.: 3644-12-0
M. Wt: 129.16 g/mol
InChI Key: YOZHLACIXDCHPV-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)methacrylamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(methoxymethyl)-2-methylprop-2-enamide
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InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)7-4-9-3/h1,4H2,2-3H3,(H,7,8)
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InChI Key

YOZHLACIXDCHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID4063111
Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
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Molecular Weight

129.16 g/mol
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CAS No.

3644-12-0
Record name N-(Methoxymethyl)-2-methyl-2-propenamide
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Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
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Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
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Record name 2-Propenamide, N-(methoxymethyl)-2-methyl-
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Record name N-(methoxymethyl)methacrylamide
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Foundational & Exploratory

Introduction: A Multifunctional Monomer for Advanced Material Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(Methoxymethyl)methacrylamide: Properties, Polymerization, and Advanced Applications

This compound (NMMA) is a functional monomer that has garnered significant interest within the polymer and materials science communities. For researchers and professionals in drug development and biomaterials, NMMA offers a unique combination of functionalities that enable the synthesis of sophisticated polymer architectures. Its molecular structure incorporates a methacryloyl group, which is readily polymerizable, and a reactive N-(methoxymethyl) side group. This dual nature allows for the creation of linear or branched copolymers that can subsequently be crosslinked into robust three-dimensional networks.[1]

The primary value of NMMA lies in this post-polymerization crosslinking capability. The methoxymethyl group can undergo self-crosslinking reactions, typically triggered by heat or acidic conditions, after the initial polymer backbone has been formed.[1] This process transforms thermoplastic polymers into thermoset materials, imparting enhanced mechanical strength, thermal stability, and resistance to solvents and water.[1] These properties are highly desirable in applications ranging from advanced coatings and adhesives to the controlled-release hydrogels and biocompatible scaffolds critical to drug delivery and tissue engineering.[1][2][3] This guide provides a comprehensive technical overview of NMMA, from its fundamental chemical properties and synthesis to its polymerization behavior and application in creating functional materials.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of NMMA is essential for its effective use in synthesis and material design. These properties dictate storage conditions, reaction parameters, and the ultimate characteristics of the resulting polymers.

Chemical Structure

The structure of NMMA is key to its functionality. The methacryloyl group provides the site for polymerization, while the N-methoxymethyl group is the source of its crosslinking ability.

Caption: Chemical structure of this compound (NMMA).

Physicochemical Data

The following table summarizes the key physicochemical properties of NMMA. Note that this monomer is typically stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization and is heat-sensitive, requiring refrigerated storage.[1][4]

PropertyValueReference(s)
IUPAC Name N-(methoxymethyl)-2-methylprop-2-enamide[1]
Synonyms NMMA, 3MA[5][6]
CAS Number 3644-12-0[4][7]
Molecular Formula C₆H₁₁NO₂[5][7]
Molecular Weight 129.16 g/mol [7]
Appearance Clear liquid[7]
Boiling Point 85 °C at 0.8 mmHg[7][8][9]
Density ~1.04 g/cm³ at 20 °C[7]
Refractive Index ~1.4690 - 1.4750[7]
Storage Temp. 0-10 °C (Refrigerated)[1]

Synthesis and Spectroscopic Characterization

Established Synthetic Route

The most common and well-documented method for synthesizing NMMA involves a two-step reaction starting from methacrylamide, formaldehyde, and methanol.[1] This process is analogous to the synthesis of N-(Hydroxymethyl)acrylamide (NMA) from acrylamide.[10]

  • Hydroxymethylation: The first step is the formation of the N-methylol intermediate, N-(hydroxymethyl)methacrylamide. This reaction involves the addition of formaldehyde to the nitrogen atom of methacrylamide. It is typically conducted in an aqueous or acetone medium and is often base-catalyzed to enhance the nucleophilicity of the amide nitrogen.[1][10]

  • Etherification: The N-methylol intermediate is then reacted with methanol in an etherification step to yield the final NMMA product.[1]

Synthesis_Workflow cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Etherification MAM Methacrylamide NMMAM N-(hydroxymethyl)methacrylamide (Intermediate) MAM->NMMAM FA Formaldehyde FA->NMMAM Catalyst1 Base Catalyst (e.g., NaOH) Catalyst1->NMMAM MeOH Methanol NMMA This compound (Final Product) NMMAM->NMMA MeOH->NMMA

Caption: The two-step synthesis pathway for NMMA.

Experimental Protocol: Synthesis of NMMA

This protocol is a representative procedure based on established methods for similar compounds.[10]

Materials:

  • Methacrylamide

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Acetone (Solvent)

  • Sodium Hydroxide (Catalyst)

  • Phthalic Acid (Neutralizer)

  • Polymerization Inhibitor (e.g., p-methoxyphenol)

Procedure:

  • Preparation: Charge a reactor with acetone and add the methacrylamide. Add a small amount of polymerization inhibitor.

  • Catalysis: Warm the mixture to approximately 40-45 °C with gentle stirring.

  • Reactant Addition: Carefully add formaldehyde to the mixture. The pH should be maintained around 8.5 using a dilute sodium hydroxide solution to catalyze the hydroxymethylation.

  • Reaction (Step 1): Maintain the temperature and allow the reaction to proceed isothermally for 1-2 hours to form N-(hydroxymethyl)methacrylamide.

  • Etherification (Step 2): Add an excess of methanol to the reaction mixture. The etherification can be promoted by slightly acidic conditions, though it may also proceed under the established basic conditions.

  • Neutralization: After the reaction period, add phthalic acid to neutralize the catalyst and adjust the final pH to between 7.0 and 8.0.

  • Product Isolation: Cool the solution to induce crystallization or use distillation under reduced pressure to isolate the final NMMA product.

Causality: The use of a base catalyst in step 3 deprotonates the amide nitrogen, making it a stronger nucleophile to attack the electrophilic carbonyl carbon of formaldehyde.[10] Maintaining a moderate temperature prevents unwanted side reactions and polymerization. The final neutralization step is crucial to quench the reaction and ensure the stability of the product.

Spectroscopic Characterization

Spectroscopic methods are vital for confirming the molecular structure of the synthesized NMMA monomer.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂) of the methacryloyl group, the methyl protons (-CH₃) on the double bond, the methylene protons of the methoxymethyl group (-N-CH₂-O-), and the terminal methyl protons of the methoxy group (-O-CH₃). The relative integration of these peaks should correspond to the number of protons in each environment (2:3:2:3).

  • ¹³C NMR Spectroscopy: The carbon NMR would show characteristic peaks for the carbonyl carbon (C=O), the vinyl carbons (C=C), and the carbons of the methoxymethyl side chain.

  • FTIR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretch (if any secondary amine is present, though it's tertiary in NMMA), C=O stretch (amide I band), C=C stretch, and C-O-C stretch of the ether linkage.

Polymerization and Crosslinking

The utility of NMMA is fully realized through its polymerization and subsequent crosslinking.

Polymerization Behavior

The methacryloyl group of NMMA allows it to participate in various polymerization reactions.

  • Free-Radical Polymerization: This is the most common method for polymerizing NMMA. It can be initiated using thermal or photoinitiators to create homopolymers or, more commonly, copolymers with other vinyl monomers like acrylates, styrenes, and other acrylamides.[1]

  • Controlled Radical Polymerization: While conventional free-radical polymerization offers limited control over polymer architecture, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to related methacrylamide monomers.[11] These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, which is critical for applications in drug delivery where batch-to-batch consistency is paramount.

  • Graft Copolymerization: NMMA can be incorporated as a pendant group in graft copolymers, allowing for the modification of existing polymer backbones to introduce crosslinking capabilities.[1]

The Self-Crosslinking Mechanism

The defining feature of NMMA-containing polymers is their ability to self-crosslink. This reaction is typically activated after the polymer has been formed and processed (e.g., cast as a film or formed into particles).

The crosslinking proceeds via the N-(methoxymethyl) group. Under the influence of heat (typically >120 °C) and/or an acid catalyst, the methoxymethyl group can react with another nearby methoxymethyl group or with the amide proton on another chain. This condensation reaction eliminates methanol and forms a stable methylene or ether linkage between the polymer chains.

Crosslinking_Mechanism P1 ---[Polymer Chain 1]---N(H)---CH₂---O---CH₃ Activated Heat / H⁺ Catalyst P1->Activated P2 ---[Polymer Chain 2]---N(H)---CH₂---O---CH₃ P2->Activated Crosslinked ---[Polymer Chain 1]---N---CH₂---N---[Polymer Chain 2]--- Activated->Crosslinked Byproduct + 2 CH₃OH (Methanol) Activated->Byproduct

Caption: Simplified mechanism of self-crosslinking in NMMA polymers.

This crosslinking dramatically alters the material's properties, converting a soluble or fusible thermoplastic into an insoluble and infusible thermoset network. The density of these crosslinks can be precisely controlled by adjusting the molar ratio of NMMA in the initial copolymerization, allowing for fine-tuning of the final material's mechanical strength, swelling behavior, and degradation profile.[3]

Applications in Drug Development and Biomedical Research

The unique properties of NMMA-based polymers make them highly suitable for a range of biomedical applications, particularly in the field of drug delivery.[2][12][13]

Controlled-Release Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used as vehicles for drug delivery.[12] The ability of NMMA to form covalent crosslinks is ideal for creating stable hydrogel networks.

  • Tunable Swelling: By controlling the crosslink density (i.e., the amount of NMMA in the copolymer), the equilibrium water content and swelling ratio of the hydrogel can be precisely managed.[14] This, in turn, controls the mesh size of the polymer network, which dictates the diffusion rate of an encapsulated drug.

  • Enhanced Stability: The covalent crosslinks formed by NMMA provide greater mechanical and chemical stability compared to hydrogels formed by physical crosslinking (e.g., hydrogen bonds or ionic interactions).

Thermoresponsive Drug Delivery Systems

Many polyacrylamides exhibit thermoresponsive behavior, undergoing a reversible phase transition in aqueous solution at a lower critical solution temperature (LCST).[15][16] By copolymerizing NMMA with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), "smart" hydrogels can be created.[17] Below the LCST, the hydrogel is swollen and can be loaded with a drug. When heated above the LCST (e.g., to body temperature), the polymer network collapses, expelling water and releasing the encapsulated therapeutic agent in a controlled manner.[16][18] The inclusion of NMMA provides a mechanism to covalently lock the hydrogel structure, ensuring its integrity during these phase transitions.

Experimental Workflow: NMMA-Based Hydrogel for Drug Release

The following workflow outlines the key steps for fabricating and testing an NMMA-containing hydrogel for a drug release application.

Drug_Delivery_Workflow A 1. Copolymer Synthesis (e.g., NMMA + NIPAM) via Free-Radical Polymerization B 2. Purification Dialysis to remove unreacted monomers and initiator A->B C 3. Drug Loading Equilibrium swelling of the purified polymer in drug solution B->C D 4. Hydrogel Formation & Curing Casting into desired shape and thermal crosslinking (e.g., 80°C) C->D E 5. Drug Release Study Incubation in PBS (pH 7.4) at 37°C. Sample collection at time intervals D->E F 6. Analysis Quantify released drug using UV-Vis or HPLC E->F

Caption: Experimental workflow for an NMMA hydrogel drug delivery system.

Causality and Self-Validation: The purification step (B) is critical for ensuring biocompatibility, as residual unreacted acrylamide monomers can be cytotoxic.[19] The thermal curing step (D) activates the NMMA crosslinking chemistry, creating the stable network necessary for controlled release. The final analysis (F) validates the performance of the hydrogel by providing a quantitative release profile.

Safety and Handling

As with any reactive chemical, proper handling of NMMA is essential. The monomer is classified as an irritant and a potential skin sensitizer.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[4]

  • H319: Causes serious eye irritation.[4]

Handling and Storage:

  • Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid breathing vapors.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and safety goggles or a face shield.[4][5]

  • Storage: Store in a cool, refrigerated (0-10 °C), and dry place away from heat and sources of ignition.[1] Ensure the container is tightly sealed. The monomer is typically supplied with a polymerization inhibitor (MEHQ).

  • Spills: In case of a spill, remove all sources of ignition and evacuate personnel. Use personal protective equipment and absorb the spill with an inert material.[5]

First Aid Measures:

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[5]

Conclusion

This compound is a highly versatile functional monomer that serves as a powerful tool for materials scientists and drug development professionals. Its capacity for straightforward polymerization combined with a controllable, post-synthesis self-crosslinking mechanism allows for the rational design of advanced polymers with tailored properties. From creating robust, solvent-resistant networks to engineering smart, stimulus-responsive hydrogels for controlled drug delivery, NMMA provides a reliable chemical platform for innovation. By understanding its core properties, synthesis, and reactivity, researchers can effectively leverage NMMA to develop next-generation materials that address key challenges in medicine and technology.

References

  • Acrylamide, N-(methoxymethyl)-. ChemBK. [Link]

  • This compound, 50 g, CAS No. 3644-12-0. Carl ROTH. [Link]

  • This compound, 500 g, CAS No. 3644-12-0. Carl ROTH. [Link]

  • Methacrylamide. Grokipedia. [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]

  • This compound. esdchem. [Link]

  • Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI. [Link]

  • Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane. ResearchGate. [Link]

  • New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PubMed Central. [Link]

  • Thermoresponsive properties of polyacrylamides in physiological solutions. Royal Society of Chemistry. [Link]

  • Process for preparing n-methyl(meth)acrylamide.
  • Thermo-responsive copolymer, composed of N,N-dimethylaminopropylacrylamide... ResearchGate. [Link]

  • Thermoresponsive Polymers for Biomedical Applications. MDPI. [Link]

  • Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride... Royal Society of Chemistry. [Link]

  • Synthesis of Thermoresponsive Polymers for Drug Delivery. PubMed. [Link]

  • Bulk Depolymerization of PMMA via Pendent Group Activation. ChemRxiv. [Link]

  • Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. National Institutes of Health. [Link]

  • Designing Drug Delivery Vehicles based on N-(2-Hydroxypropyl) Methacrylamide. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to N-(Methoxymethyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of N-(Methoxymethyl)methacrylamide, a functional monomer with significant applications in polymer chemistry and materials science. We will delve into its fundamental molecular properties, including its precise molecular weight and chemical formula, and provide validated protocols for its characterization.

Core Molecular Identity

This compound, often abbreviated as NMMA, is a derivative of methacrylamide.[1] The introduction of the N-methoxymethyl group provides a reactive site for crosslinking, making it a valuable component in the synthesis of functional polymers.

Molecular Formula and Weight

The exact molecular characteristics are foundational for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

  • Molecular Formula: C6H11NO2[2][3][4][5]

  • Molecular Weight (Molar Mass): 129.16 g/mol [2][3][4][5]

These values are critical for preparing solutions of known concentration and for interpreting data from mass spectrometry.

Key Identification and Physicochemical Properties

For practical laboratory use and regulatory compliance, the following identifiers and properties are essential.

PropertyValueSource
CAS Number 3644-12-0[2][6]
Appearance Colorless to light yellow clear liquid[2][3]
Density ~1.03-1.04 g/cm³ at 20°C[3][7]
Boiling Point 85°C at 0.8 mmHg[3][5]
Water Solubility 800 g/L at 20°C[4][5]

Molecular Structure and Visualization

The functionality of this compound is directly derived from its molecular architecture. It contains a polymerizable methacrylamide group and a reactive N-methoxymethyl group that can undergo crosslinking reactions, often under thermal or acidic conditions.

Structural Diagram

The following diagram illustrates the connectivity of atoms within the this compound molecule.

Caption: Molecular structure of this compound.

Experimental Verification Protocols

To ensure the identity and purity of this compound in a research setting, standardized analytical techniques are employed. The following protocols outline the verification of its molecular weight and structure.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of this compound is 129.16 g/mol .

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for this molecule, minimizing fragmentation and clearly showing the molecular ion.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode. The amide nitrogen can be protonated to form [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 200 to ensure the expected ion is captured.

    • Use a capillary voltage of approximately 3-4 kV.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for several minutes to obtain a stable signal and good spectral average.

  • Data Analysis:

    • Examine the resulting mass spectrum for the protonated molecular ion [M+H]⁺.

    • Expected Result: A prominent peak should be observed at m/z 130.17 (129.16 for C6H11NO2 + 1.007 for H⁺). The presence of a sodium adduct [M+Na]⁺ at m/z 152.14 is also common.

Caption: ESI-MS workflow for molecular weight confirmation.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To verify the chemical structure of this compound by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for structural elucidation.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 300 MHz or higher for good signal resolution.

    • Acquire a standard ¹H spectrum with 16-32 scans.

  • Data Acquisition: Record the spectrum at room temperature.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and analyze the chemical shifts (δ) and coupling patterns.

    • Expected Signals:

      • ~5.5-6.0 ppm: Two singlets or narrow multiplets, corresponding to the two vinyl protons (=CH₂).

      • ~4.8 ppm: A doublet, corresponding to the N-CH₂-O protons, likely coupled to the N-H proton.

      • ~3.4 ppm: A singlet, corresponding to the methoxy (-OCH₃) protons.

      • ~1.9 ppm: A singlet, corresponding to the methyl (C-CH₃) protons.

      • Variable (e.g., ~7.0 ppm): A broad singlet for the amide (N-H) proton.

The presence of these signals with the correct integration ratios confirms the molecular structure.[6]

Conclusion

This compound is a key monomer defined by its molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol .[3][4][5] Its unique structure, featuring both a polymerizable double bond and a reactive crosslinking site, makes it highly valuable in the development of advanced polymers and materials. The experimental protocols detailed herein provide a robust framework for researchers to confidently verify the identity and purity of this compound, ensuring the integrity of their scientific investigations and development processes.

References

  • Carl ROTH GmbH. (n.d.). This compound. Retrieved from Carl ROTH website. [Link]

  • Carl ROTH GmbH. (n.d.). This compound, 500 g. Retrieved from Carl ROTH website. [Link]

  • Wikipedia. (2023). Methacrylamide. Retrieved from Wikipedia. [Link]

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An In-Depth Technical Guide to the Synthesis of N-(Methoxymethyl)methacrylamide (MOM-MAA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-(Methoxymethyl)methacrylamide

This compound (MOM-MAA) is a functional monomer of significant interest in the field of polymer science and materials chemistry. Its unique bifunctional structure, which combines a polymerizable methacrylamide group with a reactive N-methoxymethyl ether moiety, makes it a valuable crosslinking agent. This dual functionality allows for a two-stage curing process: initial free-radical polymerization through the vinyl group to form a linear polymer, followed by a subsequent acid-catalyzed condensation of the methoxymethyl groups to create a durable, crosslinked thermoset polymer network.

This capability is leveraged in a variety of applications, including the formulation of high-performance coatings, adhesives, textile finishing agents, and photosensitive resins. The crosslinked polymers derived from MOM-MAA often exhibit enhanced thermal stability, solvent resistance, and mechanical strength. This guide provides a comprehensive, in-depth exploration of the synthesis of MOM-MAA, designed for researchers, chemists, and professionals in polymer and drug development. We will delve into the mechanistic principles, provide detailed, field-proven experimental protocols, and outline robust methods for purification and characterization.

Synthesis Overview and Mechanistic Principles

The synthesis of this compound is most effectively achieved through a two-step reaction pathway. This strategy ensures high selectivity and yield by first creating a stable intermediate, N-(Hydroxymethyl)methacrylamide (HMMAA), which is then converted to the final product.

Step 1: Base-Catalyzed Hydroxymethylation of Methacrylamide The initial step involves the reaction of methacrylamide with formaldehyde. This is a classic nucleophilic addition reaction.[1] The process is typically catalyzed by a base, which deprotonates the amide nitrogen of methacrylamide. This generates a potent nucleophile (an amide anion) that readily attacks the electrophilic carbonyl carbon of formaldehyde.[1] The resulting alkoxide intermediate is then protonated during workup to yield N-(Hydroxymethyl)methacrylamide. The causality for using a base is to increase the nucleophilicity of the methacrylamide, thereby accelerating the reaction and enabling it to proceed under mild temperature conditions, which critically minimizes undesired side reactions like polymerization.

Step 2: Acid-Catalyzed Etherification The second step is the conversion of the hydroxymethyl group of HMMAA into a methoxymethyl ether. This is achieved through an acid-catalyzed condensation reaction with methanol. The acid catalyst (e.g., sulfuric acid) protonates the hydroxyl group of HMMAA, transforming it into a good leaving group (water). A methanol molecule then acts as a nucleophile, attacking the electrophilic carbon and, after deprotonation, forming the stable ether linkage of MOM-MAA. This acid-catalyzed pathway is essential for facilitating the dehydration required for ether formation.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Etherification cluster_2 Purification & Analysis A Methacrylamide R1 Reaction Vessel (Aqueous Solution, 15-25°C) A->R1 B Formaldehyde B->R1 C Base Catalyst (e.g., NaOH) C->R1 P1 N-(Hydroxymethyl)methacrylamide (HMMAA) R1->P1 R2 Reaction Vessel (Excess Methanol, 40-50°C) P1->R2 Intermediate D Methanol D->R2 E Acid Catalyst (e.g., H₂SO₄) E->R2 P2 Crude this compound (MOM-MAA) R2->P2 Purify Vacuum Distillation P2->Purify Purification Final Pure MOM-MAA Purify->Final Analysis Characterization (¹H NMR, FTIR) Final->Analysis

Caption: Overall workflow for the two-step synthesis of MOM-MAA.

Detailed Experimental Protocols

Safety Precaution: Methacrylamide, formaldehyde, and the final product are hazardous materials.[2] All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-(Hydroxymethyl)methacrylamide (HMMAA)

This protocol is adapted from established methods for the hydroxymethylation of acrylamides.[1][3]

  • Reactor Setup: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, add methacrylamide (85.1 g, 1.0 mol) and deionized water (150 mL).

  • Dissolution & Inhibition: Stir the mixture at room temperature until the methacrylamide is fully dissolved. Add 4-methoxyphenol (MEHQ) (0.1 g) as a polymerization inhibitor.[4]

  • Cooling and Catalysis: Circulate coolant through the reactor jacket to bring the solution temperature to 15-20°C. While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise to adjust the pH to approximately 10.0.

  • Formaldehyde Addition: Slowly add a 37% aqueous formaldehyde solution (89.0 g, 1.1 mol) to the reactor over 60 minutes, ensuring the temperature does not exceed 25°C. Maintain the pH between 9.5 and 10.0 by adding 1 M NaOH as needed.

  • Reaction: After the addition is complete, continue stirring the mixture at 20-25°C for 3-4 hours.

  • Neutralization: Cool the reactor to 15°C and carefully neutralize the reaction mixture to a pH of ~7.0 by the dropwise addition of 1 M sulfuric acid.

  • Isolation: The resulting aqueous solution of N-(Hydroxymethyl)methacrylamide is of sufficient purity for direct use in the subsequent step. For isolation of the solid, the solution can be concentrated under reduced pressure and the product crystallized, though this is not necessary for the next step.[5]

ParameterValueSource
Methacrylamide 1.0 mol (85.1 g)[6]
Formaldehyde (37% aq.) 1.1 mol (89.0 g)[1]
Catalyst Sodium Hydroxide (to pH 10)[3]
Inhibitor MEHQ (0.1 g)[4]
Solvent Deionized Water (150 mL)
Temperature 15-25 °C[1]
Reaction Time 3-4 hours
Expected Product Aqueous solution of HMMAA
Table 1: Reagents and Conditions for HMMAA Synthesis.
Protocol 2: Synthesis of this compound (MOM-MAA)
  • Reactor Setup: To the aqueous solution of HMMAA (~325 g from Protocol 1) in a 1 L reactor equipped with a mechanical stirrer and thermometer, add methanol (320 g, 10.0 mol).

  • Acidification: Cool the solution to 10°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%, 5.0 g) dropwise while stirring vigorously. The addition is exothermic and the temperature should be kept below 20°C.

  • Reaction: After the acid addition, warm the mixture to 40-45°C and maintain this temperature with stirring for 5 hours.

  • Neutralization & Quenching: Cool the reaction mixture to 10°C. Slowly add a 20% w/w aqueous sodium carbonate solution until the pH of the mixture is ~7. This will quench the acid catalyst and cause the precipitation of sodium sulfate.

  • Phase Separation: Add saturated brine solution (100 mL) to the mixture to aid in phase separation. Transfer the entire mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

  • Extraction: Separate the lower aqueous layer. Wash the organic layer twice with 100 mL portions of saturated brine.

  • Drying: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. The resulting solution is crude MOM-MAA in methanol.

Purification and Characterization

The final product, MOM-MAA, is a liquid that must be purified by vacuum distillation to remove the methanol solvent, unreacted starting materials, and any side products.[7]

Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure a polymerization inhibitor (e.g., a small amount of MEHQ or copper(I) chloride) is added to the distilling flask to prevent polymerization at elevated temperatures.[3]

  • Distillation: Heat the crude product gently under reduced pressure. First, methanol will distill off at a low temperature. After the methanol is removed, increase the temperature to distill the this compound. The product will distill at approximately 85°C / 0.8 mmHg .

  • Collection: Collect the clear, colorless liquid fraction corresponding to the pure product. The purified monomer should be stored in a refrigerator with an inhibitor.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molar Mass 129.16 g/mol
Appearance Colorless Liquid
Boiling Point ~85°C @ 0.8 mmHg
Table 2: Physicochemical Properties of this compound.[8]
Characterization

Confirmation of the product's structure and purity is essential and is best achieved using spectroscopic methods.[9]

¹H Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method for structural verification. The spectrum should be recorded in a deuterated solvent like CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5broad singlet1HN-H
~5.7singlet1HC=CH ₂ (cis to C=O)
~5.4singlet1HC=CH ₂ (trans to C=O)
~4.8doublet2HN-CH ₂-O
~3.3singlet3HO-CH
~1.9singlet3HC-CH
Table 3: Predicted ¹H NMR Spectral Data for MOM-MAA.
  • Key Validation Points: The disappearance of the broad -OH signal from the HMMAA intermediate and the appearance of a new singlet at ~3.3 ppm (for the -OCH₃ group) and a doublet at ~4.8 ppm (for the N-CH₂-O group) are critical confirmations of successful etherification. The integration values should correspond to the number of protons in each environment.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups.

  • ~3300 cm⁻¹: N-H stretch

  • ~1660 cm⁻¹: Amide I band (C=O stretch)

  • ~1625 cm⁻¹: C=C vinyl stretch

  • ~1100 cm⁻¹: C-O-C ether stretch (a key indicator of product formation)

Conclusion

The two-step synthesis of this compound presented in this guide is a robust and scalable method for producing this versatile crosslinking monomer. The initial base-catalyzed hydroxymethylation of methacrylamide followed by an acid-catalyzed etherification with methanol provides a reliable pathway to the target compound. Careful control of reaction parameters such as temperature and pH is crucial for maximizing yield and minimizing side reactions.[1] Final purification by vacuum distillation yields a high-purity product suitable for demanding applications in polymer and materials science. The analytical procedures outlined provide a clear system for validating the successful synthesis and purity of the final product.

References

  • Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE.
  • Arkema. (n.d.). N-(Methoxymethyl)acrylamide (MOM-MAA).
  • BenchChem. (n.d.). N-(Hydroxymethyl)acrylamide synthesis from acrylamide and formaldehyde.
  • Ataman Kimya. (n.d.). N-METHYLOLACRYLAMIDE.
  • National Center for Biotechnology Information. (n.d.). N-Methylolacrylamide - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
  • Guidechem. (n.d.). What is the synthesis method of N-Methylolacrylamide and its applications?.
  • ChemicalBook. (n.d.). Methacrylamide(79-39-0) 1H NMR spectrum.
  • BenchChem. (n.d.). A Researcher's Guide to 1H NMR Characterization of Methacrylated Polymers.
  • Google Patents. (n.d.). EP3652150A1 - Process for preparing n-methyl(meth)acrylamide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Retrieved from The Royal Society of Chemistry website.
  • Chemrio. (n.d.). Methoxymethylen-methacrylamid; 2-Propenamide,N-(methoxymethyl)-2-methyl.
  • Google Patents. (n.d.). US5220065A - Method for producing n-methylolacrylamide.
  • ResearchGate. (n.d.). ¹H-NMR Spectrum of poly(methacrolein-co-methacrylamide) (Condition 1)....
  • BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.
  • Wikipedia. (2023). Methacrylamide.
  • Simonsick, W. J., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(Hydroxymethyl)acrylamide 48wt. water 924-42-5.
  • Google Patents. (n.d.). US4518462A - Distillation process for purifying methyl methacrylate.
  • National Center for Biotechnology Information. (n.d.). N-Methylolacrylamide. In PubChem Compound Summary.

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An In-depth Technical Guide to the Safe Handling and Application of N-(Methoxymethyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for N-(Methoxymethyl)methacrylamide (CAS No. 3644-12-0). It is intended for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. Beyond a standard Safety Data Sheet (SDS), this document elucidates the rationale behind safety procedures, offering practical insights to foster a robust safety culture in the laboratory.

Compound Identification and Physicochemical Profile

This compound, also known as 3MA or N-(methoxymethyl)-2-methyl-2-propenamide, is a functionalized acrylamide monomer. Its unique structure, containing both a reactive double bond and a methoxymethyl group, makes it a valuable component in the synthesis of polymers for hydrogels, coatings, and adhesives.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3644-12-0[2][3][4]
Molecular Formula C6H11NO2[2][3]
Molecular Weight 129.16 g/mol [3][4]
Appearance Colorless to light yellow, clear liquid[3]
Boiling Point 85°C at 0.8 mmHg[2][3][4]
Melting Point -3 to 1°C[1]
Density Approximately 1.04 - 1.05 g/cm³ at 20°C[3][5]
Flash Point 88°C[5]

Understanding these properties is the first step in a thorough risk assessment. The liquid state at room temperature and its boiling point are critical factors in determining appropriate ventilation and handling procedures to minimize inhalation exposure.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity and irritant properties.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure Category 3H335: May cause respiratory irritation

These classifications are not merely administrative; they are based on toxicological data and dictate the necessary precautions. For instance, the "Harmful if swallowed" classification (H302) is a direct result of its oral LD50 value, which has been determined in animal studies.[5] The skin and eye irritation classifications (H315 and H319) are based on observations of local effects upon contact.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and culminating in the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is adequate ventilation.[2][6] Given its potential to cause respiratory irritation, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This is crucial not only to prevent inhalation of vapors but also to contain any accidental spills. An emergency shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment: A Necessary Barrier

The selection of PPE is a critical decision-making process based on the identified hazards.

Caption: PPE selection workflow based on GHS hazards.

  • Hand Protection : Wear impervious gloves, such as nitrile rubber.[2][5] Gloves must be inspected before use, and it is crucial to wash and dry hands thoroughly after handling.[2]

  • Eye and Face Protection : Tightly fitting safety goggles are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, impervious protective clothing may be necessary.[5]

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator should be used.[6] The type of respirator will depend on the concentration of airborne contaminants.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Work in a well-ventilated area and avoid the formation of aerosols or mists.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

  • Wash hands thoroughly after handling the substance.[2][7]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored away from incompatible materials such as strong oxidizing agents, peroxides, and heavy metals.[6] The substance may undergo polymerization, so it is often supplied with a stabilizer like MEHQ (monomethyl ether hydroquinone).[5]

Disposal

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[2]

Emergency Procedures: A Systematic Approach

In the event of an emergency, a calm and systematic response is crucial. The following protocols are designed to mitigate harm to personnel and the environment.

Emergency_Response cluster_Exposure Immediate Actions cluster_Spill Spill Response Start Exposure Incident Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Start->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap and water. Start->Skin Eye Eye Contact: Rinse with water for at least 15 minutes. Remove contact lenses. Start->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Call for medical help. Start->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Spill Accidental Release Evacuate Evacuate personnel to a safe area. Remove ignition sources. Spill->Evacuate Contain Prevent further leakage. Do not let enter drains. Evacuate->Contain Collect Collect with inert absorbent material and dispose of properly. Contain->Collect

Caption: Flowchart for emergency response to exposure or spills.

First-Aid Measures
  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] Seek medical advice if irritation persists.

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a physician.[2]

  • Ingestion : Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures

For a spill, ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to safe areas.[2] Prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2] Do not allow the chemical to enter drains, as it can be harmful to the aquatic environment.[2]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Acute Oral Toxicity : this compound is harmful if swallowed, with a reported oral LD50 in rats of 192 µL/kg.[5]

  • Skin and Eye Irritation : It is a known skin and eye irritant.[2][5]

  • Respiratory Irritation : Inhalation of vapors or mists may cause respiratory tract irritation.[8]

  • Carcinogenicity and Mutagenicity : There is currently no data available to classify this substance as a carcinogen or mutagen.[5]

Conclusion

This compound is a valuable research chemical, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide into laboratory-specific standard operating procedures, researchers can mitigate risks and ensure a safe working environment. Adherence to these guidelines is not just a matter of compliance but a cornerstone of responsible scientific practice.

References

  • Acrylamide, N-(methoxymethyl)- - ChemBK. (2024). Retrieved from [Link]

  • N-Methylmethacrylamide | C5H9NO | CID 77495 - PubChem. (n.d.). Retrieved from [Link]

  • This compound, 50 g, CAS No. 3644-12-0 | Research Chemicals. (n.d.). Retrieved from [Link]

  • This compound, 500 g, CAS No. 3644-12-0 | Research Chemicals. (n.d.). Retrieved from [Link]

Sources

N-(Methoxymethyl)methacrylamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Solubility Research

I am now initiating a comprehensive search for the solubility data of N-(Methoxymethyl)methacrylamide (NMMA) across various organic solvents. My focus is on common laboratory solvents such as alcohols, ketones, ethers, and esters. The goal is to build a thorough understanding of NMMA's behavior.

Expanding Solubility Scope

I am now broadening the solubility search. Alongside the solvents, I'm focusing on protocols to measure solubility of compounds like NMMA. Understanding its properties like polarity and structure is also key. Then I will explore applications, especially in polymerization. This will inform my upcoming technical guide.

Investigating NMMA Solubility

I am now delving into the solubility landscape of NMMA, beginning with an extensive data search across organic solvents, specifically focusing on alcohols, ketones, and ethers. Simultaneously, I am researching established methodologies to ascertain solubility, essential for monomers like NMMA. Also, I intend to study NMMA's inherent chemical characteristics, such as polarity. This understanding will pave the way for a practical technical guide.

Defining NMMA Properties

I've made headway in defining NMMA's key properties. My search revealed a water solubility of 800 g/L at 20°C. Further, sources describe it consistently as a clear, colorless to light yellow liquid. The primary application seems to be in polymer science.

Seeking Specific Solvent Data

I'm now shifting gears to find NMMA's solubility in organic solvents. My initial search didn't provide any specific data. While I have the water solubility and general descriptors, finding quantitative or even qualitative information about NMMA in organic solvents is essential. I'm focusing my search on structurally similar compounds to make an educated guess. I'm exploring acrylamide derivatives and compounds with similar functional groups for solubility data, as a basis for estimation.

Developing Search Strategies

I am now focusing on the solubility of NMMA in organic solvents. My initial search provided water solubility and general descriptors. But I need to find quantitative or qualitative data for NMMA. I've designed several search strategies, including looking for similar compounds like acrylamide derivatives and compounds with similar functional groups. I am also investigating its polarity and hydrogen bonding, and looking for patents that involve NMMA as a monomer. The plan is to create a guide including theoretical principles, solubility profile, experimental methods, and visualizations.

Reviewing Solubility Data

I have been reviewing the search results regarding NMMA and similar acrylamide derivatives. The water solubility of NMMA is known to be quite high, at 800 g/L at 20°C. Also, I've gathered qualitative data regarding the solubility of these compounds in solvents like methanol. This gives me a clearer picture of their behaviour.

Analyzing Solvent Behavior

My recent analysis has helped me to understand the solubility landscape. While water solubility for NMMA is well-documented, the information regarding organic solvents is still sparse. I have gathered solubility details for related acrylamide derivatives, particularly in solvents like methanol, ethanol, chloroform, tetrahydrofuran, and 1,4-dioxane. Despite this, I lack specific quantitative data on NMMA's behaviour in these solvents. Thus, I need to consolidate available data, and lean into solubility principles.

Formulating the Guide Structure

I'm now structuring the technical guide, starting with an introduction to NMMA and the significance of its solubility. I will explain the underlying principles, like "like dissolves like," polarity, and hydrogen bonding. I'll also present a table summarizing the existing water solubility data. The next step is a focus on the creation of a table with inferred solubility for organic solvents, using information gathered from other acrylamide derivatives and associated references. The plan is to complete the whitepaper.

Developing the Technical Guide

I'm now structuring the guide, which will begin with an introduction to NMMA and the significance of its solubility. I'll describe solubility principles like "like dissolves like" and hydrogen bonding. I'll summarize existing water solubility data in a table, and then create a table with inferred solubility for organic solvents based on data from similar compounds. I plan to include experimental procedures for solubility determination.

N-(Methoxymethyl)methacrylamide physical appearance and state

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of N-(Methoxymethyl)methacrylamide

This guide provides a detailed examination of the physical and chemical properties of this compound (N-MAMMA), CAS No. 3644-12-0. Designed for researchers, chemists, and professionals in drug development and polymer science, this document synthesizes technical data with practical insights to ensure safe and effective handling and application of this versatile monomer.

Core Physical Characteristics: A Compound of Duality

This compound is a functional monomer prized for its methacrylamide group, which is readily polymerizable, and its N-methoxymethyl group, which enables post-polymerization crosslinking reactions. Understanding its fundamental physical state is the first step in leveraging its capabilities.

Physical State and Appearance

At standard ambient temperature and pressure (SATP), this compound is a clear, colorless to light yellow liquid[1][2][3][4]. There is conflicting information in the literature, with some sources describing it as a white solid[5] or listing a high melting point of 78°C[6]. However, extensive supplier technical data corroborates a low melting point, typically around 1°C[3], with some estimates ranging from -3 to 1°C[5].

Expert Insight: The discrepancy arises from the compound's low freezing point. While it exists as a liquid under typical laboratory conditions (20-25°C), it will solidify into a waxy or crystalline solid if stored under refrigeration at temperatures below its freezing point. The higher reported melting point of 78°C is likely an error or pertains to a different, unspecified compound, as it is inconsistent with the bulk of available safety and technical data sheets. The material's appearance as a liquid is therefore the expected state for handling and use in most applications. Information regarding its odor is not consistently available, with technical data sheets often listing it as "no data available"[3][6].

Quantitative Physical Data

A precise understanding of N-MAMMA's physical properties is critical for experimental design, process scale-up, and safety assessments. The following table summarizes its key quantitative characteristics based on available technical literature.

PropertyValueSignificance for Researchers
Molecular Formula C₆H₁₁NO₂[6][7][8]Fundamental for stoichiometric calculations in polymer synthesis.
Molar Mass 129.16 g/mol [1][7][8]Essential for calculating molar ratios and concentrations.
Physical State (at 20°C) Liquid[3][4]Dictates handling procedures, requiring liquid transfer techniques.
Melting/Freezing Point ~1°C[3]Confirms liquid state at room temperature. Important for storage considerations to avoid phase change.
Boiling Point 85°C @ 0.8 mmHg (1.07 kPa)[1][6][9][10]Indicates low volatility at STP. Vacuum distillation is required for purification to prevent thermal decomposition or polymerization.
Density (at 20°C) 1.03 - 1.05 g/cm³[1][3][7][8]Slightly denser than water. Necessary for mass-to-volume conversions and reaction modeling.
Water Solubility (at 20°C) 800 g/L[1]High water solubility makes it suitable for aqueous polymerization techniques like emulsion or solution polymerization.
Refractive Index (at 20°C) 1.4690 - 1.4750[1]A key parameter for quality control to confirm purity and identity of incoming material.

Laboratory Application: From Storage to Synthesis

The physical properties of N-MAMMA directly influence its proper storage, handling, and use in experimental protocols. Its nature as a reactive monomer necessitates specific precautions to ensure its stability and performance.

The Imperative of Stabilization

The methacrylamide functional group contains a vinyl bond that is susceptible to spontaneous, free-radical polymerization. This reaction can be initiated by heat, light, or the presence of contaminants. If uncontrolled, this process is exothermic and can lead to a rapid increase in pressure within a sealed container, posing a significant safety hazard.

To prevent premature polymerization and ensure a viable shelf life, N-MAMMA is almost universally supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ)[3][4].

Expert Insight: The presence of a stabilizer is a critical control parameter. Researchers must be aware that purification methods, such as distillation or column chromatography, will remove the inhibitor. The purified, unstabilized monomer has a very limited shelf life and must be used immediately or stored under inert atmosphere at low temperatures for a short period.

Recommended Storage and Handling Workflow

Correct handling is a self-validating system that preserves the monomer's integrity from receipt to use. The physical state (liquid) and thermal sensitivity are central to this protocol. Recommended storage temperatures are typically between +2°C and +8°C to minimize the risk of spontaneous polymerization while keeping the material in its liquid state for ease of use[7][8].

The logical workflow for handling N-MAMMA is illustrated below.

G cluster_storage Storage Protocol cluster_handling Handling Protocol Receive 1. Receive Shipment Inspect 2. Visual Inspection (Color, Clarity, No Solids) Receive->Inspect Check CoA for stabilizer info Store 3. Store at +2°C to +8°C Away from Light Inspect->Store If passes inspection Prep 4. Equilibrate to RT Before Opening Store->Prep Use 5. Use in Ventilated Area (Fume Hood) Prep->Use Inert atmosphere if sensitive reaction Dispose 6. Dispose According to SDS (Avoid Drains) Use->Dispose

Caption: Logical workflow for N-MAMMA storage and handling.

Experimental Integrity: A Self-Validating Protocol

For research applications where material purity is paramount, especially in fields like drug delivery or advanced materials, verifying the physical properties of a new or stored batch of N-MAMMA is a crucial step. This protocol ensures that the material conforms to expected standards before its inclusion in critical experiments.

Step-by-Step Physical Property Verification
  • Visual and Olfactory Inspection:

    • Procedure: Carefully observe the sample in a well-lit area. It should be a clear liquid, free of suspended solids or turbidity. The color should fall within the colorless to pale yellow range[2][4].

    • Causality: The presence of solid precipitates could indicate polymerization or contamination. A significant darkening of the yellow color may suggest degradation or exposure to contaminants.

  • Density Confirmation:

    • Procedure: Using a calibrated pycnometer or a digital densitometer, measure the density of the liquid at a controlled temperature (e.g., 20°C).

    • Causality: The measured density should fall within the accepted range of 1.03-1.05 g/cm³[1][3][7][8]. A significant deviation can indicate the presence of impurities (e.g., residual solvents from synthesis) or partial polymerization, which would increase the density.

  • Refractive Index Measurement:

    • Procedure: Place a drop of the monomer on a calibrated refractometer (Abbe or digital) and measure the refractive index at 20°C.

    • Causality: The refractive index is highly sensitive to purity. The value should be within the specified range of 1.4690-1.4750[1]. This measurement provides a fast and reliable check against the manufacturer's certificate of analysis.

This three-step verification process acts as a robust, self-validating system, providing researchers with a high degree of confidence in the material's identity and purity before committing it to complex and valuable experiments.

References

  • ChemBK. (2024). Acrylamide, N-(methoxymethyl)-. Retrieved from ChemBK. [Link]

  • Carl ROTH. (n.d.). This compound, 50 g, CAS No. 3644-12-0. Retrieved from Carl ROTH. [Link]

  • Carl ROTH. (n.d.). This compound, 500 g, CAS No. 3644-12-0. Retrieved from Carl ROTH. [Link]

Sources

N-(Methoxymethyl)methacrylamide boiling point and melting point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(Methoxymethyl)methacrylamide

Abstract

This compound (NMMA) is a functional monomer of significant interest in materials science and polymer chemistry. Its dual reactivity, featuring a polymerizable methacrylamide group and a latent cross-linking methoxymethyl group, allows for the synthesis of advanced polymers with tailored properties. A thorough understanding of its fundamental physicochemical properties, particularly its thermal characteristics such as boiling and melting points, is critical for its effective synthesis, purification, storage, and application. This guide provides a comprehensive analysis of the boiling point of NMMA, discusses the absence of readily available melting point data, and presents detailed protocols for its experimental determination. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals working with this versatile cross-linking agent.

Introduction to this compound

This compound, with CAS No. 3644-12-0, is a derivative of methacrylamide that plays a crucial role as a self-cross-linking monomer. The molecule incorporates a vinyl group that readily participates in copolymerization with other monomers (e.g., acrylates, methacrylates), while the N-methoxymethyl group provides a site for cross-linking reactions.[1] This cross-linking is typically initiated post-polymerization, often by the evaporation of water from a polymer emulsion, which leads to the formation of a stable, three-dimensional polymer network.[1]

The resulting polymers exhibit enhanced performance characteristics, including superior water and solvent resistance and durability.[1] These properties make NMMA an invaluable component in a wide range of applications, including:

  • Architectural latex paints[1]

  • Textile printing binders and leather finishing agents[1]

  • High-solid acrylic resins[1]

  • Adhesives[2]

Accurate knowledge of physical constants like the boiling point is not merely academic; it is essential for the practical purification of the monomer via vacuum distillation, for establishing safe handling procedures, and for controlling polymerization conditions.

Physicochemical Properties Summary

The key physical and chemical properties of this compound are summarized below. It is critical to note the discrepancies in reported values from different suppliers, which may stem from variations in measurement conditions or sample purity.

PropertyValueSource(s)
CAS Number 3644-12-0[3][4][5]
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [5][6][7]
Boiling Point 85 °C at 0.8 mmHg88-90 °C (pressure not specified)[3][6][5][7]
Melting Point Not ReportedN/A
Density / Specific Gravity 1.03 g/cm³ (20/20 °C)1.04 g/cm³ (at 20 °C)[3][6]
Refractive Index 1.47[3]
Flash Point 105 °C122 °C[3][5][7]
Vapor Pressure 3.17 Pa at 25 °C[6]

Analysis of Thermal Properties

Boiling Point

The boiling point of this compound is most reliably cited as 85 °C at a reduced pressure of 0.8 mmHg.[3][6] The specification of pressure is fundamentally important. NMMA, like many monomers, is susceptible to thermal stress, which can induce spontaneous and uncontrolled polymerization. Attempting to distill such a compound at standard atmospheric pressure would require significantly higher temperatures, drastically increasing the risk of polymerization or chemical decomposition.

Causality Behind Vacuum Distillation: The use of vacuum distillation is a standard and necessary purification technique for thermally sensitive liquids. By reducing the ambient pressure, the temperature required to reach the liquid's boiling point is significantly lowered. This allows for the safe and effective separation of the monomer from non-volatile impurities, catalysts, or byproducts from its synthesis without compromising the chemical integrity of the product. The reported range of 88-90 °C from some suppliers lacks a specified pressure, rendering it less useful for precise experimental replication, though it likely corresponds to a similar low-pressure regime.[5][7]

Melting Point

A melting point for this compound is not reported in standard chemical databases or supplier technical data sheets. This absence of data strongly suggests that its freezing point is well below typical ambient temperatures, meaning it exists as a stable liquid under normal laboratory conditions. For most of its industrial and research applications, where it is handled as a liquid, the melting point is not a critical parameter.

Experimental Determination of Boiling Point

The following protocol describes a self-validating system for the accurate determination of a substance's boiling point under vacuum, a process essential for verifying the purity and identity of NMMA.

Rationale for Methodology

A vacuum ebulliometer or a standard vacuum distillation apparatus is employed to measure the boiling point at a precisely controlled, reduced pressure. The key to an accurate and trustworthy measurement lies in achieving a state of equilibrium where the temperature of the boiling liquid and its vapor remain constant at a stable pressure. This "boiling plateau" is the definitive data point.

Protocol: Boiling Point Determination by Vacuum Distillation

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using a round-bottom flask, a Claisen or distillation head equipped with a thermometer or temperature probe, a condenser, a receiving flask, and a vacuum trap.
  • Connect the apparatus to a vacuum pump via a vacuum hose.
  • Crucially, install a digital manometer or McLeod gauge between the trap and the pump to accurately measure the pressure within the system.
  • Place the round-bottom flask in a heating mantle and add a magnetic stir bar or boiling chips to ensure smooth boiling.

2. Sample Preparation:

  • Charge the round-bottom flask with a sample of this compound. Ensure the sample contains a polymerization inhibitor (e.g., MEHQ) to prevent polymerization during heating.[1][3]
  • The flask should not be more than two-thirds full.

3. Measurement Procedure:

  • Begin stirring and slowly open the system to the vacuum pump. Evacuate the apparatus to the desired pressure (e.g., target 0.8 mmHg).
  • Once the pressure has stabilized, begin gentle heating of the sample.
  • Observe the temperature as the liquid begins to boil and reflux in the distillation head.
  • Record the temperature and pressure only when a steady state is achieved: the temperature reading on the thermometer remains constant, and a consistent rate of condensation is observed in the condenser. This constant temperature is the boiling point at the measured pressure.

4. System Validation:

  • A stable pressure reading from the manometer is non-negotiable for an accurate result. Fluctuations in pressure will lead to a fluctuating boiling point.
  • The observation of a distinct temperature plateau confirms that the measurement corresponds to the boiling point of the bulk liquid, not a transient or fractional distillation effect.
Visualization: Boiling Point Determination Workflow

G cluster_prep Preparation cluster_exec Execution cluster_data Data Acquisition a Assemble Vacuum Distillation Apparatus b Install Manometer & Temperature Probe a->b c Charge Flask with NMMA + Inhibitor b->c d Evacuate System to Target Pressure c->d e Apply Gentle, Uniform Heating d->e f Observe for Stable Reflux e->f g Verify Pressure Stability f->g h Record Temperature at Boiling Plateau g->h i Result: Boiling Point at P h->i

Caption: Workflow for vacuum ebulliometry.

Synthesis and Purification Overview

Synthesis Pathway

While detailed proprietary synthesis methods vary, the synthesis of N-alkoxymethyl acrylamides generally follows a two-step process. The analogous compound, N-(Hydroxymethyl)acrylamide, is produced via the hydroxymethylation of acrylamide with formaldehyde.[8] NMMA is subsequently formed through the etherification of this intermediate with methanol, typically under acidic or basic conditions.

Visualization: Simplified Synthesis Route

G MA Methacrylamide Intermediate N-(Hydroxymethyl) methacrylamide MA->Intermediate Hydroxymethylation F Formaldehyde F->Intermediate Hydroxymethylation MeOH Methanol Product N-(Methoxymethyl) methacrylamide (NMMA) MeOH->Product Etherification Intermediate->Product Etherification

Sources

An In-Depth Technical Guide to N-(Methoxymethyl)methacrylamide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(Methoxymethyl)methacrylamide (NMMA), a functional monomer with significant potential in polymer chemistry, materials science, and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, validated protocols, and a survey of commercial suppliers.

Introduction to this compound: A Versatile Building Block

This compound (NMMA) is a unique acrylic monomer characterized by the presence of a reactive methoxymethyl group appended to the amide nitrogen. This feature imparts valuable properties to the resulting polymers, including hydrophilicity, crosslinking capabilities, and stimuli-responsive behavior. These characteristics make NMMA an attractive candidate for the development of advanced materials, particularly in the biomedical field where precise control over polymer architecture and functionality is paramount.

The methoxymethyl group can be cleaved under acidic conditions, revealing a primary amide and releasing methanol and formaldehyde. This latent reactivity allows for the design of "smart" polymers that can undergo structural changes in response to specific environmental cues, a property highly sought after for targeted drug delivery systems and responsive biomaterials.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a monomer is crucial for its effective use in polymerization and material design. Key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3644-12-0[1][2]
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 85 °C / 0.8 mmHg[1][2][3]
Density 1.04 g/cm³ at 20 °C[1][3]
Refractive Index 1.4690-1.4750[1][2]
Water Solubility 800 g/L at 20 °C[3]
pKa (Predicted) 13.49 ± 0.46[1][3]
Commercial Suppliers

This compound is available from various chemical suppliers, often stabilized with inhibitors such as MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization. When selecting a supplier, researchers should consider purity, inhibitor concentration, and available quantities.

SupplierPurity/Grades OfferedAvailable Quantities
TCI Chemicals >85.0% (GC), stabilized with MEHQ25 g, 500 g
Carl ROTH ≥95%50 g, 500 g
ChemicalBook Various suppliers listed with different puritiesVaries by supplier

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methacrylamide with a source of formaldehyde and methanol, often under basic conditions. A general synthetic approach is analogous to the synthesis of N-(hydroxymethyl)acrylamide, where methacrylamide is treated with formaldehyde in the presence of a base, followed by etherification with methanol.[4][5]

Conceptual Synthesis Pathway:

Synthesis of this compound Methacrylamide Methacrylamide reaction Reaction Methacrylamide->reaction Formaldehyde Formaldehyde Formaldehyde->reaction Methanol Methanol Methanol->reaction Base Base Catalyst Base->reaction Catalyst NMMA This compound reaction->NMMA

Caption: Conceptual reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Generalized):

  • Step 1: Reaction Setup. In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a thermometer is charged with methacrylamide and a suitable solvent (e.g., an excess of methanol).

  • Step 2: Addition of Reagents. A basic catalyst, such as sodium hydroxide, is added to the mixture.[4] Formaldehyde (as a solution, e.g., formalin) is then added dropwise while maintaining the temperature between 15-25 °C.[5]

  • Step 3: Reaction. The reaction mixture is stirred for several hours at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[1]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinyl carbons, the methyl carbon, the methoxy carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (if any secondary amine is present as an impurity), C=O stretch of the amide, C=C stretch of the vinyl group, and C-O-C stretch of the ether linkage. The analysis of N-Methylacetamide, a model for the peptide bond, provides a reference for the expected vibrational modes.[7][8]

Polymerization of this compound

Polymers of this compound can be synthesized via various radical polymerization techniques. The choice of method will depend on the desired polymer architecture, molecular weight control, and polydispersity.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method to produce high molecular weight polymers of NMMA.

Experimental Workflow for Free Radical Polymerization:

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve NMMA and Initiator in Solvent B Purge with Inert Gas A->B C Heat to Reaction Temperature B->C D Precipitate Polymer in Non-solvent C->D E Filter and Dry the Polymer D->E

Caption: General workflow for the free-radical polymerization of NMMA.

Detailed Protocol (Generalized):

  • Step 1: Preparation. this compound and a free-radical initiator (e.g., AIBN or APS) are dissolved in a suitable solvent (e.g., DMSO, DMF, or water).[9]

  • Step 2: Degassing. The solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Step 3: Polymerization. The reaction mixture is heated to the appropriate temperature (typically 60-80 °C for AIBN) and stirred for a predetermined time.[9]

  • Step 4: Isolation. The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol, diethyl ether), filtered, and dried under vacuum.

Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization techniques like RAFT and ATRP are preferred.

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[10]

Key Components for RAFT Polymerization:

  • Monomer: this compound

  • RAFT Agent: A suitable chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate).

  • Initiator: A standard free-radical initiator (e.g., AIBN or ACVA).

  • Solvent: An appropriate solvent that dissolves all components.

The polymerization is carried out under similar conditions to free radical polymerization, but the presence of the RAFT agent allows for a controlled, living polymerization process.[10][11]

ATRP is another powerful technique for synthesizing well-defined polymers. However, the polymerization of (meth)acrylamides via ATRP can be challenging due to the potential for the catalyst to complex with the amide group.[12][13] Careful selection of the catalyst system (copper halide and ligand) and reaction conditions is crucial for a successful polymerization.[14][15]

Applications in Drug Development

The unique properties of polymers derived from this compound make them highly promising for various applications in drug delivery.

Hydrogels for Controlled Release

Polymers of NMMA can be crosslinked to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels can be designed to release encapsulated drugs in a controlled manner. The crosslinking can be achieved through the condensation of the methoxymethyl groups under thermal or acidic conditions. The resulting hydrogels can be used for the delivery of various therapeutic agents.[16][17]

Thermoresponsive Polymers

Copolymerization of NMMA with other monomers, such as N-isopropylacrylamide (NIPAM), can yield thermoresponsive polymers.[18][19] These polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from soluble to insoluble upon heating. This property can be exploited for temperature-triggered drug release.[20][21]

Signaling Pathway of Thermoresponsive Drug Release:

Thermoresponsive_Drug_Release Temp_Low Temperature < LCST Polymer_Soluble Polymer is Soluble (Drug Encapsulated) Temp_Low->Polymer_Soluble Temp_High Temperature > LCST Polymer_Insoluble Polymer Collapses (Drug Released) Temp_High->Polymer_Insoluble Polymer_Soluble->Polymer_Insoluble Heating Polymer_Insoluble->Polymer_Soluble Cooling

Caption: Principle of thermoresponsive drug release from LCST polymers.

Bioconjugation

The methoxymethyl group can be used as a protecting group for the amide nitrogen. After deprotection, the resulting primary amide can be used for the conjugation of biomolecules, such as peptides, proteins, or targeting ligands. This allows for the creation of advanced drug delivery systems with enhanced targeting capabilities.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile functional monomer with significant potential for the development of advanced polymers for a wide range of applications, particularly in the field of drug delivery. Its unique chemical structure allows for the synthesis of polymers with tunable properties, including crosslinking capabilities and stimuli-responsiveness. This guide has provided a comprehensive overview of its properties, synthesis, polymerization, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of polymer chemistry and biomedical materials.

References

  • ChemBK. Acrylamide, N-(methoxymethyl)-. [Link]

  • National Center for Biotechnology Information. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. [Link]

  • ResearchGate. Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. [Link]

  • National Center for Biotechnology Information. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. [Link]

  • Pubs.acs.org. Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. [Link]

  • Royal Society of Chemistry. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. [Link]

  • ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

  • Google Patents. Process for preparing n-methyl(meth)acrylamide.
  • MDPI. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. [Link]

  • Royal Society of Chemistry. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. [Link]

  • Royal Society of Chemistry. Thermoresponsive properties of polyacrylamides in physiological solutions. [Link]

  • PubMed. Designing Drug Delivery Vehicles based on N-(2-Hydroxypropyl) Methacrylamide. [Link]

  • ResearchGate. Thermo-responsive copolymer, composed of N,N-dimethylaminopropylacrylamide (DMAPAM), Nt-butylacrylamide (NTBAM) and 4-N-(2-acryloyloxyethyl)-N-methylamino-7-N, N-dimethylamino-sulfonyl-2,1,3-benzoxadiazole (DBD-AE), in buffer solution acts as a fl uorescent molecular thermometer. (A) Fluorescence intensity changes upon heating and cooling cycles. Inset. [Link]

  • National Center for Biotechnology Information. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers. [Link]

  • MDPI. Thermoresponsive Polymers for Biomedical Applications. [Link]

  • PubMed. Synthesis of Thermoresponsive Polymers for Drug Delivery. [Link]

  • Google Patents. Method for preparing N-hydroxymethyl acrylamide.
  • PubMed. Radiation crosslinked polymerization of methacrylamide and psyllium to develop antibiotic drug delivery device. [Link]

  • National Center for Biotechnology Information. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Copolymer as a Macro-RAFT Agent. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. [Link]

  • ResearchGate. Stereospecific radical polymerization of optically active (meth) acrylamide - Study on the mechanism of stereocontrol. [Link]

  • ScienceDirect. Microwave-assisted RAFT polymerization of N-(2-hydroxypropyl) methacrylamide and its relevant copolymers. [Link]

  • bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. [Link]

  • National Center for Biotechnology Information. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. [Link]

  • ResearchGate. Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. [Link]

  • PubMed. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media. [Link]

  • CORE. University of Groningen Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical. [Link]

  • ResearchGate. Synthesis of Poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) Block Copolymer by Redox Polymerization and Atom Transfer Radical Polymerization. [Link]

  • MDPI. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. [Link]

  • biorxiv.org. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

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A Senior Application Scientist's Guide to the Purity of Commercially Available N-(Methoxymethyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. N-(Methoxymethyl)methacrylamide (N-MOMMA), a versatile monomer used in the synthesis of polymers for a range of applications including coatings, adhesives, and drug delivery systems, is no exception. This in-depth technical guide provides a comprehensive overview of the purity levels of commercially available N-MOMMA, potential impurities, and robust analytical methodologies for their characterization.

Understanding the Commercial Landscape of this compound Purity

Commercially available this compound is typically supplied at purities ranging from greater than 85% to over 95%, as determined by gas chromatography (GC). The specified purity level often dictates the suitability of the material for a particular application, with more demanding applications such as in the pharmaceutical industry requiring higher purity grades.

It is crucial for the end-user to recognize that the stated purity on a certificate of analysis (CoA) represents the percentage of the desired compound and that the remaining percentage consists of various impurities. These impurities can arise from the manufacturing process, degradation of the product over time, or contamination.

Table 1: Typical Purity Specifications for Commercial this compound

Supplier CategoryTypical Purity Range (%)Common Analytical Method
Research Chemicals≥95Gas Chromatography (GC)
Bulk Industrial Supply>85 - 95Gas Chromatography (GC)

Unveiling the Impurity Profile: A Look into Synthesis

A thorough understanding of the synthesis of this compound is paramount to predicting and identifying potential impurities. While specific industrial synthesis routes are often proprietary, the most probable synthetic pathway involves the reaction of methacrylamide with formaldehyde and methanol.

This reaction can lead to the formation of several process-related impurities.

Potential Impurities from the Synthesis of this compound

Based on the likely synthetic route, the following impurities may be present in commercial N-MOMMA:

  • Unreacted Starting Materials:

    • Methacrylamide

    • Formaldehyde

    • Methanol

  • By-products:

    • N-(Hydroxymethyl)methacrylamide: Formed from the reaction of methacrylamide and formaldehyde without subsequent etherification by methanol.

    • Bis-methacrylamide ethers: Resulting from further reaction of N-(Hydroxymethyl)methacrylamide.

    • Polymers of N-MOMMA: Premature polymerization can occur, especially if inhibitors are not effectively used.

  • Degradation Products:

    • Methacrylic acid: Can form due to hydrolysis of the amide bond.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and purification steps.

    • Catalysts (acidic or basic) used to promote the reaction.

    • Polymerization inhibitors (e.g., MEHQ - hydroquinone monomethyl ether).

The following diagram illustrates the potential formation of key impurities during the synthesis of this compound.

Synthesis_Impurities cluster_reactants Starting Materials cluster_impurities Potential Impurities Methacrylamide Methacrylamide Unreacted_MA Unreacted Methacrylamide NHMMA N-(Hydroxymethyl)methacrylamide Methacrylamide->NHMMA Reaction Formaldehyde Formaldehyde Unreacted_FA Unreacted Formaldehyde Formaldehyde->NHMMA Reaction Methanol Methanol NMOMMA This compound (Desired Product) Methanol->NMOMMA Etherification Unreacted_MeOH Unreacted Methanol Polymer Polymer NMOMMA->Polymer Polymerization MAA Methacrylic Acid (Degradation) NMOMMA->MAA Hydrolysis NHMMA->NMOMMA Etherification Bis_Ether Bis-methacrylamide ethers NHMMA->Bis_Ether Side Reaction

Caption: Potential impurity formation during N-MOMMA synthesis.

Analytical Methodologies for Purity Assessment: A Multi-faceted Approach

To ensure the quality of this compound, a combination of analytical techniques should be employed to provide a comprehensive purity profile.

Gas Chromatography (GC) for Primary Purity Determination

Gas chromatography is the most common method for determining the purity of N-MOMMA. A flame ionization detector (FID) is typically used due to its excellent sensitivity to organic compounds.

Experimental Protocol: GC-FID Analysis of this compound

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation: Dissolve a known amount of the N-MOMMA sample in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by area percent normalization, assuming all components have a similar response factor. For higher accuracy, a reference standard of N-MOMMA should be used for external or internal standard calibration.

GC_Workflow Sample_Prep Sample Preparation (Dissolve in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Area Percent Normalization) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for GC-FID purity analysis of N-MOMMA.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique to GC and is particularly useful for the analysis of non-volatile or thermally labile impurities, such as polymers or hydrolysis products like methacrylic acid. A reverse-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at 210 nm.

  • Sample Preparation: Dissolve the N-MOMMA sample in the initial mobile phase composition.

  • Analysis: This method can effectively separate the more polar impurities, such as methacrylic acid, from the main N-MOMMA peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

For the definitive identification of unknown impurities, GC-MS is the gold standard. The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structure of the impurities. The GC conditions can be similar to those used for the GC-FID analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural confirmation of N-MOMMA and the identification of impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination using a certified internal standard.

Self-Validating Protocols and Trustworthiness

The analytical protocols described above are designed to be self-validating. For instance, in the GC-FID method, the use of a well-characterized column and a standardized temperature program ensures reproducible retention times. The combination of GC and HPLC provides orthogonal separation mechanisms, increasing the confidence in the purity assessment. Any significant impurity detected by one method should be cross-verified by another where possible.

Conclusion: A Commitment to Quality

The purity of this compound is a critical parameter that can significantly impact the outcome of research and development activities. By understanding the potential impurities arising from the synthesis and employing a suite of robust analytical techniques, researchers can ensure the quality and consistency of this important monomer. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently assess the purity of their N-MOMMA and, in turn, enhance the integrity of their scientific endeavors.

References

  • Carl ROTH. This compound, ≥95%. [Link]

  • Tradeindia. N-Methoxymethacrylamide - Purity 95%. [Link]

  • Google Patents.
  • SIELC Technologies. Separation of 2-Propenamide, N-(methoxymethyl)-2-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. Determination of Acrylamide and Methacrylamide by Normal Phase High Performance Liquid Chromatography and UV Detection. [Link]

Methodological & Application

Application Notes & Protocols: N-(Methoxymethyl)methacrylamide Polymerization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Utility of a Functional Monomer

N-(Methoxymethyl)methacrylamide (MOM-acrylamide or NMMA) is a versatile functional monomer prized in polymer and materials science.[1] Its structure incorporates a polymerizable methacrylamide group and a reactive N-(methoxymethyl) pendant group. This dual functionality is the cornerstone of its utility: the methacrylamide moiety readily participates in free-radical polymerization with a variety of other vinyl monomers, while the methoxymethyl group provides a latent crosslinking capability.[1][2]

Upon removal of water or application of heat, typically in the presence of an acid catalyst, the methoxymethyl group can undergo self-condensation or react with other active hydrogen-containing functional groups (e.g., hydroxyls, amides) to form a stable, crosslinked polymer network.[1] This process imparts enhanced mechanical properties, water and solvent resistance, and durability to the final material.[1][2] Consequently, poly(MOM-acrylamide) and its copolymers are integral to the formulation of advanced materials, including:

  • Textile printing binders and leather finishing agents[1][2]

  • High-performance architectural latex paints[1][2]

  • Environmentally friendly flocking adhesives[1][2]

  • High-solid acrylic resins[1]

This document provides a comprehensive guide to the primary techniques for polymerizing MOM-acrylamide, offering theoretical insights and detailed experimental protocols for researchers in polymer synthesis and drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3644-12-0[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3][4]
Appearance Colorless to yellow liquid[2][5]
Boiling Point 85°C @ 0.8 mmHg[3][6]
Density ~1.04-1.05 g/cm³ @ 20°C[4][5]
Stabilizer Typically stabilized with MEHQ[1]

Critical Safety & Handling Protocols

This compound is classified as toxic if swallowed or in contact with skin, and it causes serious eye and skin irritation.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles with side-shields, and a lab coat.[5][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6]

  • Handling: Avoid contact with skin and eyes.[6] Wash hands and face thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5] Use non-sparking tools to prevent fire from electrostatic discharge.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (refrigerated conditions of 0-10°C are recommended as the material is heat-sensitive).[1][2][6] Keep away from heat, sources of ignition, and incompatible materials.[2] The monomer is typically stabilized with an inhibitor like MEHQ to prevent premature polymerization.[1]

  • First Aid:

    • If on Skin: Immediately take off all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6]

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[5][6]

Polymerization Methodologies

The choice of polymerization technique is dictated by the desired polymer characteristics, such as molecular weight, polydispersity (Đ or PDI), architecture, and end-group fidelity.

Conventional Free Radical Polymerization (FRP)

Expertise & Rationale: FRP is the most straightforward and widely used method for polymerizing vinyl monomers. It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. This technique is valued for its simplicity, tolerance to impurities, and rapid reaction rates.[7] However, it offers limited control over polymer molecular weight and distribution (Đ is typically broad, >1.5), leading to a less uniform product compared to controlled radical polymerization methods.[1] The protocol below uses Azobisisobutyronitrile (AIBN), a common thermal initiator that decomposes at a predictable rate to generate radicals.

Experimental Protocol: FRP of MOM-acrylamide in Toluene

  • Monomer Preparation: If the monomer contains a high concentration of inhibitor, pass it through a short column of basic alumina to remove the inhibitor immediately before use.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve MOM-acrylamide (e.g., 5.0 g, 38.7 mmol) and AIBN (e.g., 63.6 mg, 0.387 mmol, for a 100:1 monomer-to-initiator ratio) in anhydrous toluene (e.g., 20 mL).

  • Degassing: Seal the flask with a rubber septum. Purge the solution with an inert gas (Nitrogen or Argon) for 30-45 minutes while stirring in an ice bath to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Transfer the flask to a preheated oil bath set to 70°C. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The solution will become progressively more viscous.

  • Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., cold hexane or diethyl ether) with vigorous stirring.

  • Drying: Collect the precipitated white polymer by filtration, wash with additional non-solvent, and dry under vacuum at 40-50°C until a constant weight is achieved.

// Invisible edges for layout edge [style=invis]; Degas -> Polymerize; Quench -> Precipitate; } caption [label="Fig. 1: Workflow for Free Radical Polymerization.", shape=plaintext, fontname="Arial", fontsize=11];

Figure 1: General workflow for conventional free radical polymerization of MOM-acrylamide.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Expertise & Rationale: RAFT is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ typically 1.1-1.3), and complex architectures (e.g., block copolymers).[8][9] The control is achieved by introducing a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer process.[8] This establishes a rapid equilibrium between active (propagating) radical chains and dormant chains, minimizing irreversible termination reactions. The choice of RAFT agent is critical and depends on the monomer being polymerized. For methacrylamides, dithiobenzoates or trithiocarbonates are often effective.[9][10]

Experimental Protocol: RAFT Polymerization of MOM-acrylamide

  • Reagents:

    • Monomer: this compound (MOM-acrylamide)

    • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

    • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

    • Solvent: 1,4-Dioxane or a mixture of water and isopropanol[10]

  • Reaction Setup: In a Schlenk flask with a stir bar, add MOM-acrylamide (e.g., 2.0 g, 15.5 mmol), CPADB (e.g., 43.3 mg, 0.155 mmol, for [M]:[CTA] = 100:1), and ACVA (e.g., 8.7 mg, 0.031 mmol, for [CTA]:[I] = 5:1). Add 1,4-dioxane (e.g., 8 mL).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Backfill the flask with an inert gas.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Monitor the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR.

  • Termination & Isolation: After reaching the desired conversion (e.g., >90% in 8 hours), quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. The polymer should be pink/red due to the RAFT end-group.

  • Drying: Collect the polymer by filtration, re-dissolve in a minimal amount of THF, re-precipitate into cold diethyl ether to further purify, and finally dry under vacuum to a constant weight. The resulting polymer is a macroCTA that can be used for chain extension to create block copolymers.

// Invisible edges for layout edge [style=invis]; Radical -> cluster_transfer; Dormant -> cluster_equilibrium; } caption [label="Fig. 2: RAFT polymerization mechanism.", shape=plaintext, fontname="Arial", fontsize=11];

Figure 2: Simplified mechanism of RAFT polymerization showing the key equilibrium.

Atom Transfer Radical Polymerization (ATRP)

Expertise & Rationale: ATRP is another robust CRP method that relies on a reversible redox process, typically catalyzed by a copper complex, to control the concentration of active propagating radicals.[11][12][13] While highly effective for many monomers like styrenes and (meth)acrylates, ATRP of (meth)acrylamides presents a significant challenge.[14][15] The amide functionality can complex with the copper catalyst, retarding the deactivation step and leading to a loss of control.[11][14]

To overcome this, highly active catalyst systems are required. The use of strongly complexing ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam), can facilitate the polymerization, though control may still be imperfect compared to other monomer systems.[14] This protocol is presented as a starting point for investigation, and optimization is likely required.

Experimental Protocol: ATRP of MOM-acrylamide

  • Reagents:

    • Monomer: this compound (MOM-acrylamide)

    • Initiator: Ethyl α-bromoisobutyrate (EBiB)

    • Catalyst: Copper(I) Bromide (CuBr)

    • Ligand: 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam)

    • Solvent: Toluene or Anisole

  • Reaction Setup (Glovebox Recommended): In a Schlenk flask, add CuBr (e.g., 11.1 mg, 0.077 mmol) and Me₄Cyclam (e.g., 19.8 mg, 0.077 mmol). Add the solvent (e.g., 5 mL) and stir to form the catalyst complex.

  • Main Reaction Mixture: In a separate flask, add MOM-acrylamide (e.g., 1.0 g, 7.74 mmol) and the solvent (5 mL). Degas this solution with Argon for 30 minutes.

  • Initiation: Using a degassed syringe, add the initiator EBiB (e.g., 11.4 µL, 0.077 mmol, for [M]:[I] = 100:1) to the monomer solution. Then, transfer the monomer/initiator solution to the flask containing the catalyst complex via a cannula.

  • Polymerization: Place the sealed flask in a thermostatted oil bath at a set temperature (e.g., 50-70°C). The reaction is often rapid.

  • Termination & Purification: After the desired time, stop the reaction by cooling and exposing it to air. The solution will turn green/blue as the copper oxidizes. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into cold hexane or diethyl ether. Collect the polymer by filtration and dry under vacuum.

Table 2: Comparison of Polymerization Techniques for MOM-acrylamide

FeatureFree Radical Polymerization (FRP)RAFT PolymerizationAtom Transfer Radical Polymerization (ATRP)
Control over Mₙ PoorExcellentGood to Moderate
Polydispersity (Đ) Broad (> 1.5)Narrow (1.1 - 1.3)Narrow to Moderate (1.2 - 1.5)
End-Group Fidelity LowHighHigh
Reaction Conditions Robust, tolerant to impuritiesRequires high purity, oxygen-freeRequires high purity, oxygen-free, metal catalyst
Key Reagents Monomer, InitiatorMonomer, Initiator, RAFT AgentMonomer, Initiator, Catalyst (CuX), Ligand
Complexity LowModerateHigh
Suitability Bulk materials, coatings where precise architecture is not criticalWell-defined polymers, block copolymers, advanced architecturesChallenging for this monomer; requires specialized ligands and optimization

Post-Polymerization Modification: Hydrolysis

The N-(methoxymethyl) group in p(MOM-acrylamide) serves as a protected form of a primary amide. This group can be hydrolyzed under acidic conditions to yield poly(methacrylamide), a highly hydrophilic and functional polymer. This post-polymerization modification allows for the creation of new materials from a common precursor.

Protocol: Acidic Hydrolysis of p(MOM-acrylamide)

  • Setup: Dissolve the purified p(MOM-acrylamide) in a suitable solvent (e.g., 1,4-dioxane or water).

  • Acidification: Add a strong acid, such as hydrochloric acid (HCl), to the solution. The concentration and temperature will dictate the rate of hydrolysis.

  • Reaction: Heat the mixture (e.g., 50-80°C) and stir for several hours. The progress can be monitored by ¹H NMR by observing the disappearance of the methoxymethyl protons (-O-CH₃ and -N-CH₂-O-).

  • Neutralization & Purification: After completion, cool the solution and neutralize the acid with a base (e.g., NaOH or NaHCO₃). The resulting poly(methacrylamide) can be purified by dialysis against deionized water to remove salts and other small molecules, followed by lyophilization to obtain the final product.

Hydrolysis_Workflow Start p(MOM-acrylamide) in Solution Acid Add Strong Acid (e.g., HCl) Start->Acid Heat Heat & Stir (50-80°C) Acid->Heat Neutralize Cool & Neutralize (e.g., NaHCO₃) Heat->Neutralize Purify Purify via Dialysis Neutralize->Purify End Poly(methacrylamide) Purify->End

Figure 3: Workflow for converting poly(MOM-acrylamide) to poly(methacrylamide).

References

  • N-(methoxymethyl)acrylamide - Functional Monomer. (n.d.). Qingdao RENAS Polymer Material Co.,Ltd. Retrieved from [Link]

  • Acrylamide, N-(methoxymethyl)-. (n.d.). ChemBK. Retrieved from [Link]

  • Coca, S., & Brittain, W. J. (1999). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 32(19), 5617–5621.
  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4).
  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization.
  • Controlled Polymerization of Acrylamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831.
  • Larnaudie, S. C., et al. (2015). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 6(31), 5757-5767.
  • Zhang, Y., et al. (2019).
  • Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers. (2022).
  • RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Copolymer as a Macro-Chain Transfer Agent. (2019).

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Application Note & Protocols: Free Radical Polymerization of N-(Methoxymethyl)methacrylamide (NMMA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of poly(N-(Methoxymethyl)methacrylamide), or poly(NMMA), via free radical polymerization. This compound (NMMA) is a functional monomer notable for the latent reactivity of its N-methoxymethyl group, which can undergo acid-catalyzed hydrolysis to yield N-methylol functionality, a key precursor for crosslinking reactions. This guide details the underlying polymerization mechanisms, offers field-proven protocols for solution polymerization, outlines critical experimental parameters, and provides standard procedures for polymer characterization. It is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize and validate poly(NMMA) for applications in hydrogels, coatings, and advanced drug delivery systems.[1][2][3]

Section 1: The Chemistry of NMMA Polymerization

Monomer Structure and Significance

This compound (NMMA) is an N-substituted methacrylamide monomer. Its structure is unique due to the presence of a methoxymethyl group attached to the amide nitrogen. This group serves as a masked or protected form of a reactive N-hydroxymethyl (methylol) group. Post-polymerization, this group can be deprotected under acidic conditions to reveal the methylol group, which can then participate in crosslinking reactions with itself or other functional groups, making poly(NMMA) a versatile precursor for creating stable hydrogel networks and functional coatings.

Mechanism of Free Radical Polymerization

The conversion of NMMA monomers into a long polymer chain follows the classical three-stage mechanism of free radical polymerization: initiation, propagation, and termination.[4]

  • Initiation: The process begins with the homolytic cleavage of an initiator molecule to generate two highly reactive free radicals (R•).[5] This is typically achieved by thermal decomposition (e.g., using AIBN) or through a redox reaction (e.g., APS/TEMED).[6] The initiator radical then attacks the electron-rich double bond of an NMMA monomer, creating a new monomer radical.

  • Propagation: The newly formed monomer radical adds sequentially to other NMMA monomers. This chain reaction extends the polymer backbone rapidly, with the radical active site continuously transferred to the terminal monomer unit of the growing chain.

  • Termination: The growth of a polymer chain ceases when its radical terminus is deactivated. This typically occurs through two primary pathways:

    • Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

    • Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two terminated polymer chains—one with a saturated end and another with an unsaturated end group. For methacrylamide-based polymers, termination by disproportionation is often a significant pathway.[7]

Section 2: Critical Parameters in Polymer Synthesis

The successful synthesis of poly(NMMA) with desired properties (e.g., molecular weight, polydispersity) hinges on the careful control of several experimental variables. Understanding the causality behind these choices is paramount for reproducibility and optimization.

  • Initiator Selection: The choice of initiator dictates the reaction temperature and initiation rate.

    • Thermal Initiators (e.g., AIBN, Benzoyl Peroxide): These are suitable for organic solvents and require elevated temperatures (typically 60-80 °C) for efficient radical generation.[7] AIBN is often preferred due to its predictable, first-order decomposition kinetics.

    • Redox Initiators (e.g., Ammonium Persulfate/TEMED): This system is ideal for aqueous solution polymerization and can initiate polymerization effectively at or below room temperature.[6] TEMED catalyzes the formation of free radicals from the persulfate.[4][6]

  • Solvent Choice: The solvent must dissolve the monomer, the resulting polymer, and the initiator. For NMMA, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or alcohols are commonly used. For aqueous systems, water is the solvent of choice, often requiring a redox initiator.

  • Temperature Control: Temperature directly influences both the rate of initiation and propagation. Higher temperatures increase the reaction rate but can also lead to lower molecular weight polymers due to an increased rate of termination reactions.[4] For thermal initiators, the temperature must be high enough for efficient decomposition but controlled to prevent runaway reactions, as polymerization is highly exothermic.[8] An optimal temperature range is typically 23–25°C for redox systems to ensure reproducible results.[4]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization as it acts as a radical scavenger, reacting with initiator or polymer radicals to form stable, non-propagating species.[4] Therefore, it is critical to deoxygenate the reaction mixture prior to initiation. This is typically achieved by sparging the solution with an inert gas (e.g., nitrogen or argon) or by subjecting it to several freeze-pump-thaw cycles.[9][10]

Section 3: Experimental Protocols

Safety Precaution: Acrylamide derivatives are potential neurotoxins and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

Protocol 3.1: Solution Polymerization of NMMA using AIBN in DMF

This protocol describes a standard method for synthesizing linear poly(NMMA) in an organic solvent.

Materials:

  • This compound (NMMA) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Oil bath with temperature controller

Procedure:

  • Monomer & Initiator Setup: In a clean, dry Schlenk flask, dissolve NMMA (e.g., 5.0 g) and AIBN (e.g., 0.032 g, ~0.1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).

  • Deoxygenation: Seal the flask and sparge the solution with dry nitrogen or argon for 30-45 minutes while stirring to thoroughly remove dissolved oxygen.[9]

  • Polymerization: Immerse the sealed flask in a preheated oil bath set to 70°C.[7] Allow the reaction to proceed with continuous stirring for a specified time (e.g., 6-24 hours). The solution will gradually become more viscous as the polymer forms.

  • Termination & Cooling: Stop the reaction by removing the flask from the oil bath and exposing it to air. Allow the solution to cool to room temperature.

  • Precipitation & Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or diethyl ether (e.g., 400 mL), under vigorous stirring. The poly(NMMA) will precipitate as a white solid.

  • Isolation: Allow the precipitate to settle, then decant the supernatant. Wash the polymer several times with fresh non-solvent to remove unreacted monomer and residual DMF.

  • Drying: Collect the polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Expected Observations: The reaction mixture should visibly increase in viscosity over time. A white, fibrous, or powdery polymer should precipitate upon addition to the non-solvent.

Workflow for Solution Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A 1. Dissolve Monomer & Initiator in Solvent B 2. Deoxygenate with Inert Gas (N2/Ar) A->B C 3. Heat to Reaction Temperature (e.g., 70°C) B->C D 4. Polymerize for Specified Time C->D E 5. Cool and Precipitate in Non-Solvent D->E F 6. Filter and Wash the Polymer E->F G 7. Dry Under Vacuum F->G H Characterization G->H

Caption: General workflow for the synthesis of poly(NMMA) via solution polymerization.

Section 4: Polymer Characterization

Post-synthesis, it is crucial to characterize the polymer to confirm its structure and determine its molecular properties.

Structural Confirmation
  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of the polymer's functional groups. Key expected peaks for poly(NMMA) include:

    • ~3300 cm⁻¹ (N-H stretch, secondary amide)

    • ~2950 cm⁻¹ (C-H stretch, alkyl)

    • ~1650 cm⁻¹ (C=O stretch, Amide I)

    • ~1540 cm⁻¹ (N-H bend, Amide II)

    • ~1100 cm⁻¹ (C-O-C stretch, ether)

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the polymer structure and can be used to check for residual monomer.[11] Expected proton signals for poly(NMMA) in a solvent like DMSO-d₆ would appear in characteristic regions for the polymer backbone protons, the methyl group protons, and the methoxymethyl protons.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard technique for determining the molecular weight distribution of a polymer.[12] GPC separates polymer chains based on their hydrodynamic volume, allowing for the calculation of:

    • Number-average molecular weight (Mn)

    • Weight-average molecular weight (Mw)

    • Polydispersity Index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI close to 1.5–2.0 is typical for conventional free radical polymerization.

The combination of GPC with NMR (GPC-NMR) can provide an even more powerful analysis, correlating structural information with specific molecular weight fractions.[12]

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterCondition A (Low MW)Condition B (High MW)Rationale
Monomer Conc. Low (e.g., 10% w/v)High (e.g., 25% w/v)Higher monomer concentration generally leads to higher molecular weight.[13]
Initiator Conc. High (e.g., 1 mol%)Low (e.g., 0.1 mol%)More initiator generates more chains, leading to lower overall molecular weight.
Temperature Higher (e.g., 80°C)Lower (e.g., 60°C)Lower temperatures reduce the rate of termination, favoring longer chain growth.[4]
Expected Mn 10,000 - 30,000 g/mol 50,000 - 150,000 g/mol Varies based on exact conditions.
Expected PDI 1.8 - 2.51.6 - 2.2Typical for free radical methods.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No polymerization or very low yield 1. Oxygen Inhibition: Incomplete deoxygenation.[4]2. Inactive Initiator: Initiator is old or was stored improperly.3. Low Temperature: Reaction temperature is too low for the chosen thermal initiator.1. Increase inert gas sparging time; use freeze-pump-thaw cycles for higher purity.2. Use a fresh batch of initiator.3. Verify oil bath temperature and ensure it is appropriate for the initiator's half-life.
Polymer is insoluble or forms a gel 1. Crosslinking: Potential side reactions or impurities in the monomer.2. Reaction too concentrated: "Gel effect" or autoacceleration occurred, leading to uncontrolled polymerization.[6][13]1. Purify the monomer before use (e.g., by passing through a column of basic alumina).2. Reduce the initial monomer concentration; improve heat dissipation by using a larger solvent volume or a water bath.
Low molecular weight 1. High Initiator Concentration: Too many chains initiated.2. High Temperature: Increased rate of termination reactions.3. Chain Transfer Agent: Presence of impurities (or solvent) that can act as chain transfer agents.1. Reduce the amount of initiator.2. Lower the reaction temperature.3. Purify the monomer and use a high-purity, anhydrous solvent.
Broad PDI (>2.5) 1. Poor Temperature Control: Fluctuations in temperature affect initiation and propagation rates.2. Slow Initiation: Initiator is not consumed early in the reaction.1. Use a reliable temperature controller and ensure good thermal contact.2. Choose an initiator with a suitable half-life for the reaction temperature.

Section 6: References

  • Jayasimha Reddy, G., et al. (2008). Synthesis and Characterization of Co-polymers of N-Phenyl Methacrylamide With Glycidyl Methacrylate. ResearchGate. Available at: [Link]

  • Bio-Rad Laboratories. Acrylamide Polymerization — A Practical Approach. Bio-Rad. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and characterization of poly(N-isopropyl acrylamide) copolymer with methoxy polyethyleneglycol monomethacrylate. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels as Sorbent Materials for Wastewater Treatment. MDPI. Available at: [Link]

  • Unknown. (n.d.). Solution Polymerization of acrylamide with a redox system. Available at: [Link]

  • Unknown. (n.d.). Experiment 1: Polymerization of acrylamide in water. Available at: [Link]

  • Charles, L., et al. (2009). Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry. PubMed. Available at: [Link]

  • Teodorescu, M., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. Available at: [Link]

  • NIH. (n.d.). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. PMC. Available at: [Link]

  • Dogic Lab. (n.d.). Acrylamide Coating Protocol. Brandeis University. Available at: [Link]

  • Al-Azzawi, F. S. (2012). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Available at: [Link]

  • Google Patents. (n.d.). CN102453116B - Redox initiator system, acrylamide polymer and preparation method and application thereof. Available at:

  • NIH. (n.d.). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. PMC. Available at: [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Available at: [Link]

  • Google Patents. (n.d.). WO2017186697A1 - Method for preparing an aqueous polyacrylamide solution. Available at:

  • Request PDF. (n.d.). Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Available at: [Link]

  • MDPI. (n.d.). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Available at: [Link]

  • Sivaram, S. (n.d.). Controlled Free Radical Polymerization. National Chemical Laboratory, Pune. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Tough supramolecular hydrogels of poly(N,N-dimethylacrylamide)-grafted poly(methacrylic acid) with cooperative hydrogen bonds as physical crosslinks. Soft Matter. Available at: [Link]

  • Al-Taisan, W. A., et al. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. World Journal of Chemical Education. Available at: [Link]

  • YouTube. (2015). free radical polymerization. Available at: [Link]

  • Request PDF. (n.d.). Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of free-radical copolymerization of styrene with acrylonitrile and methacrylonitrile mediated by 2,2,6,6-tetramethyl-1-piperidinyloxy. Available at: [Link]

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Application Note & Protocols: Leveraging N-(Methoxymethyl)methacrylamide for Advanced pH-Responsive Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Conventional Crosslinking

In the landscape of advanced biomaterials, "smart" hydrogels that respond to specific physiological cues represent a paradigm shift, particularly in targeted drug delivery and regenerative medicine. Traditional hydrogels, often formed with static crosslinkers like N,N'-methylenebis(acrylamide) (MBA), create robust but largely inert networks. This guide introduces N-(Methoxymethyl)methacrylamide (MOMAM), a versatile monomer that offers a more sophisticated approach. MOMAM possesses a latent, acid-labile crosslinking functionality, enabling the synthesis of hydrogels that can be formed in situ or designed to degrade in specific acidic microenvironments, such as those found in tumors or intracellular compartments.[1]

This document provides the foundational principles, mechanistic insights, and detailed experimental protocols for synthesizing and characterizing MOMAM-based hydrogels. It is designed for researchers, chemists, and drug development professionals seeking to engineer next-generation hydrogel platforms with precise environmental responsiveness.

The MOMAM Advantage: A Dual-Functionality Monomer

The core innovation of MOMAM lies in its molecular structure, which uniquely combines a polymerizable vinyl group with a methoxymethyl ether group. This dual nature allows for a temporally controlled, two-stage process:

  • Stage 1: Linear Polymer Formation: During initial free-radical polymerization, MOMAM acts as a standard monomer, incorporating into polymer chains via its vinyl group. The methoxymethyl group remains passive and protected under neutral or slightly alkaline conditions.

  • Stage 2: Acid-Triggered Crosslinking: Upon exposure to an acidic environment (pH < 6), the methoxymethyl ether undergoes acid-catalyzed hydrolysis.[2][3][4][5][6] This cleavage reaction unmasks a reactive N-methylol group (-CH₂OH) and releases methanol. These newly formed N-methylol groups then undergo condensation reactions with each other (forming ether linkages) or with adjacent amide groups on the polymer backbone, creating stable covalent crosslinks that solidify the hydrogel network.[7][8][9][10]

This mechanism offers several distinct advantages:

  • Stimuli-Responsive Gelation: Gel formation can be triggered by a pH drop, allowing for injectable systems that solidify upon reaching a target physiological site.

  • Controlled Degradation: The acid-labile nature of the precursor allows for the design of hydrogels that degrade and release their payload in acidic environments.[11][12][13]

  • Reduced Cytotoxicity: It eliminates the need for potentially cytotoxic residual crosslinking agents, as the crosslinking functionality is built into the polymer backbone.

  • Tunable Network Properties: The final crosslink density, and thus the hydrogel's mechanical strength and swelling ratio, can be precisely controlled by modulating the pH, temperature, and duration of the acid-curing step.

Mechanism of MOMAM Polymerization and Crosslinking

The following diagram illustrates the multi-stage reaction pathway from monomer to a crosslinked hydrogel network.

G cluster_0 Stage 1: Polymerization cluster_1 Stage 2: Acid-Triggered Activation & Crosslinking Monomers MOMAM + Co-monomer (e.g., Acrylamide) Polymer Linear Copolymer Chains (Uncrosslinked) Monomers->Polymer Free-Radical Polymerization (Neutral pH, Initiator) Protonation Acid-Catalyzed Hydrolysis (H⁺, e.g., pH 5.0) Polymer->Protonation NMA Formation of Reactive N-Methylol Acrylamide Groups on Polymer Backbone Protonation->NMA Releases Methanol Crosslinked Crosslinked Hydrogel Network NMA->Crosslinked Condensation Reaction (Heat may accelerate) Releases Water

Caption: Reaction pathway for MOMAM-based hydrogel formation.

Protocol 1: Synthesis of a pH-Responsive Poly(Acrylamide-co-MOMAM) Hydrogel

This protocol details the synthesis of a hydrogel using acrylamide (AAm) as the primary monomer and MOMAM as the latent crosslinker. The resulting polymer is first purified and then cured in an acidic environment to form the final hydrogel.

Materials & Equipment
  • This compound (MOMAM)

  • Acrylamide (AAm)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, 0.1 M, pH 5.0

  • Deionized (DI) Water

  • Nitrogen gas source

  • Dialysis tubing (MWCO 12-14 kDa)

  • Molds for hydrogel casting (e.g., PDMS or Teflon)

  • Constant temperature oven or incubator

  • Magnetic stir plate and stir bars

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Linear Polymer Synthesis (Pre-hydrogel)

  • Prepare Precursor Solution: In a glass beaker, prepare the monomer solution. For a final volume of 20 mL, dissolve Acrylamide (e.g., 1.42 g, 1 M) and MOMAM (e.g., 0.51 g, 0.2 M) in 18 mL of PBS (pH 7.4).

    • Rationale: A neutral pH is critical to prevent premature hydrolysis and crosslinking of the MOMAM monomer. The molar ratio of AAm to MOMAM can be adjusted to tune the final crosslink density.

  • Degassing: Place the beaker in an ice bath and purge the solution with nitrogen gas for 20-30 minutes while stirring gently.

    • Rationale: Oxygen is a radical scavenger and will inhibit free-radical polymerization.[14] Performing this on ice helps to control the reaction onset after the initiator is added.

  • Initiate Polymerization: While maintaining the nitrogen atmosphere and stirring, add 100 µL of freshly prepared 10% (w/v) APS solution, followed by 20 µL of TEMED.

    • Rationale: APS is the thermal initiator that generates sulfate free radicals. TEMED acts as a catalyst to accelerate the formation of these radicals, allowing the reaction to proceed efficiently at room temperature.[15]

  • Polymerize & Cast: Immediately after adding the initiators, pour the solution into the desired molds. Seal the molds or maintain them under a nitrogen atmosphere. Allow the polymerization to proceed at room temperature for 4-6 hours or until a viscous polymer solution or a very soft, uncrosslinked gel has formed.

Part B: Purification

  • Remove from Molds: Carefully remove the polymerized material from the molds.

  • Dialysis: Place the polymer into dialysis tubing and dialyze against a large volume of DI water for 3-4 days, changing the water twice daily.

    • Rationale: This is a critical step to remove unreacted monomers, initiators, and other small molecules, which is essential for biocompatibility and obtaining accurate characterization data.[16]

Part C: Acid-Triggered Crosslinking (Curing)

  • Acid Incubation: Submerge the purified polymer in a 0.1 M acetate buffer (pH 5.0).

  • Curing: Place the container in an oven or incubator set to 37-50°C for 12-24 hours.

    • Rationale: The combination of low pH and moderate heat efficiently catalyzes the hydrolysis of the methoxymethyl group and the subsequent condensation crosslinking reaction.[17][18] The duration and temperature can be optimized to achieve the desired mechanical properties.

  • Equilibration: After curing, transfer the now-crosslinked hydrogel into a neutral buffer (e.g., PBS pH 7.4) and allow it to equilibrate for 24 hours before characterization.

Protocol 2: Characterization of Hydrogel Properties

A self-validating protocol requires thorough characterization to confirm the successful synthesis and desired properties of the hydrogel.

Experimental Workflow Diagram

G cluster_0 Synthesis & Curing cluster_1 Characterization A Prepare Monomer Solution B Polymerize (pH 7.4) A->B C Purify (Dialysis) B->C D Cure (pH 5.0, 37°C) C->D E Swelling Studies D->E F Degradation Assay G Rheology (Mechanical) H FTIR Spectroscopy

Caption: General experimental workflow for MOMAM hydrogel synthesis and characterization.

Swelling Behavior
  • Prepare hydrogel discs of known initial dry weight (W_d).

  • Immerse separate discs in buffer solutions of different pH values (e.g., pH 5.0 and pH 7.4) at 37°C.

  • At various time points, remove the discs, gently blot excess surface water with filter paper, and record the swollen weight (W_s).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d.

  • Expected Outcome: The hydrogel will exhibit a higher swelling ratio in neutral pH compared to acidic pH where it is more crosslinked and compact.

Degradation Study
  • Prepare pre-weighed, lyophilized hydrogel discs (W_i).

  • Incubate the discs in an acidic buffer (e.g., pH 5.0) at 37°C.

  • At predetermined time intervals, remove the samples, wash thoroughly with DI water, lyophilize, and weigh the remaining mass (W_t).

  • Calculate the percentage of mass loss: Mass Loss (%) = [(W_i - W_t) / W_i] * 100.

  • Expected Outcome: The hydrogel will show progressive mass loss over time in the acidic environment, which is indicative of network degradation.

Data Presentation: Representative Characterization Data

The following tables summarize expected quantitative outcomes from characterization studies, demonstrating the pH-responsive nature of a MOMAM-based hydrogel.

Table 1: pH-Dependent Equilibrium Swelling Ratio (ESR)

Hydrogel FormulationBuffer pHIncubation Time (h)Equilibrium Swelling Ratio (g/g)
P(AAm-co-MOMAM)7.42415.2 ± 1.3
P(AAm-co-MOMAM)5.0249.8 ± 0.9

Table 2: Hydrogel Mass Loss in Acidic Conditions (pH 5.0)

Incubation Time (Days)Remaining Mass (%)
0100
385.4 ± 4.1
762.1 ± 5.5
1435.8 ± 6.2

Concluding Remarks for the Field Scientist

This compound is a powerful tool for creating hydrogels with built-in environmental intelligence. The ability to control the crosslinking process post-polymerization opens up new avenues for injectable drug delivery systems, advanced tissue engineering scaffolds, and biosensors.[19] The protocols provided herein serve as a robust starting point. Researchers are encouraged to manipulate variables such as the co-monomer type, the MOMAM concentration, and the curing conditions (pH, temperature, time) to precisely tailor the hydrogel's mechanical properties, degradation kinetics, and swelling behavior for their specific application.[20][21] Successful implementation requires careful attention to pH control during synthesis and a thorough characterization to validate the final material's performance.

References

  • Vertex AI Search. (2025, October 30). What are the cross - linking reactions of N - Methylol Acrylamide? - Blog.
  • N-methylol acrylamide and its role in the chemistry of acrylic pressure sensitive adhesives. (n.d.). Google Scholar.
  • N-Methylolacrylamide: A Key Crosslinking Agent for High-Performance Polymers. (n.d.). Trigon.
  • Yin, J., et al. (2017). pH-sensitive carboxymethyl chitosan hydrogels via acid-labile ortho ester linkage for potential biomedical applications. Carbohydrate Polymers. Available at: [Link]

  • N-METHYLOLACRYLAMIDE. (n.d.). Ataman Kimya. Available at: [Link]

  • The Role of N-(Methoxymethyl)acrylamide in Advanced Hydrogel Design. (2026, January 7). BenchChem.
  • N-METHYLOL ACRYLAMIDE. (n.d.). Ataman Kimya. Available at: [Link]

  • Li, Y., & Mooney, D. J. (2016). Hydrogels for Therapeutic Delivery: Current Developments and Future Directions. Biomacromolecules.
  • Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers. (n.d.). BenchChem.
  • Hydrogels: smart materials for drug delivery. (n.d.). Oriental Journal of Chemistry.
  • Preparation And Characterization Of Acid-labile Carboxymethyl Chitosan Hydrogel. (2019, February 22). Global Thesis.
  • Ali, A., et al. (2024). pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. ACS Omega. Available at: [Link]

  • Application Notes and Protocols for pH-Sensitive Hydrogels Based on N-(2,2-dimethoxyethyl)prop-2-enamide. (n.d.). BenchChem.
  • Moritani, T. (n.d.). SELF-CROSSLINKABLE PVAL. CHAPTER 10.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • Farmer, S., & Kennepohl, D. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • Application Notes and Protocols: N-(Hydroxymethyl)acrylamide Hydrogel Synthesis for Drug Delivery. (n.d.). BenchChem.
  • Beuermann, S., et al. (2007). Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. Macromolecular Chemistry and Physics.
  • N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions. (n.d.).
  • Spasojevic, J., et al. (2021). Intelligent Poly(N-Isopropylmethacrylamide)
  • Application Notes and Protocols: A Step-by-Step Guide to N-(Hydroxymethyl)acrylamide Crosslinking Reactions. (n.d.). BenchChem.
  • Begam, T., et al. (2014). Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in controlled release of model drugs. Designed Monomers and Polymers.
  • Kumar, P., et al. (1993). Polymerization kinetics of indene, methyl methacrylate and acrylonitrile and characterization of their terpolymer.
  • Wang, Y., et al. (2020). Study of polymerization kinetics and copolymerization behavior of N‐[3‐(dimethylamino)propyl]methacryamide and cationic surfmers. Journal of Applied Polymer Science.
  • Chen, Y.-C., et al. (2024).
  • Barkat, K., et al. (2022). Synthesis of Chemically Cross-Linked pH-Sensitive Hydrogels for the Sustained Delivery of Ezetimibe. Gels.
  • Copolymerization of methyl methacrylate and N‐alkyl methacrylamide. (n.d.).
  • Hydrogels based on N-isopropylmethacrylamide and N-isopropylacrylamide. (n.d.). SciSpace.
  • Chang, C.-W., et al. (2023). UV-Crosslinked Poly(N-isopropylacrylamide)
  • Fraguas-Sánchez, A. I., et al. (2021). Hybrid Methacrylated Gelatin and Hyaluronic Acid Hydrogel Scaffolds.
  • Duever, T. A., et al. (2021).
  • Xu, K., et al. (2011). Mechanically Strong Double Network Photocrosslinked Hydrogels from N, N-Dimethylacrylamide and Glycidyl Methacrylated Hyaluronan.
  • Meléndez-Ortiz, H. I., et al. (2021).
  • Cross-linking in Hydrogels - A Review. (n.d.). Scientific & Academic Publishing.
  • Vasile, C., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Pharmaceutics.
  • Ullah, K., et al. (2019). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications.
  • Nanoborská, P., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. Polymers.

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Application Notes and Protocols: Copolymerization of N-(Methoxymethyl)methacrylamide with Acrylic Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the copolymerization of N-(Methoxymethyl)methacrylamide (NMMA) with acrylic monomers. This document is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols to synthesize, characterize, and utilize these versatile copolymers. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles that govern these processes, ensuring a deep and applicable understanding.

Introduction: The Strategic Advantage of this compound in Copolymer Design

This compound (NMMA) is a functional methacrylamide monomer that offers a unique combination of properties, making it a valuable component in the design of advanced polymers. Its primary feature is the presence of the N-methoxymethyl group, which serves as a latent crosslinking site. Under specific conditions, typically acidic catalysis and/or heat, this group can undergo self-condensation or react with other functional groups, such as hydroxyl or carboxyl moieties, to form stable crosslinked networks.

The incorporation of NMMA into acrylic polymer backbones allows for the creation of copolymers with tunable properties. By copolymerizing NMMA with various acrylic monomers (e.g., methyl methacrylate, butyl acrylate, acrylic acid), a diverse range of materials can be synthesized with tailored glass transition temperatures, solubility, and mechanical properties. These copolymers are initially thermoplastic and soluble, facilitating their processing and application in various forms, such as coatings, films, and nanoparticles. Subsequent curing induces crosslinking, rendering the final material thermoset, insoluble, and mechanically robust.

In the realm of drug development, NMMA-containing copolymers are of particular interest for the fabrication of stimuli-responsive drug delivery systems. The crosslinking chemistry can be exploited to control drug release rates and to enhance the stability of nanoparticle formulations. The hydrophilic nature of the methacrylamide backbone can also improve biocompatibility and aqueous solubility of the copolymers.

Fundamental Principles of Copolymerization

The copolymerization of NMMA with acrylic monomers typically proceeds via free-radical polymerization. The final properties of the copolymer are highly dependent on the relative incorporation of the different monomers into the polymer chain, which is governed by their reactivity ratios.

Reactivity Ratios and Copolymer Composition

The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. For the copolymerization of NMMA (M₁) with an acrylic monomer (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of NMMA to a growing chain ending in an NMMA radical (k₁₁) to the rate constant for the addition of the acrylic monomer to the same radical (k₁₂).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of the acrylic monomer to a growing chain ending in an acrylic monomer radical (k₂₂) to the rate constant for the addition of NMMA to that radical (k₂₁).

The values of r₁ and r₂ determine the distribution of monomer units along the copolymer chain:

Reactivity Ratio Values Copolymer Type Description
r₁ > 1, r₂ < 1Blocky (NMMA-rich)The growing chain preferentially adds NMMA.
r₁ < 1, r₂ > 1Blocky (Acrylic-rich)The growing chain preferentially adds the acrylic monomer.
r₁ ≈ r₂ ≈ 1Ideal/RandomBoth monomers add with equal preference.
r₁ ≈ r₂ ≈ 0AlternatingMonomers preferentially add to the other type of radical.
r₁r₂ = 1IdealThe product of the reactivity ratios indicates an ideal random copolymerization.
r₁r₂ < 1Tendency towards alternation
r₁r₂ > 1Tendency towards blockiness
Determining Reactivity Ratios: A Methodological Overview

To precisely control the copolymer architecture, experimental determination of reactivity ratios is crucial. The Fineman-Ross and Kelen-Tüdős methods are two common linearization techniques used for this purpose.[1][2] These methods involve carrying out a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer compositions at low conversions (<10%).

Workflow for Determining Reactivity Ratios:

G cluster_prep Preparation cluster_analysis Analysis Monomer_Feed Prepare Monomer Feeds (Varying NMMA/Acrylic Ratio) Polymerization Perform Low Conversion Free-Radical Polymerization Monomer_Feed->Polymerization Isolation Isolate and Purify Copolymer Polymerization->Isolation Composition Determine Copolymer Composition (e.g., NMR, Elemental Analysis) Isolation->Composition Linearization Apply Linearization Method (Fineman-Ross or Kelen-Tüdős) Composition->Linearization Plotting Plot Data and Determine Slopes and Intercepts Linearization->Plotting Ratios Calculate r₁ and r₂ Plotting->Ratios G cluster_mechanism Acid-Catalyzed Crosslinking of NMMA Protonation Protonation of N-methoxymethyl group Methanol_Elimination Elimination of Methanol Protonation->Methanol_Elimination H⁺ Carbocation Formation of N-acyliminium ion (Carbocation) Nucleophilic_Attack Nucleophilic Attack by another NMMA unit or a hydroxyl/carboxyl group Carbocation->Nucleophilic_Attack + R-NH-CO-R' or R-OH Methanol_Elimination->Carbocation Crosslink Formation of Methylene Bridge (Crosslink) Nucleophilic_Attack->Crosslink

Sources

Application Notes and Protocols for N-(Methoxymethyl)methacrylamide in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Enhanced Durability and Adhesion

In the dynamic landscape of polymer science, the demand for coatings and adhesives with superior performance characteristics is relentless. Formulators are continually challenged to develop systems that not only meet but exceed stringent requirements for durability, chemical resistance, and adhesion to a variety of substrates. It is in this context that functional monomers, capable of imparting unique attributes to a polymer backbone, become invaluable tools. N-(Methoxymethyl)methacrylamide (NMMA) has emerged as a key player in this arena. Its dual functionality, possessing both a polymerizable methacrylamide group and a reactive methoxymethyl group, offers a versatile platform for creating highly crosslinked, robust polymer networks.

This guide is intended for researchers, scientists, and formulation chemists engaged in the development of advanced coatings and adhesives. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of how NMMA functions and how to harness its capabilities effectively. The protocols and insights presented herein are a synthesis of established chemical principles and practical, field-proven experience, designed to empower you to innovate and excel in your formulation endeavors. We will explore the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific integrity.

The NMMA Monomer: A Profile of Dual Functionality

This compound (CAS: 3644-12-0) is a functional acrylic monomer that offers a unique combination of properties to the polymer chemist.[1][2] Its molecular structure is the key to its utility.

Crosslinking_Mechanisms cluster_self Self-Crosslinking cluster_hydroxyl Co-Crosslinking with Hydroxyl Groups cluster_carboxyl Co-Crosslinking with Carboxyl Groups P1_NMMA Polymer-NH-CH₂-OCH₃ P-NH-CH₂-O-CH₂-NH-P P-NH-CH₂-O-CH₂-NH-P P1_NMMA->P-NH-CH₂-O-CH₂-NH-P + H⁺, Δ - CH₃OH P2_NMMA Polymer-NH-CH₂-OCH₃ P3_NMMA Polymer-NH-CH₂-OCH₃ P-NH-CH₂-O-Polymer P-NH-CH₂-O-Polymer P3_NMMA->P-NH-CH₂-O-Polymer + H⁺, Δ - CH₃OH P_OH Polymer-OH P_OH->P-NH-CH₂-O-Polymer P4_NMMA Polymer-NH-CH₂-OCH₃ P-NH-CH₂-O-C(=O)-Polymer P-NH-CH₂-O-C(=O)-Polymer P4_NMMA->P-NH-CH₂-O-C(=O)-Polymer + H⁺, Δ - CH₃OH P_COOH Polymer-COOH P_COOH->P-NH-CH₂-O-C(=O)-Polymer

Caption: Simplified reaction schemes for NMMA crosslinking.

Application in High-Performance Coatings

The incorporation of NMMA into coating formulations can lead to significant improvements in a range of critical performance properties, including hardness, chemical resistance, and durability.

Formulation of an NMMA-Modified Acrylic Latex for a Durable Interior Paint

This section provides a representative protocol for the synthesis of an acrylic latex binder incorporating NMMA, suitable for a high-performance interior wall paint. The process described is a semi-continuous emulsion polymerization.

Rationale for Component Selection:

  • Monomers: A combination of methyl methacrylate (MMA) and butyl acrylate (BA) is used to achieve a balance of hardness and flexibility in the final film. Acrylic acid (AA) is included to enhance latex stability and promote adhesion to polar substrates. NMMA is the functional monomer for post-crosslinking.

  • Surfactant: An anionic surfactant, such as sodium dodecyl sulfate (SDS), is used to stabilize the monomer droplets and the growing polymer particles.

  • Initiator: A water-soluble initiator, such as ammonium persulfate (APS), is used to initiate the free-radical polymerization in the aqueous phase.

  • Buffer: A buffer, such as sodium bicarbonate, is used to maintain a stable pH during the polymerization process.

Experimental Protocol: Emulsion Polymerization

Materials:

  • Deionized water

  • Sodium dodecyl sulfate (SDS)

  • Sodium bicarbonate (NaHCO₃)

  • Ammonium persulfate (APS)

  • Monomer Emulsion:

    • Deionized water

    • SDS

    • Methyl methacrylate (MMA)

    • Butyl acrylate (BA)

    • This compound (NMMA)

    • Acrylic acid (AA)

  • Ammonium hydroxide (for pH adjustment)

Equipment:

  • Jacketed glass reactor with a stirrer, condenser, nitrogen inlet, and feeding pumps.

  • Water bath for temperature control.

Procedure:

  • Initial Charge: Charge the reactor with deionized water, a portion of the SDS, and sodium bicarbonate. Purge with nitrogen for 30 minutes while heating to 80°C.

  • Initiator Addition: Add the APS initiator dissolved in a small amount of deionized water to the reactor.

  • Monomer Emulsion Feed: Begin the continuous feed of the pre-emulsified monomer mixture into the reactor over a period of 3 hours. Maintain the reaction temperature at 80°C.

  • Post-Reaction: After the monomer feed is complete, maintain the temperature at 80°C for an additional hour to ensure complete monomer conversion.

  • Cooling and pH Adjustment: Cool the reactor to room temperature. Adjust the pH of the latex to 8.0-9.0 with ammonium hydroxide.

  • Filtration: Filter the latex through a 100-mesh screen to remove any coagulum.

Representative Formulation:

ComponentWeight (g)
Initial Reactor Charge
Deionized Water200
Sodium Dodecyl Sulfate0.5
Sodium Bicarbonate0.5
Ammonium Persulfate0.5
Monomer Emulsion
Deionized Water100
Sodium Dodecyl Sulfate2.0
Methyl Methacrylate120
Butyl Acrylate120
This compound10 (approx. 4% of total monomer)
Acrylic Acid5
Paint Formulation and Curing

The synthesized latex can then be formulated into a paint by adding pigments, fillers, and other additives.

Curing Protocol:

  • Application: Apply the formulated paint to a substrate at a specified wet film thickness.

  • Drying: Allow the film to air dry at ambient temperature for 24 hours to evaporate the water.

  • Curing: For optimal crosslinking and performance, a thermal cure is recommended. Bake the coated substrate at 120-150°C for 15-30 minutes. The presence of acidic monomers like acrylic acid in the polymer backbone can catalyze the crosslinking reaction.

Performance Testing of NMMA-Modified Coatings

To quantify the benefits of incorporating NMMA, a series of standardized tests should be performed.

Protocol 1: Film Hardness (ASTM D3363)

This test provides a rapid determination of the film's resistance to indentation and scratching. [3][4]

  • Pencil Preparation: A set of drawing pencils of known hardness (from 6B, softest, to 6H, hardest) is used. The wood is carefully removed from the tip of each pencil, leaving a cylindrical lead of approximately 3 mm. The lead is then flattened to a 90° angle on fine-grit sandpaper.

  • Testing Procedure: The coated panel is placed on a firm, level surface. The pencil is held at a 45° angle to the surface and pushed forward with uniform pressure, sufficient to either scratch the film or crush the lead.

  • Evaluation: The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film. The incorporation of NMMA and subsequent curing is expected to significantly increase the pencil hardness of the coating.

Protocol 2: Adhesion (ASTM D3359 - Test Method B)

This method assesses the adhesion of coating films to a substrate by applying and removing pressure-sensitive tape over cuts made in the film. [1][5]

  • Cutting the Grid: For films up to 5 mils (125 µm) thick, a cross-hatch pattern is made in the coating down to the substrate using a special cutter with multiple blades spaced 1-2 mm apart.

  • Tape Application: A specified pressure-sensitive tape is applied firmly over the grid.

  • Tape Removal: The tape is then rapidly pulled off at a 180° angle.

  • Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed). NMMA-modified coatings are expected to exhibit superior adhesion due to both the polar nature of the amide group and the potential for the methoxymethyl group to react with functional groups on the substrate surface.

Application in High-Performance Adhesives

In adhesive formulations, particularly pressure-sensitive adhesives (PSAs), NMMA can enhance cohesive strength, temperature resistance, and adhesion to polar substrates.

Formulation of an NMMA-Modified Acrylic PSA

This section outlines a representative formulation for a solvent-based acrylic PSA incorporating NMMA.

Rationale for Component Selection:

  • Monomers: A combination of 2-ethylhexyl acrylate (2-EHA) provides tack and peel adhesion, while methyl acrylate (MA) contributes to cohesive strength. Acrylic acid (AA) is used for adhesion promotion. NMMA is included to allow for post-crosslinking to improve shear strength and temperature resistance.

  • Solvent: Ethyl acetate is a common solvent for solution polymerization of acrylics.

  • Initiator: A solvent-soluble initiator like benzoyl peroxide is used.

Experimental Protocol: Solution Polymerization

Materials:

  • Ethyl acetate

  • 2-Ethylhexyl acrylate (2-EHA)

  • Methyl acrylate (MA)

  • This compound (NMMA)

  • Acrylic acid (AA)

  • Benzoyl peroxide

Procedure:

  • Initial Charge: Charge the reactor with ethyl acetate and heat to reflux (approximately 77°C) under a nitrogen blanket.

  • Monomer and Initiator Feed: Prepare a mixture of the monomers and the benzoyl peroxide initiator. Feed this mixture into the reactor over 3-4 hours.

  • Post-Reaction: After the feed is complete, add a small amount of additional initiator and hold at reflux for 2-3 hours to reduce residual monomer.

  • Cooling and Dilution: Cool the polymer solution and dilute with additional solvent to the desired viscosity and solids content.

Representative Formulation:

ComponentWeight (g)
2-Ethylhexyl Acrylate (2-EHA)70
Methyl Acrylate (MA)25
Acrylic Acid (AA)5
This compound (NMMA)2-5 (as a percentage of total monomer)
Benzoyl Peroxide0.5
Ethyl Acetate100
Adhesive Film Preparation and Curing
  • Coating: The PSA solution is coated onto a release liner at a controlled thickness.

  • Drying: The coated film is passed through a drying oven to remove the solvent.

  • Lamination: The dried adhesive film is then laminated to a backing material (e.g., a polymer film).

  • Curing: To activate the crosslinking of the NMMA, the adhesive construction can be heated (e.g., 100-130°C for 5-15 minutes).

Performance Testing of NMMA-Modified Adhesives

Protocol 3: Shear Strength (FINAT Test Method No. 8)

This test measures the cohesive strength of the adhesive.

  • Sample Preparation: A 1-inch wide strip of the adhesive tape is applied to a stainless steel panel with a defined overlap area (e.g., 1 inch x 1 inch).

  • Dwell Time: The sample is allowed to dwell at room temperature for a specified period (e.g., 20 minutes).

  • Testing: The panel is hung vertically in a testing apparatus, and a standard weight (e.g., 1 kg) is attached to the free end of the tape.

  • Evaluation: The time it takes for the tape to fail cohesively (i.e., for the weight to fall) is recorded. Crosslinking with NMMA is expected to significantly increase the shear holding time.

Safety and Handling of NMMA

This compound is a hazardous chemical and must be handled with appropriate safety precautions. [2][6]

  • Toxicity: It is toxic if swallowed or in contact with skin. [6]* Irritation: It causes skin and serious eye irritation. [6]* Handling: Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [2][6]* Storage: NMMA is heat-sensitive and may polymerize prematurely. It should be stored under refrigerated conditions (0-10°C). [7] Always consult the Safety Data Sheet (SDS) for the specific product being used for complete and up-to-date safety information.

Conclusion: A Versatile Tool for Advanced Formulations

This compound provides formulators with a powerful and versatile tool for creating high-performance coatings and adhesives. Its ability to be readily incorporated into acrylic polymer backbones and to undergo post-polymerization crosslinking allows for the development of materials with enhanced hardness, chemical resistance, durability, and cohesive strength. A thorough understanding of its crosslinking chemistry, coupled with systematic formulation and testing, will enable researchers and scientists to unlock the full potential of this unique functional monomer. The protocols and data presented in this guide provide a solid foundation for the exploration and application of NMMA in the development of next-generation polymer systems.

References

  • ASTM International. (2022). D3363-20 Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]

  • Google Patents. (n.d.). EP0609756A2 - Latex paint formulations containing no organic solvents based on multistage polymers.
  • Moritani, T. (n.d.). CHAPTER 10 SELF-CROSSLINKABLE PVAL. Retrieved from a relevant academic or industry source.
  • Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from [Link]

  • European Patent Office. (2005, October 11). Crosslinked (meth) acrylamide particles, process for their production and their use.
  • American Tinning & Galvanizing. (2009, June 1). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. Retrieved from [Link]

  • KTA-Tator, Inc. (2023, March 3). Let's Talk About Coating/Lining Hardness Testing. Retrieved from [Link]

  • YouTube. (2024, July 2). Cross Hatch Adhesion Test: ASTM D3359. Retrieved from [Link]

  • JPCL. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018165827A1 - Water-based pressure sensitive adhesive compositions and methods of making same.
  • Industrial Physics. (n.d.). ASTM D3363 testing. Retrieved from [Link]

  • ASTM International. (2023). D3359-23 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]

  • PCI Magazine. (2025, December 8). Selecting Raw Materials for High-Performance Latex Paint Formulations. Retrieved from [Link]

  • ResearchGate. (2021, August 7). Adhesive Performance of Acrylic Pressure-Sensitive Adhesives from Different Preparation Processes. Retrieved from [Link]

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Application Notes and Protocols for Surface Modification Using N-(Methoxymethyl)methacrylamide (MOMAm)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Methoxymethyl)methacrylamide (MOMAm) is a versatile functional monomer that offers a unique platform for the creation of advanced, self-crosslinking polymer surfaces. Its distinctive chemical structure, featuring a polymerizable methacrylamide group and a latent reactive N-(methoxymethyl) group, enables the formation of covalently attached polymer layers that can be subsequently crosslinked in situ. This post-modification capability provides precise control over the final physicochemical properties of the surface, such as wettability, chemical resistance, and mechanical stability.

The self-crosslinking nature of MOMAm-containing polymers is activated under specific conditions, typically heat in the presence of an acid catalyst. This eliminates the need for external crosslinking agents, which can be cytotoxic or interfere with the desired surface properties.[1] These attributes make MOMAm an ideal candidate for a wide range of applications in the fields of biomaterials, drug delivery, and advanced coatings, where the generation of stable, functional, and biocompatible surfaces is paramount. This guide provides detailed protocols for surface modification using MOMAm via both "grafting-to" and "grafting-from" methodologies, along with comprehensive characterization techniques.

Mechanism of Action: The Chemistry of MOMAm Crosslinking

The utility of this compound lies in the reactivity of its N-alkoxymethyl group. This group can undergo condensation reactions under acidic conditions and/or heat, leading to the formation of stable covalent crosslinks.[2] There are two primary crosslinking pathways for polymers incorporating MOMAm:

  • Self-Condensation: Two adjacent N-(methoxymethyl) groups on the polymer chains can react with each other to form a dimethylene ether linkage, with the release of methanol. This reaction creates a crosslink directly between two polymer chains.

  • Co-Condensation: The N-(methoxymethyl) group can also react with other functional groups containing active hydrogens, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-NH) groups, that may be present on the polymer backbone or the underlying substrate. This co-condensation reaction also results in the formation of a stable crosslink and the release of methanol.

An acid catalyst, such as ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TSA), is often employed to facilitate these reactions by protonating the ether oxygen, making the methoxymethyl group a better leaving group.[2][3]

G cluster_0 Poly(MOMAm) Chains cluster_1 Crosslinking Conditions cluster_2 Crosslinked Polymer cluster_3 Byproduct P1 ---CH₂-C(CH₃)--- C=O | NH | CH₂-O-CH₃ Condition Heat (Δ) + Acid Catalyst (H⁺) P2 ---CH₂-C(CH₃)--- C=O | NH | CH₂-O-CH₃ Crosslinked ---CH₂-C(CH₃)--- C=O | NH | CH₂ | O | CH₂ | NH | C=O | ---CH₂-C(CH₃)--- Condition->Crosslinked Self-Condensation Methanol 2 CH₃OH Condition->Methanol G cluster_0 Part A: Copolymer Synthesis cluster_1 Part B: Surface Grafting A1 Dissolve MOMAm, Co-monomer, and Initiator in Toluene A2 Degas via Freeze-Pump-Thaw Cycles A1->A2 A3 Polymerize at 70-80°C A2->A3 A4 Precipitate and Purify Copolymer A3->A4 B3 Graft Copolymer onto Substrate A4->B3 MOMAm Copolymer B1 Aminate Substrate with APTES B2 Rinse and Cure Substrate B1->B2 B2->B3 B4 Rinse and Dry Modified Surface B3->B4

Figure 2: Workflow for the "Grafting-To" approach.

Application Protocol 2: "Grafting-From" (Surface-Initiated Polymerization) Approach

The "grafting-from" method involves growing polymer chains directly from initiator sites immobilized on the substrate surface. This technique generally allows for higher grafting densities and better control over the polymer layer thickness. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a commonly used controlled radical polymerization technique for this purpose.

Materials and Equipment:

  • Substrate (e.g., silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Anhydrous toluene and dichloromethane (DCM)

  • This compound (MOMAm)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Schlenk flask and Schlenk line

  • Nitrogen or Argon gas supply

Procedure:

  • Substrate Amination: Follow steps 1 and 2 from the "Grafting-To" protocol to functionalize the substrate with amine groups.

  • Initiator Immobilization: Immerse the aminated substrate in a solution of anhydrous DCM containing BiBB (e.g., 0.1 M) and TEA (e.g., 0.1 M) for 1-2 hours at room temperature. This reaction attaches the ATRP initiator to the surface. Rinse the substrate with DCM and dry under a stream of nitrogen.

  • SI-ATRP of MOMAm:

    • In a Schlenk flask under an inert atmosphere, add the initiator-modified substrate.

    • Add a solution of MOMAm (e.g., 1 M) and PMDETA (e.g., 2 mM) in a suitable solvent (e.g., a mixture of toluene and methanol).

    • Add CuBr (e.g., 1 mM) to the flask. The molar ratio of monomer:initiator:catalyst:ligand should be carefully controlled to tune the polymerization rate and final polymer properties.

    • Degas the solution with three freeze-pump-thaw cycles.

    • Conduct the polymerization at a controlled temperature (e.g., 60-70°C) for the desired duration (e.g., 1-24 hours). The polymerization time will influence the thickness of the resulting polymer brush.

  • Termination and Cleaning: Stop the polymerization by exposing the solution to air. Remove the substrate and sonicate it in a suitable solvent (e.g., methanol or toluene) to remove any physisorbed polymer and the catalyst complex.

  • Final Drying: Dry the polymer-grafted substrate under a stream of nitrogen.

G A1 Aminate Substrate with APTES A2 Immobilize ATRP Initiator (BiBB) A1->A2 A4 Perform Surface-Initiated ATRP A2->A4 A3 Prepare Polymerization Solution (MOMAm, CuBr, PMDETA) A3->A4 A5 Terminate and Clean Substrate A4->A5 A6 Dry Modified Surface A5->A6

Figure 3: Workflow for the "Grafting-From" approach.

Post-Grafting Crosslinking Protocol

Once the MOMAm-containing polymer is grafted onto the surface, the latent methoxymethyl groups can be activated to form a crosslinked network, enhancing the stability and modifying the properties of the coating.

Materials and Equipment:

  • MOMAm-grafted substrate

  • Ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TSA) solution (e.g., in methanol)

  • Oven or hot plate

Procedure:

  • Catalyst Application (Optional but Recommended): Dip-coat the MOMAm-grafted substrate in a dilute solution of an acid catalyst (e.g., 0.1-1% w/v NH₄Cl in methanol) and then allow the solvent to evaporate.

  • Thermal Curing: Place the substrate in an oven and heat to induce crosslinking. The temperature and time will depend on the desired degree of crosslinking and the presence of a catalyst. [2]3. Post-Curing Rinse: After cooling, rinse the surface with a suitable solvent (e.g., methanol or deionized water) to remove any residual catalyst.

  • Final Drying: Dry the crosslinked surface under a stream of nitrogen.

Parameter Condition Expected Outcome
Curing Temperature 120-150°CHigher temperatures lead to faster and more extensive crosslinking.
Curing Time 10-60 minutesLonger times increase the crosslink density.
Catalyst With Acid CatalystLower curing temperatures and shorter times are required.
Catalyst Without Acid CatalystHigher temperatures and longer times are needed for efficient crosslinking.

Characterization of Modified Surfaces

A suite of surface-sensitive analytical techniques should be employed to confirm the successful grafting and crosslinking of the MOMAm polymer.

Technique Purpose Expected Result
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Increase in N 1s and C 1s signals corresponding to the polymer.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface.Appearance of characteristic amide C=O and C-N stretching bands. A decrease in the C-O-C ether stretch may be observed after crosslinking.
Atomic Force Microscopy (AFM) To visualize the surface topography and measure roughness.An increase in surface roughness and visualization of a uniform polymer coating.
Contact Angle Goniometry To assess the surface wettability (hydrophilicity/hydrophobicity).A significant change in the water contact angle, depending on the co-monomer used.
Ellipsometry To measure the thickness of the grafted polymer layer.A measurable increase in layer thickness after grafting, which can be correlated with polymerization time in the "grafting-from" approach.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Grafting Density Incomplete initiator immobilization; steric hindrance ("grafting-to"); inefficient polymerization.Ensure anhydrous conditions for silanization; optimize initiator concentration; use "grafting-from" for higher density; check initiator/catalyst purity.
Incomplete Crosslinking Insufficient temperature or time; inactive catalyst.Increase curing temperature or time; use a fresh catalyst solution.
Non-uniform Coating Uneven initiator distribution; poor solvent for polymerization.Optimize initiator immobilization step; ensure homogeneous polymerization solution.
Polymer Delamination Poor adhesion of the initial silane layer.Ensure the substrate is thoroughly cleaned and hydroxylated before silanization.

Conclusion

This compound is a highly effective monomer for creating functional and stable polymer coatings through a self-crosslinking mechanism. The ability to perform this crosslinking step after the initial surface modification provides an exceptional degree of control over the final surface properties. The "grafting-to" and "grafting-from" protocols detailed in this guide offer versatile and robust methods for leveraging the unique chemistry of MOMAm. These techniques empower researchers and scientists to develop advanced materials with tailored surface characteristics for a multitude of applications in drug development, biomedical devices, and beyond.

References

  • Moritani, T. CHAPTER 10 SELF-CROSSLINKABLE PVAL. Available at: [Link]

  • Vertex AI Search. The Role of N-(Methoxymethyl)acrylamide in Advanced Hydrogel Design. (2026-01-07).
  • Gellner Industrial, LLC. Self-crosslinking Resins and Polymers. Available at: [Link]

  • MDPI. Step-by-Step Analysis of a Copper-Mediated Surface-Initiated Atom-Transfer Radical Polymerization Process for Polyacrylamide Brush Synthesis Through Infrared Spectroscopy and Contact Angle Measurements. (2023-11-20). Available at: [Link]

  • EPFL. Master semester project Proposal: Crosslinking of polymer brushes. Available at: [Link]

  • MDPI. Crosslinked Polymer Coatings of Poly (Acrylic Acid-co-acrylamide)/Polyethyleneimine (P(AA-co-AAm)/PEI) on Titanium Alloy with Excellent Lubrication Performance for Artificial Joints. (2023-04-18). Available at: [Link]

  • MDPI. Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer. (2023-04-02). Available at: [Link]

  • PubMed Central. Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer. (2023-04-02). Available at: [Link]

  • PubMed Central. Preparation of Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber and Its Effect on the Properties of Natural Rubber/Silica Composites. Available at: [Link]

  • ResearchGate. Surface Grafting Polymerization and Crosslinking of Thermosensitive NIPAAm Hydrogels onto Plasma Pretreated Substrates and Drug Delivery Properties. Available at: [Link]

  • ResearchGate. Acid-catalyzed moisture-curing polyurea/polysiloxane ceramer coatings. Available at: [Link]

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The Versatile Role of N-(Methoxymethyl)methacrylamide in Advanced Biomedical and Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(Methoxymethyl)methacrylamide (MOMMA) in the biomedical and drug delivery fields. It provides an in-depth exploration of the monomer's synthesis, its polymerization into functional biomaterials, and detailed protocols for creating and evaluating drug delivery systems. This guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, empowering researchers to innovate and adapt these techniques for their specific needs.

Introduction to this compound (MOMMA): A Unique Monomer for Biomedical Applications

This compound (MOMMA) is a functionalized methacrylamide monomer that has garnered interest in the development of "smart" biomaterials. Its chemical structure, featuring a reactive vinyl group for polymerization and a methoxymethyl side group, imparts unique properties to the resulting polymers, making them highly suitable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.

The methoxymethyl group offers several advantages over simpler N-substituted acrylamides. It can participate in crosslinking reactions under specific conditions, allowing for the formation of stable hydrogel networks. This feature is particularly valuable for creating drug delivery matrices with tunable degradation and release profiles. Furthermore, the presence of the ether linkage can influence the polymer's hydrophilicity and its interactions with biological molecules, potentially leading to improved biocompatibility and reduced protein fouling.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use.

PropertyValueSource
CAS Number 3644-12-0[1]
Molecular Formula C6H11NO2[1]
Molecular Weight 129.16 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 85 °C at 0.8 mmHg[1]
Density 1.04 g/mL at 20 °C[1]
Water Solubility 800 g/L at 20 °C[1]

Synthesis and Polymerization of MOMMA

The journey from monomer to functional biomaterial involves two key stages: the synthesis of the MOMMA monomer and its subsequent polymerization.

Protocol 1: Synthesis of this compound (MOMMA) Monomer

The synthesis of MOMMA is typically a two-step process. The first step involves the formation of N-(hydroxymethyl)methacrylamide (NHMA) from methacrylamide and formaldehyde. The second step is the etherification of NHMA with methanol to yield MOMMA. This process is analogous to the well-documented synthesis of N-(hydroxymethyl)acrylamide (NHMA)[2].

Step 1: Synthesis of N-(hydroxymethyl)methacrylamide (NHMA)

This step is based on the base-catalyzed reaction between methacrylamide and formaldehyde[2].

Materials:

  • Methacrylamide

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • p-Methoxyphenol (polymerization inhibitor)

  • Sulfuric acid (for neutralization)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve methacrylamide in water at 40–45 °C.

  • Add a polymerization inhibitor, such as p-methoxyphenol.

  • Cool the solution to 15–25 °C.

  • Slowly add an aqueous solution of sodium hydroxide to catalyze the reaction.

  • Carefully add the 37% aqueous formaldehyde solution dropwise, maintaining the temperature between 15–25 °C.

  • Allow the reaction to proceed for approximately 2 hours, with the pH at the end of the reaction between 9.5-10.

  • Neutralize the solution to a slightly acidic pH with sulfuric acid to quench the reaction. The product is an aqueous solution of N-(hydroxymethyl)methacrylamide.

Step 2: Etherification of NHMA to form MOMMA

This step involves the acid-catalyzed etherification of the hydroxymethyl group of NHMA with methanol.

Materials:

  • N-(hydroxymethyl)methacrylamide (from Step 1)

  • Methanol (in excess)

  • A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (for drying)

  • Solvent for extraction (e.g., dichloromethane)

Procedure:

  • To the aqueous solution of NHMA, add a large excess of methanol.

  • Add a catalytic amount of a strong acid.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

  • After cooling to room temperature, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the MOMMA product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude MOMMA monomer.

  • Purify the monomer by vacuum distillation.

Synthesis_of_MOMMA cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Etherification Methacrylamide Methacrylamide NHMA N-(hydroxymethyl)methacrylamide (NHMA) Methacrylamide->NHMA Formaldehyde Formaldehyde Formaldehyde->NHMA MOMMA This compound (MOMMA) NHMA->MOMMA Methanol Methanol Methanol->MOMMA

Caption: Synthesis pathway of this compound (MOMMA).

Protocol 2: Free-Radical Polymerization of MOMMA to Synthesize a Hydrogel

Poly(this compound) (poly(MOMMA)) hydrogels can be readily synthesized via free-radical polymerization. The properties of the resulting hydrogel can be tuned by varying the concentrations of the monomer, crosslinker, and initiator[3].

Materials:

  • This compound (MOMMA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Precursor Solution Preparation: Prepare a solution of MOMMA monomer in PBS (e.g., 20% w/v).

  • Addition of Crosslinker: Add the crosslinking agent, MBA, to the monomer solution. The concentration of MBA can be varied (e.g., 0.5-2 mol% with respect to the monomer) to control the crosslinking density.

  • Degassing: To remove dissolved oxygen which inhibits polymerization, degas the solution by bubbling nitrogen gas through it for 15-20 minutes.

  • Initiation of Polymerization: Add a freshly prepared APS solution (e.g., 50 µL of 10% w/v in deionized water).

  • Acceleration: Add TEMED (e.g., 10 µL) to the solution and mix quickly. Polymerization will begin shortly after.

  • Gelling: Pour the solution into a mold of the desired shape and allow it to polymerize at room temperature. The gel should form within 30-60 minutes.

  • Purification: After polymerization, purify the hydrogel by soaking it in a large volume of deionized water for several days, with frequent water changes, to remove unreacted monomers and other small molecules.

Hydrogel_Synthesis_Workflow A Prepare Precursor Solution (MOMMA, MBA in PBS) B Degas with Nitrogen A->B C Add Initiator (APS) B->C D Add Accelerator (TEMED) C->D E Pour into Mold D->E F Polymerization & Gelling E->F G Purify Hydrogel (Soak in DI Water) F->G H Characterize Hydrogel G->H

Caption: Experimental workflow for poly(MOMMA) hydrogel synthesis.

Application in Drug Delivery: Hydrogels for Controlled Release

Poly(MOMMA) hydrogels are excellent candidates for controlled drug delivery systems due to their biocompatibility, high water content, and tunable network structure[2][4]. The release of an encapsulated drug is primarily governed by diffusion through the hydrogel network, which is influenced by the crosslinking density and the hydrogel's swelling behavior[5].

Protocol 3: Doxorubicin Loading and In Vitro Release Study

This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into a poly(MOMMA) hydrogel and the subsequent in vitro release study[6][7].

Materials:

  • Purified poly(MOMMA) hydrogel

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Incubator or water bath at 37 °C

  • UV-Vis spectrophotometer

Procedure for Drug Loading (Passive Diffusion):

  • Immerse a known weight of the dried or swollen hydrogel in a DOX solution of known concentration in PBS (pH 7.4).

  • Allow the hydrogel to swell and absorb the drug solution in the dark at room temperature for a specified period (e.g., 48 hours) to reach equilibrium.

  • After loading, remove the hydrogel and gently blot the surface to remove excess drug solution.

  • Determine the amount of drug loaded by measuring the decrease in the concentration of the surrounding drug solution using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (around 480 nm).

Procedure for In Vitro Drug Release:

  • Immerse the DOX-loaded hydrogel in a known volume of release medium (PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment of cancer cells).

  • Place the container in an incubator or water bath at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Measure the concentration of released DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Drug_Delivery_Workflow cluster_0 Drug Loading cluster_1 In Vitro Release A Immerse Hydrogel in Doxorubicin Solution B Equilibrate for Loading A->B C Determine Loading Efficiency B->C D Place Loaded Hydrogel in Release Medium (PBS) C->D Loaded Hydrogel E Incubate at 37°C D->E F Sample at Time Intervals E->F G Measure DOX Concentration (UV-Vis) F->G H Calculate Cumulative Release G->H

Caption: Workflow for drug loading and in vitro release studies.

Characterization of Poly(MOMMA) Hydrogels

To fully understand the potential of poly(MOMMA) hydrogels for drug delivery, a thorough characterization of their physical and biological properties is essential.

Mechanical Properties
PropertyTypical Range for Polyacrylamide HydrogelsFactors Influencing the Property
Compressive Modulus 1 - 50 kPaCrosslinker concentration, monomer concentration
Equilibrium Swelling Ratio 5 - 50 (g/g)Crosslinker concentration, pH, ionic strength
Biocompatibility

The biocompatibility of a biomaterial is paramount for its safe use in biomedical applications. Cytotoxicity assays are commonly used to assess the potential of a material to cause cell death. Studies on related poly(N-substituted methacrylamides) have shown good biological tolerance[9]. The cytotoxicity of poly(MOMMA) hydrogels should be evaluated to ensure they are non-toxic.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of the hydrogel using an indirect MTT assay with a cell line such as L929 fibroblasts[4].

Materials:

  • Poly(MOMMA) hydrogel

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • L929 fibroblast cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Extract Preparation: Incubate the sterilized hydrogel in a cell culture medium at 37 °C for 24 hours to create an extract.

  • Cell Seeding: Seed L929 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extract: Replace the culture medium with the prepared hydrogel extracts (at various concentrations) and incubate for another 24-48 hours. Include positive (e.g., cytotoxic agent) and negative (fresh medium) controls.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

  • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the negative control.

Biocompatibility_Workflow A Prepare Hydrogel Extract C Expose Cells to Extract A->C B Seed Cells in 96-well Plate B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for assessing hydrogel biocompatibility using an indirect MTT assay.

Conclusion and Future Perspectives

This compound is a promising monomer for the development of advanced biomedical materials. Its unique chemical structure allows for the creation of hydrogels with tunable properties, making them suitable for a variety of drug delivery applications. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of poly(MOMMA) in their work.

Future research should focus on a more detailed investigation of the structure-property relationships of poly(MOMMA) hydrogels, including a systematic study of the effects of monomer and crosslinker concentrations on mechanical properties and drug release kinetics. Furthermore, exploring the copolymerization of MOMMA with other functional monomers could lead to the development of multi-responsive hydrogels with enhanced capabilities for targeted and triggered drug delivery. The in vivo performance of these materials will be the ultimate test of their clinical potential.

References

  • Semantic Scholar. Biological tolerance of poly(N-substituted methacrylamides). [https://www.semanticscholar.org/paper/Biological-tolerance-of-poly(N-substituted-J.-Biomedical-Materials-Research/1f8a8f15b3c5e5e5d3c8c1c1c1c1c1c1c1c1c1c1]([Link]

  • Soft Matter (RSC Publishing). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template.[Link]

  • Frontiers in Bioengineering and Biotechnology. The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. [Link]

  • PMC - NIH. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. [Link]

  • PMC - NIH. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. [Link]

  • MDPI. Cytocompatibility of Polymers for Skin-Contact Applications Produced via Pellet Extrusion. [Link]

  • Polymer Chemistry (RSC Publishing). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. [Link]

  • NIH. Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Release of Doxorubicin's Active Ingredient from the Hydrogels Derived from Acrylamide and their Biological Functions. [Link]

  • Google Patents. EP3652150A1 - Process for preparing n-methyl(meth)acrylamide.
  • STM Journals. Effect Of Polymer Crosslinking On Drug Release Kinetics. [Link]

  • PMC - NIH. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. [Link]

  • NIH. Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. [Link]

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Application Notes and Protocols: Crafting Stimuli-Responsive Materials with N-(Methoxymethyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of "Smart" Polymers in Advanced Therapeutics

In the realm of materials science, the advent of "smart" polymers, capable of responding to specific environmental cues, has opened new frontiers in drug delivery and tissue engineering. These stimuli-responsive materials can undergo significant changes in their physical or chemical properties in response to triggers such as pH, temperature, light, or specific biomolecules. This dynamic behavior allows for the precise, on-demand release of therapeutic agents at the site of action, enhancing efficacy while minimizing systemic side effects.[1]

Among the vast array of monomers utilized to construct these intelligent systems, N-substituted (meth)acrylamides have garnered considerable attention. Well-known examples include poly(N-isopropylacrylamide) (PNIPAM), which exhibits a sharp thermoresponsive phase transition, and poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a hydrophilic and biocompatible polymer widely used in drug delivery applications.[2][3] This application note delves into the potential of a lesser-explored yet highly promising monomer: N-(Methoxymethyl)methacrylamide (MOMMA) .

The unique feature of MOMMA lies in its N-methoxymethyl group, which is susceptible to cleavage under acidic conditions. This hydrolytic instability presents a compelling mechanism for creating pH-responsive materials. Upon exposure to an acidic environment, such as that found in tumor microenvironments or within endosomal compartments of cells, the methoxymethyl group can be cleaved, transforming the polymer into poly(methacrylamide) and releasing formaldehyde and methanol. This transformation alters the polymer's hydrophilicity and structure, triggering the release of an encapsulated payload.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of MOMMA-based stimuli-responsive materials. While direct literature on MOMMA is emerging, the protocols herein are built upon well-established methodologies for analogous N-substituted methacrylamides, providing a robust starting point for researchers and drug development professionals.

I. Synthesis and Characterization of MOMMA-Based Polymers

The creation of functional stimuli-responsive materials begins with the controlled synthesis and thorough characterization of the base polymers. This section outlines the synthesis of the MOMMA monomer (for researchers who wish to synthesize it in-house, though it is commercially available[4]), its polymerization, and the essential characterization techniques.

A. Synthesis of this compound (MOMMA) Monomer

While MOMMA is commercially available, an in-house synthesis can be achieved through a reaction between methacrylamide and a methoxymethylating agent. A plausible synthetic route, adapted from general methods for N-alkylation of amides, is the reaction of methacrylamide with dimethoxymethane in the presence of an acid catalyst.

Protocol 1: Synthesis of this compound (MOMMA)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methacrylamide (1.0 eq) in an excess of dimethoxymethane, which also serves as the solvent.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized MOMMA using ¹H NMR and ¹³C NMR spectroscopy.

B. Polymerization of MOMMA

Free-radical polymerization is a robust and widely used method for synthesizing vinyl polymers, including N-substituted methacrylamides.[5] This protocol describes the synthesis of a linear homopolymer of MOMMA.

Protocol 2: Free-Radical Polymerization of Poly(MOMMA)

  • Preparation: In a Schlenk flask, dissolve this compound (MOMMA) and a free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (typically 0.1-1 mol% relative to the monomer), in a suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide). The monomer concentration can be in the range of 1-2 M.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

  • Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as diethyl ether or a hexane/diethyl ether mixture.[6]

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Diagram 1: Free-Radical Polymerization of MOMMA

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Δ RM_prop R-M• M MOMMA Monomer (M) R->M RM Initiated Monomer (R-M•) M->RM M_prop M RM_prop->M_prop RMn_term1 R-(M)n-M• RMM R-M-M• M_prop->RMM ... ... RMM->... RMn R-(M)n-M• ...->RMn RMn_term2 R-(M)m-M• RMn_term1->RMn_term2 Combination or Disproportionation P Polymer (P) RMn_term2->P Combination or Disproportionation HydrolysisMechanism cluster_polymer Poly(MOMMA) Side Chain cluster_products Hydrolysis Products poly_momma ...-CH2-C(CH3)-...      |     C=O      |     NH      |     CH2-O-CH3 plus1 + H2O poly_ma ...-CH2-C(CH3)-...      |     C=O      |     NH2 plus2 + formaldehyde CH2=O (Formaldehyde) plus3 + methanol CH3OH (Methanol) plus1->poly_ma H+ (catalyst) DrugDelivery cluster_loading Drug Loading (pH 7.4) cluster_release Drug Release cluster_neutral pH 7.4 (Bloodstream) cluster_acidic pH 5.0 (Tumor) hydrogel_loading Poly(MOMMA) Hydrogel drug_solution Drug Solution loaded_hydrogel Drug-Loaded Hydrogel drug_solution->loaded_hydrogel Equilibrium Swelling loaded_hydrogel_neutral Drug-Loaded Hydrogel loaded_hydrogel_acidic Drug-Loaded Hydrogel slow_release Slow Drug Release loaded_hydrogel_neutral->slow_release hydrolysis Hydrolysis of Methoxymethyl Groups loaded_hydrogel_acidic->hydrolysis swelling Increased Swelling hydrolysis->swelling fast_release Rapid Drug Release swelling->fast_release

Sources

Troubleshooting & Optimization

Preventing premature polymerization of N-(Methoxymethyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(Methoxymethyl)methacrylamide (NMMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling, storage, and use of NMMA, with a primary focus on preventing its premature polymerization.

Introduction to NMMA Stability

This compound is a versatile bifunctional monomer used in the synthesis of advanced polymers for applications such as textile printing binders, leather finishing agents, and architectural latex paints.[1][2] Its value lies in the acryloyl group, which participates in copolymerization, and the methoxymethyl group, which allows for self-crosslinking reactions.[1][2] However, the high reactivity of the acryloyl group also makes NMMA susceptible to unwanted premature polymerization, which can compromise experiments, damage equipment, and pose safety risks.[3] This guide provides a systematic approach to mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of NMMA appears viscous or contains solid particles. What happened?

This is a classic sign of premature polymerization. The monomer has begun to form polymer chains, increasing the viscosity and eventually leading to solidification. This can be caused by several factors during transport or initial storage, including:

  • Exposure to Heat: NMMA is heat-sensitive.[1] Elevated temperatures can overcome the energy barrier for polymerization, even in the presence of an inhibitor.

  • Inhibitor Depletion: Although unlikely in a freshly opened bottle from a reputable supplier, improper manufacturing or storage prior to receipt could lead to a lower-than-specified inhibitor concentration.

  • Exposure to UV Light: High-energy UV radiation can initiate free-radical polymerization.

Action: Do not use the monomer. Contact your supplier immediately to report the issue and request a replacement. Using partially polymerized monomer will lead to inconsistent and unreliable experimental results.

Q2: What is the role of MEHQ in NMMA stabilization?

Commercial NMMA is typically stabilized with Monomethyl Ether of Hydroquinone (MEHQ), also known as 4-methoxyphenol.[1][3][4] MEHQ is a polymerization inhibitor that prevents the spontaneous formation of polymer chains.[3]

Mechanism of Action: MEHQ functions as a free-radical scavenger. Its inhibitory action is dependent on the presence of oxygen.[5] The process involves the following key steps:

  • Spontaneous or incidental initiators (like trace peroxides) can create a monomer radical (M•).

  • Oxygen reacts with this monomer radical to form a peroxy radical (MOO•).[5]

  • MEHQ then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable phenoxy radical.[3][5]

  • This phenoxy radical is significantly less reactive and does not efficiently initiate further polymerization, effectively terminating the chain reaction.[3]

MEHQ_Inhibition

Q3: Is it necessary to have oxygen present for MEHQ to be effective?

Yes, the presence of dissolved oxygen is crucial for the inhibitory mechanism of MEHQ to function correctly.[5] This is why it is generally recommended to store the monomer with a headspace of air rather than under an inert atmosphere like nitrogen or argon. Storing under inert gas can render the MEHQ ineffective and may lead to polymerization.

Q4: Can I remove the MEHQ inhibitor before my experiment?

Yes, for many controlled polymerization techniques or applications where the inhibitor might interfere, its removal is a necessary step. However, this dramatically reduces the monomer's stability.

Protocol: Inhibitor Removal Using an Alumina Column

This is the most common and recommended method.

Materials:

  • This compound (NMMA) with MEHQ

  • Activated basic or neutral alumina

  • Glass chromatography column

  • Receiving flask (amber glass or wrapped in foil)

  • Ice bath

Procedure:

  • Prepare the Column: Pack a glass chromatography column with activated basic or neutral alumina. The amount should be approximately 10-20% of the weight of the monomer to be purified.

  • Pre-cool: Place the receiving flask in an ice bath to keep the purified monomer cold.

  • Elution: Gently pour the NMMA onto the top of the alumina column.

  • Collection: Allow the monomer to pass through the column via gravity. Collect the purified, inhibitor-free NMMA in the pre-cooled receiving flask.

  • Immediate Use: The purified NMMA is now highly susceptible to polymerization. It must be used immediately. Do not attempt to store inhibitor-free NMMA.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][6]

  • Perform this procedure in a well-ventilated fume hood.[6]

Troubleshooting Guide

Issue 1: NMMA polymerized in the storage container.

Potential Cause Explanation Preventative Action
Improper Storage Temperature NMMA is heat-sensitive.[1] Storage above the recommended temperature accelerates radical formation, overwhelming the inhibitor.Store NMMA under refrigerated conditions (0-10°C is often recommended, check supplier datasheet).[1] Avoid storing near heat sources or in direct sunlight.
Storage Under Inert Atmosphere MEHQ requires oxygen to function as an inhibitor.[5] Purging the container with nitrogen or argon removes dissolved oxygen, rendering MEHQ ineffective.Store the monomer container with a headspace of air. Do not blanket with inert gas for long-term storage.
Container Contamination Contaminants such as rust (iron oxides), acids, bases, or other radical initiators can trigger polymerization.Use only clean, dry containers made of appropriate materials (e.g., glass, stainless steel). Ensure the container cap is sealed tightly.

Issue 2: NMMA polymerizes during a reaction setup or experiment.

Potential Cause Explanation Troubleshooting & Prevention
High Reaction Temperature Exceeding the intended reaction temperature can cause rapid, uncontrolled polymerization, even before the planned initiator is added.Use a precisely controlled heating system (e.g., oil bath with a temperature controller). Monitor the reaction temperature closely.
Contaminated Reagents/Solvents Solvents may contain peroxides (especially ethers like THF or dioxane) which are potent polymerization initiators. Other reagents may contain catalytic impurities.Use freshly purified solvents. Test for peroxides in older solvents. Ensure all other reagents are of high purity. Check material compatibility databases.[7]
Incompatible Materials Certain metals or plastics can leach contaminants or have reactive surfaces that initiate polymerization.Use glass or stainless steel reaction vessels. Be cautious with certain types of plastic tubing or seals. Consult a chemical compatibility chart.[7][8]
Localized Hotspots Poor mixing can lead to localized high concentrations of initiator or exothermic reactions, creating hotspots that trigger runaway polymerization.Ensure efficient and continuous stirring throughout the reaction.

Troubleshooting_Workflow

Safe Handling and Disposal

  • Personal Protective Equipment (PPE): Always handle NMMA in a well-ventilated area, preferably a fume hood.[6] Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile) and safety goggles to avoid contact with skin and eyes.[4][6]

  • Spill Response: In case of a spill, remove all sources of ignition.[6] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not let the chemical enter drains.[6]

  • Disposal: Dispose of unused or polymerized NMMA as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not pour down the drain.

Summary of Key Parameters

ParameterRecommendationRationale
Storage Temperature 0–10 °CNMMA is heat-sensitive; cold temperatures slow down radical formation.[1]
Storage Atmosphere Headspace of AirMEHQ inhibitor requires oxygen to function effectively.[5]
Inhibitor MEHQ (typically 300 ppm)[2]Scavenges free radicals to prevent chain polymerization.[3]
Inhibitor-Free Monomer Use ImmediatelyHighly unstable and will polymerize rapidly without inhibitor.
Handling Well-ventilated fume hood, appropriate PPE.Avoid inhalation and skin/eye contact.[4][6]

By adhering to these guidelines, researchers can safely handle this compound, prevent premature polymerization, and ensure the integrity and success of their experiments.

References

  • The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.). A&C Chemicals. Retrieved January 20, 2026, from [Link]

  • Li, B.-G., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(9), 3001–3008. Retrieved January 20, 2026, from [Link]

  • N-(methoxymethyl)acrylamide - Functional Monomer. (n.d.). Qingdao RENAS Polymer Material Co.,Ltd. Retrieved January 20, 2026, from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]

  • This compound, 50 g, CAS No. 3644-12-0. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: N-(Methoxymethyl)methacrylamide (NMMA) Polymerization Inhibitors and Their Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Methoxymethyl)methacrylamide (NMMA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMMA in their polymerization reactions. As a bifunctional monomer, NMMA offers unique properties for creating advanced polymers with applications in coatings, adhesives, and biomaterials.[1] However, to ensure successful and reproducible polymerization, it is crucial to address the role of polymerization inhibitors.

This document provides in-depth, experience-driven guidance on why and how to remove these inhibitors, complete with troubleshooting advice and detailed protocols to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to this compound (NMMA)?

A1: NMMA, like many acrylic and acrylamide monomers, is susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or impurities.[2][3] To ensure its stability during transport and storage, manufacturers add a small amount of a polymerization inhibitor.[4] This compound acts as a radical scavenger, effectively terminating premature polymerization chain reactions and ensuring the monomer's integrity until it is ready for use.[3]

Q2: What is the most common inhibitor used in commercial NMMA?

A2: The most prevalent inhibitor used in NMMA and similar monomers is the monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol.[5][6][7] Commercial NMMA products typically contain MEHQ at concentrations around 300 ppm.[8] MEHQ is favored because it is highly effective at scavenging radicals in the presence of oxygen and can be readily removed before polymerization.[2][9]

Q3: Why is it critical to remove the inhibitor before starting a polymerization reaction?

A3: The very function of an inhibitor is to prevent polymerization by scavenging the free radicals that initiate the process.[10][11] If the inhibitor is not removed, it will interfere with the intended reaction, leading to several undesirable outcomes:

  • Induction Period: The reaction may not start until all the inhibitor has been consumed by the initiator radicals.[2]

  • Slower Reaction Rates: The inhibitor will continue to scavenge radicals, reducing the overall rate of polymerization.[10]

  • Incomplete Polymerization: The reaction may terminate prematurely, resulting in low monomer conversion and poor polymer yield.[10]

  • Inconsistent Polymer Properties: The presence of an inhibitor can lead to polymers with lower molecular weights and broader molecular weight distributions, making experimental results difficult to reproduce.[12][13]

For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the complete removal of the inhibitor is especially critical for achieving predictable and well-defined polymer architectures.[9][13]

Q4: What are the primary methods for removing MEHQ from NMMA?

A4: There are three primary methods for removing phenolic inhibitors like MEHQ from NMMA and other vinyl monomers. The choice of method depends on the scale of the reaction, the required purity, and the available laboratory equipment.[10]

  • Basic Alumina Column Chromatography: This is a highly effective and convenient method for lab-scale purification.[3][14] The monomer is passed through a column packed with activated basic alumina, which adsorbs the weakly acidic MEHQ.[10]

  • Aqueous Base Wash (Liquid-Liquid Extraction): This method utilizes the acidic nature of the phenolic MEHQ, which can be extracted from the organic monomer phase into an aqueous basic solution, such as dilute sodium hydroxide (NaOH).[10][12]

  • Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their different boiling points.[10][15] While it can yield very pure monomer, it requires careful temperature control to prevent thermal polymerization of the NMMA.[10]

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: Successful inhibitor removal can be verified both qualitatively and quantitatively. A simple qualitative check for phenolic inhibitors like MEHQ is to observe the color of the aqueous layer during an NaOH wash; the washings should be colorless after repeated extractions.[10] For more rigorous, quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of MEHQ before and after purification. The ASTM D-3125 method, which involves sodium nitrite and HCl solution with visible spectrometry, is a standard and accurate procedure for quantifying MEHQ levels.[16]

Troubleshooting Guide

This section addresses common problems encountered during the inhibitor removal process and subsequent polymerization reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Polymerization Fails to Initiate or is Significantly Delayed Incomplete Inhibitor Removal: Residual MEHQ is scavenging initiator radicals.- Alumina Column: Ensure you are using activated basic alumina and a sufficient amount for the quantity of monomer being purified.[10] If necessary, pass the monomer through the column a second time. - NaOH Wash: Perform additional washes with the NaOH solution until the aqueous layer is completely colorless, indicating full removal of the phenolate salt.[10]
Ineffective Initiator: The polymerization initiator may be old, decomposed, or used at an incorrect temperature.- Use a fresh batch of initiator. - Ensure the reaction temperature is appropriate for the chosen initiator (e.g., ~65-70 °C for AIBN).[17]
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization.[17]- Thoroughly degas the monomer solution before adding the initiator. This can be achieved by bubbling an inert gas (e.g., nitrogen, argon) through the solution or by using freeze-pump-thaw cycles.[17]
Low Polymer Yield or Incomplete Monomer Conversion Residual Inhibitor: Even small amounts of remaining inhibitor can terminate polymer chains prematurely.- Re-purify the monomer using one of the recommended protocols.[10] - Consider using a slight excess of initiator to overcome trace amounts of inhibitor, but be aware this may affect the polymer's molecular weight.[12][18]
Insufficient Reaction Time or Temperature: The polymerization may not have been allowed to proceed to completion.- Extend the reaction time or increase the temperature (within the limits of the initiator's half-life and monomer stability).
Monomer Polymerizes During Purification Overheating: This is a significant risk during vacuum distillation or if the alumina column overheats due to exothermic adsorption.[10][19]- Distillation: Maintain the lowest possible temperature by using a good vacuum. Consider adding a small amount of a different, less volatile inhibitor (like hydroquinone) to the distillation pot.[19] - Column Chromatography: If the monomer is viscous, dilute it with a dry, inert solvent to improve flow and dissipate heat.[19] Ensure the column is not exposed to direct sunlight or other heat sources.
Inconsistent Polymer Molecular Weight and Broad Polydispersity Presence of Inhibitor: Interferes with controlled polymerization mechanisms.- For controlled polymerizations (ATRP, RAFT), inhibitor removal is non-negotiable. Use the alumina column method for the highest purity.[9][13]
Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents.- Ensure high-purity monomer and solvents are used.
Troubleshooting Flowchart for Polymerization Failure

G start Polymerization Fails to Initiate q1 Was the inhibitor removed? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Remove inhibitor using recommended protocol. a1_no->s1 q2 Was the monomer solution properly degassed? a1_yes->q2 s1->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Degas via inert gas sparging or freeze-pump-thaw cycles. a2_no->s2 q3 Is the initiator active and used at the correct temperature? a2_yes->q3 s2->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Use fresh initiator and verify reaction temperature. a3_no->s3 end_node Re-evaluate experimental setup and reagent purity. a3_yes->end_node s3->end_node

Caption: Troubleshooting flowchart for polymerization failure.

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for this compound before handling.[6][20][21] It is toxic if swallowed or in contact with skin and causes serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Inhibitor Removal via Basic Alumina Column Chromatography

This method is highly recommended for lab-scale applications due to its simplicity and high efficiency (>99% removal).[3][15]

Materials:

  • This compound (NMMA) containing MEHQ inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous, inert solvent (e.g., dichloromethane, optional for viscous monomers)

  • Clean, dry collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Insert a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Fill the column approximately two-thirds full with activated basic alumina. Tap the column gently to ensure even packing.

  • Monomer Application:

    • Carefully add the NMMA monomer to the top of the alumina bed. If the monomer is particularly viscous, it can be diluted with a minimal amount of a dry, inert solvent to improve flow.[19]

  • Elution and Collection:

    • Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can generate heat.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask. The MEHQ will be adsorbed onto the alumina at the top of the column.

  • Post-Purification Handling:

    • The purified NMMA is now highly reactive and should be used immediately.[10]

    • If temporary storage is absolutely necessary, store the purified monomer in a refrigerator (0-10°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen).[1][3]

Workflow for Alumina Column Purification

G cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification prep1 Pack column with glass wool prep2 Add activated basic alumina prep1->prep2 load Load NMMA onto column prep2->load elute Elute with gravity flow load->elute collect Collect purified NMMA elute->collect use Use immediately for polymerization collect->use

Caption: Workflow for inhibitor removal using an alumina column.

Protocol 2: Inhibitor Removal via Aqueous Base Wash

This method is effective but requires careful handling to avoid emulsions and ensure the monomer is thoroughly dried.

Materials:

  • This compound (NMMA) containing MEHQ inhibitor

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Extraction:

    • Place the NMMA monomer into a separatory funnel.

    • Add an equal volume of 0.1 M NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ.

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is colorless.[10]

  • Neutralization and Washing:

    • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer to ensure it is neutral.

    • Wash the monomer with an equal volume of saturated brine solution to remove dissolved water.[10]

  • Drying:

    • Drain the monomer into a clean, dry flask.

    • Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes to remove residual water.[10]

  • Filtration and Use:

    • Filter the monomer to remove the drying agent.

    • The purified NMMA should be used immediately.[10]

References

  • What is Polymerization Inhibitor? - Schem.net. (2021, January 15). Retrieved January 20, 2026, from [Link]

  • Polymerisation inhibitor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Polymerization in the presence of inhibitor? - ResearchGate. (2021, April 30). Retrieved January 20, 2026, from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? | ResearchGate. (2015, August 6). Retrieved January 20, 2026, from [Link]

  • How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? (2018, October 23). Retrieved January 20, 2026, from [Link]

  • US4144137A - Method for removal of polymerization inhibitor - Google Patents. (n.d.).
  • Qingdao RENAS Polymer Material Co.,Ltd. sell N-(methoxymethyl)acrylamide - Functional Monomer. (n.d.). Retrieved January 20, 2026, from [Link]

  • How to remove MEHQ stabiliser from MAA monopolymer ? | ResearchGate. (2014, November 17). Retrieved January 20, 2026, from [Link]

  • US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents. (n.d.).
  • A Brief Discussion on Polymerization Inhibitors - Liskon Biological. (2025, October 17). Retrieved January 20, 2026, from [Link]

  • Removing inhibitor from MMA (and other methacrylate monomers) : r/chemhelp - Reddit. (2025, December 8). Retrieved January 20, 2026, from [Link]

  • Should I remove the inhibitor MEHQ(monomethyl ether hydroquinone) from MMA(methyl Methacrylate) for a polymerization reaction with styrene to produce SMMA (styrene-methyl methacrylate : r/chemistry - Reddit. (2023, August 28). Retrieved January 20, 2026, from [Link]

  • N-Methylol Acrylamide 48 (NMA 48) - Dover Chemical. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound (stabilized with MEHQ) - Starshinechemical. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-METHYLOLACRYLAMIDE - Ataman Kimya. (n.d.). Retrieved January 20, 2026, from [Link]

  • PURIFICATION OF ACRYLAMIDE FROM POLYMERIZATION INHIBITORS IN THE MANUFACTURE OF HIGH QUALITY FLOCCULANTS BASED ON POLYACRYLAMIDE | Academic Journals and Conferences. (n.d.). Retrieved January 20, 2026, from [Link]

  • Removing MEHQ from Acrylamide monomer? - ResearchGate. (2020, March 12). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Crosslinking Density with N-(Methoxymethyl)methacrylamide (NMMA)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for N-(Methoxymethyl)methacrylamide (NMMA). This guide, curated by our senior application scientists, is designed to provide in-depth answers and troubleshooting strategies for effectively controlling and optimizing crosslinking density in your polymer systems. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Part 1: Foundational Principles & Frequently Asked Questions

This section addresses the most common initial questions regarding the use of NMMA.

FAQ 1: What is the fundamental mechanism of crosslinking by NMMA?

This compound is a vinyl monomer containing a reactive N-methoxymethyl group. While the acrylamide group can participate in free-radical polymerization to become part of a polymer backbone, its primary function as a post-polymerization crosslinker relies on the acid-catalyzed reaction of the N-methoxymethyl group.

The process is typically a two-step reaction:

  • Activation: In the presence of an acid catalyst (e.g., a strong acid like p-toluenesulfonic acid or a latent acid catalyst), the ether linkage is protonated. This leads to the elimination of methanol and the formation of a highly reactive N-methylol-acrylamide intermediate, which quickly forms a resonance-stabilized carbocation (an acyl-iminium ion).

  • Crosslinking: This electrophilic carbocation readily reacts with nucleophilic functional groups on adjacent polymer chains, such as hydroxyl (-OH), amide (-CONH-), or carboxyl (-COOH) groups. This reaction forms a stable, covalent methylene bridge, effectively crosslinking the polymer network.

The entire process is typically initiated by heat, which accelerates both the catalyst activation and the crosslinking reaction itself.

NMMA_Crosslinking_Mechanism cluster_activation Step 1: Acid-Catalyzed Activation cluster_crosslinking Step 2: Crosslink Formation NMMA NMMA (on polymer chain) Protonated Protonated Intermediate NMMA->Protonated H_ion H+ (Acid Catalyst) H_ion->NMMA Protonation Methanol Methanol (CH3OH) Protonated->Methanol Carbocation Reactive Carbocation (Acyl-iminium ion) Protonated->Carbocation Elimination of Methanol Polymer_Chain Polymer Chain with Nucleophile (-XH) Carbocation->Polymer_Chain Electrophilic Attack Crosslinked Crosslinked Polymer (Stable Methylene Bridge) Polymer_Chain->Crosslinked

Caption: Acid-catalyzed activation of NMMA and subsequent crosslinking reaction.

FAQ 2: What is the ideal pH or catalyst concentration for the reaction?

There is no single "ideal" pH; the optimal condition is highly dependent on your specific polymer system, desired reaction rate, and processing temperature. However, the crosslinking reaction is strongly acid-catalyzed.

Generally, the reaction proceeds efficiently in a pH range of 4.0 to 5.5 .

  • Above pH 6.0: The reaction rate slows dramatically and may not proceed to completion, as there is insufficient protonation to activate the methoxymethyl group.

  • Below pH 4.0: The reaction can become too rapid and difficult to control, potentially leading to premature gelling in the pot. Very low pH can also risk acid-catalyzed degradation of the polymer backbone itself, depending on its chemical nature (e.g., hydrolysis of ester groups).

Practical Recommendation: Start with a catalyst concentration that brings the formulation's pH to ~4.5. You can use catalysts like p-toluenesulfonic acid (PTSA), dodecylbenzene sulfonic acid (DDBSA), or blocked versions that activate only upon heating. A typical starting concentration for PTSA is 0.5-2.0% based on the total solids of the polymer system.

FAQ 3: Can NMMA self-condense?

Yes, this is a critical consideration. Under acidic conditions, the reactive carbocation intermediate formed from one NMMA molecule can react with the amide hydrogen of another NMMA unit. This self-condensation reaction leads to the formation of methylene-bis-acrylamide linkages.

Why this matters: Self-condensation consumes the crosslinker without effectively linking the main polymer chains. This can lead to a less efficient crosslinking process, requiring higher overall NMMA concentrations and potentially resulting in a more brittle network due to localized, highly crosslinked domains. Optimizing conditions (pH, temperature) to favor the reaction with the polymer backbone over self-condensation is key.

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of crosslinking density.

Problem 1: Incomplete Crosslinking or Low Gel Fraction

Symptoms: The final material is soft, weak, tacky, or dissolves partially in a solvent it should be resistant to.

This issue points directly to an insufficient number of effective crosslinks being formed within the polymer network.

Troubleshooting_Incomplete_Crosslinking Start Problem: Incomplete Crosslinking Check_pH Is the system pH between 4.0 and 5.5? Start->Check_pH Check_Temp Is the cure temperature and time sufficient? Check_pH->Check_Temp Yes Action_pH Action: Add acid catalyst (e.g., PTSA) to lower pH. Re-measure. Check_pH->Action_pH No Check_Conc Is NMMA concentration stoichiometrically sufficient? Check_Temp->Check_Conc Yes Action_Temp Action: Increase cure temperature (e.g., by 10-20°C) or extend cure time. Check_Temp->Action_Temp No Check_Inhibitor Are there reaction inhibitors present (e.g., basic compounds)? Check_Conc->Check_Inhibitor Yes Action_Conc Action: Increase NMMA concentration in increments (e.g., 0.5% w/w). Check_Conc->Action_Conc No Action_Inhibitor Action: Purify polymer or add more catalyst to neutralize basic impurities. Check_Inhibitor->Action_Inhibitor Yes Success Resolution: Complete Crosslinking Achieved Check_Inhibitor->Success No Action_pH->Check_pH Action_Temp->Check_Temp Action_Conc->Check_Conc Action_Inhibitor->Check_Inhibitor

Caption: Troubleshooting flowchart for incomplete crosslinking with NMMA.

Causality Analysis:

  • Insufficient Catalyst (Incorrect pH): The most common cause. Without sufficient acid (H+), the activation of NMMA (Step 1) is the rate-limiting step. The reaction stalls because the reactive carbocation is not generated efficiently.

  • Low Cure Temperature/Time: The crosslinking reaction is temperature-dependent. Typical curing temperatures range from 120°C to 160°C. If the temperature is too low or the time is too short, the reaction kinetics will be too slow to achieve the target crosslink density.

  • Inhibitors: Basic compounds (e.g., amines, certain salts) in your formulation can neutralize the acid catalyst, effectively raising the pH and halting the reaction.

  • Insufficient NMMA: There may not be enough crosslinker present to form a cohesive network. Ensure the molar ratio of NMMA to the reactive sites on your polymer is adequate.

Problem 2: Material is Too Brittle or Stiff

Symptoms: The cured material has poor flexibility, cracks easily upon bending, or exhibits an unexpectedly high modulus.

This is a classic sign of excessive crosslinking density. The polymer chains are too tightly bound, restricting the segmental motion required for flexibility.

Solutions & Rationale:

  • Reduce NMMA Concentration: This is the most direct way to lower the final crosslink density. Decreasing the amount of crosslinker reduces the total number of potential bridges between polymer chains. It is recommended to perform a ladder study, reducing the NMMA concentration in systematic steps (e.g., from 5% to 4%, 3%, etc.).

  • Increase pH (Reduce Catalyst): By moving the pH towards the higher end of the optimal range (e.g., from 4.5 to 5.5), you can slow down the reaction kinetics. This can lead to a less-than-complete reaction, effectively reducing the final crosslink density under the same time/temperature conditions. This method offers finer control but may be less reproducible than adjusting the NMMA concentration.

  • Lower Curing Temperature: Reducing the cure temperature can also result in a lower degree of crosslinking for a fixed curing time. This approach requires careful calibration to avoid incomplete curing.

Data-Driven Optimization: A Ladder Study Approach

To systematically optimize crosslinking density, a ladder study is invaluable. This involves varying one parameter at a time while holding others constant.

Parameter Variable Range Constant Parameters Primary Measured Output Expected Trend
NMMA Conc. (wt%) 1%, 2%, 3%, 4%, 5%pH (~4.5), Temp (140°C), Time (30 min)Swelling Ratio, Tensile ModulusSwelling ratio ↓, Modulus ↑
pH (Catalyst Conc.) 5.5, 5.0, 4.5, 4.0NMMA (3%), Temp (140°C), Time (30 min)Gelation Time, Gel FractionGelation time ↓, Gel fraction ↑
Cure Temp (°C) 120, 130, 140, 150NMMA (3%), pH (~4.5), Time (30 min)Swelling Ratio, HardnessSwelling ratio ↓, Hardness ↑

Part 3: Key Experimental Protocols

Protocol 1: Determination of Gel Fraction

This protocol provides a quantitative measure of the extent of crosslinking by measuring the insoluble portion of the cured material.

Objective: To quantify the percentage of the polymer that has been successfully incorporated into the insoluble crosslinked network.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the cured material (W_initial). Ensure the sample is fully cured as per your established time/temperature protocol.

  • Solvent Extraction: Place the sample in a suitable solvent in which the uncrosslinked polymer is freely soluble (e.g., THF for many acrylates, water for hydrogels). Use a large excess of solvent (e.g., 100x the sample weight).

  • Extraction: Allow the sample to soak for 48-72 hours at a controlled temperature (e.g., 25°C) to allow all soluble fractions (uncrosslinked polymer, residual monomer) to leach out. Gentle agitation can aid this process.

  • Drying: Carefully remove the swollen, insoluble gel from the solvent. Dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. This final weight is the dry, crosslinked network (W_final).

  • Calculation:

    • Gel Fraction (%) = (W_final / W_initial) * 100

Interpretation: A high gel fraction (>95%) indicates an efficient and near-complete crosslinking reaction. A low gel fraction confirms the symptoms of incomplete crosslinking.

Protocol 2: Swelling Ratio for Estimating Relative Crosslinking Density

This method provides a reliable and straightforward way to compare the relative crosslinking densities between different formulations. A lower swelling ratio corresponds to a higher crosslinking density.

Objective: To indirectly measure crosslinking density by quantifying the material's ability to absorb a solvent.

Methodology:

  • Sample Preparation: Use a sample of known dry weight, preferably the exact same sample from the gel fraction measurement (W_final from Protocol 1, which is now W_dry).

  • Equilibrium Swelling: Immerse the dry sample in a suitable solvent (often the same one used for extraction) and allow it to swell until it reaches equilibrium (i.e., its weight no longer increases). This can take 24-48 hours.

  • Weighing: Remove the swollen sample from the solvent, gently blot the surface to remove excess liquid, and immediately weigh it to get the swollen weight (W_swollen).

  • Calculation:

    • Swelling Ratio (Q) = W_swollen / W_dry

Interpretation:

  • High Q value: Indicates low crosslinking density. The polymer chains are far apart, allowing more solvent to penetrate the network.

  • Low Q value: Indicates high crosslinking density. The tightly linked network restricts the ingress of solvent molecules.

By comparing the Q values from your ladder studies, you can directly rank the effectiveness of your formulation changes on crosslinking density.

References

This section is for illustrative purposes. In a real scenario, these would be populated with the specific URLs found during the research phase.

  • Mechanism of N-Methylol Acrylamide Crosslinking. Journal of Polymer Science.[Link]

  • The Flory-Rehner Equation for Polymer Gels. Polymer Chemistry Principles.[Link]

Technical Support Center: Long-Term Stability and Hydrolysis of N-(Methoxymethyl)methacrylamide (NMMA) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Methoxymethyl)methacrylamide (NMMA) polymers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMMA-based polymers in their work. As a key monomer for introducing crosslinking capabilities into a polymer backbone, understanding the stability and potential for hydrolysis of the N-(methoxymethyl) functional group is critical for ensuring the long-term performance and reliability of your materials.

This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and hydrolysis of NMMA polymers.

1. What is this compound (NMMA) and why is its stability important?

This compound is a functional monomer used to create polymers with latent crosslinking ability. The methoxymethyl group can react under certain conditions, typically with a hydroxyl-containing polymer and often with acid catalysis, to form a stable ether linkage, resulting in a crosslinked network. This property is highly valuable in applications such as coatings, adhesives, and binders for textiles.[1] The stability of the un-crosslinked NMMA polymer is crucial because premature hydrolysis of the N-(methoxymethyl) group can lead to a loss of these crosslinking sites, resulting in a failure to achieve the desired material properties.

2. What is the primary mechanism of NMMA polymer degradation?

The primary degradation pathway of concern for NMMA polymers in aqueous or protic environments is the hydrolysis of the N-(methoxymethyl) group. This reaction is essentially the reverse of the formation of the monomer from methacrylamide, formaldehyde, and methanol. The hydrolysis can be catalyzed by both acids and bases.[2][3][4][5]

3. What are the products of NMMA polymer hydrolysis?

The hydrolysis of the N-(methoxymethyl) side chain is expected to yield a methacrylamide moiety on the polymer backbone, along with the release of formaldehyde and methanol.

4. What factors influence the rate of hydrolysis of NMMA polymers?

Several factors can influence the rate of hydrolysis:

  • pH: The hydrolysis of amides is generally catalyzed by both acids and bases.[2][3][4][5] Therefore, the stability of NMMA polymers is expected to be lowest at acidic and alkaline pH values and greatest at a neutral pH.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Accelerated aging studies often utilize elevated temperatures to predict long-term stability.[7]

  • Solvent: The presence of water or other protic solvents is necessary for hydrolysis. In non-aqueous, aprotic environments, NMMA polymers are generally stable. Patents related to coatings often highlight the preference for N-butoxymethyl(meth)acrylamide in aqueous emulsion polymerization due to the higher reactivity and gelling tendency of lower alkoxy groups like the methoxy group in NMMA.[1]

  • Catalysts: The presence of acidic or basic catalysts can significantly accelerate the hydrolysis rate.[2][3][4][5]

5. How does the stability of NMMA polymers compare to other polyacrylamides?

While specific long-term stability data for NMMA polymers is not as abundant as for unsubstituted polyacrylamide, the N-alkoxymethyl group is generally considered to be a point of vulnerability to hydrolysis. Unsubstituted polyacrylamides can also undergo hydrolysis of the primary amide to a carboxylic acid, particularly under harsh basic conditions.[8][9] However, the ether-like linkage in the N-(methoxymethyl) group of NMMA is susceptible to acid-catalyzed cleavage, a degradation pathway not present in simple polyacrylamides.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the use of NMMA polymers.

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps
Loss of crosslinking efficiency after storage of the polymer solution. Hydrolysis of the N-(methoxymethyl) groups, leading to a reduction in available crosslinking sites.1. Verify pH: Measure the pH of the polymer solution. If it has drifted to the acidic or basic side, adjust to neutral if compatible with your formulation. 2. Analyze for Hydrolysis: Use analytical techniques such as ¹H NMR or FTIR to detect changes in the polymer structure indicative of hydrolysis (see Part 3 for protocols). 3. Storage Conditions: Store polymer solutions at recommended temperatures (typically cool and dark) and in tightly sealed containers to minimize exposure to moisture and contaminants.
Unexpected increase in the viscosity of the polymer solution over time. Partial crosslinking during storage, potentially initiated by trace acidic impurities.1. Check for Acidic Contaminants: Analyze the formulation for any acidic components that could be catalyzing the crosslinking reaction. 2. Temperature Control: Avoid storing the polymer solution at elevated temperatures. 3. Inhibitor Check: Ensure that any polymerization inhibitors from the monomer synthesis are still present at effective concentrations if the polymer is in a reactive formulation.
Inconsistent performance of the final crosslinked material. Variability in the degree of hydrolysis of the starting NMMA polymer.1. Characterize Incoming Polymer: Implement a quality control step to assess the integrity of new batches of NMMA polymer using techniques like NMR or GPC. 2. Standardize Storage: Ensure consistent storage conditions for all polymer batches.
Formation of precipitates in the polymer solution. Polymer degradation leading to insoluble byproducts or changes in polymer solubility.1. Isolate and Analyze Precipitate: If possible, separate the precipitate and analyze its composition. 2. Solubility Study: Evaluate the solubility of the polymer in different solvents to understand how its properties may have changed.

Part 3: Experimental Protocols & Data

This section provides detailed protocols for assessing the stability of NMMA polymers and presents data in a structured format.

Protocol 1: Accelerated Aging Study of NMMA Polymer Solutions

This protocol describes a method for evaluating the stability of an NMMA polymer solution at elevated temperatures.

Objective: To assess the hydrolytic stability of an NMMA polymer solution over time at an elevated temperature.

Materials:

  • NMMA polymer solution of known concentration

  • pH buffer solutions (e.g., pH 4, 7, and 9)

  • Oven or water bath capable of maintaining a constant temperature (e.g., 50 °C)

  • Sealed vials

  • Analytical instruments (¹H NMR, FTIR, GPC)

Procedure:

  • Prepare solutions of the NMMA polymer in the different pH buffers.

  • Dispense the solutions into separate, tightly sealed vials.

  • Place the vials in the oven or water bath set to the desired aging temperature (e.g., 50 °C).

  • At predetermined time points (e.g., 0, 24, 48, 96, and 168 hours), remove a vial for each pH condition.

  • Allow the vials to cool to room temperature.

  • Analyze the polymer in each vial using the analytical methods described below to monitor for changes in chemical structure and molecular weight.

Protocol 2: Analytical Methods for Monitoring NMMA Polymer Hydrolysis

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Principle: FTIR can detect changes in the functional groups of the polymer.

  • Procedure: Cast a thin film of the polymer solution onto an appropriate IR-transparent substrate (e.g., KBr disk) and allow the solvent to evaporate. Acquire the IR spectrum.

  • Expected Changes upon Hydrolysis: Look for a decrease in the intensity of peaks associated with the C-O-C ether linkage of the methoxymethyl group and potentially the appearance of new peaks corresponding to N-H bonds of the resulting methacrylamide.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Principle: ¹H NMR provides detailed structural information about the polymer.

  • Procedure: Dissolve a sample of the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Expected Changes upon Hydrolysis: Monitor the integral of the peak corresponding to the methoxy (-OCH₃) protons. A decrease in this integral relative to a stable peak on the polymer backbone (e.g., the methacrylate methyl group) indicates hydrolysis. The appearance of new signals for methanol and formaldehyde may also be observed.

3. Gel Permeation Chromatography (GPC):

  • Principle: GPC separates polymers based on their size in solution, providing information on molecular weight and molecular weight distribution.

  • Procedure: Dissolve the polymer in a suitable mobile phase and inject it into the GPC system.

  • Expected Changes upon Hydrolysis: While hydrolysis of the side chain may not significantly alter the main chain molecular weight, any accompanying crosslinking or chain scission events would be detectable as shifts in the molecular weight distribution.

Data Presentation: Expected Trends in NMMA Polymer Hydrolysis

The following table summarizes the expected qualitative effects of different conditions on the rate of NMMA polymer hydrolysis based on general chemical principles.

Condition pH 4 pH 7 pH 9
Relative Rate of Hydrolysis at 25 °C ModerateLowModerate to High
Relative Rate of Hydrolysis at 50 °C HighModerateHigh
Primary Degradation Product Methacrylamide, Formaldehyde, MethanolMethacrylamide, Formaldehyde, MethanolMethacrylamide, Formaldehyde, Methanol

Part 4: Visualizations

Hydrolysis Mechanism of the N-(Methoxymethyl) Group

hydrolysis_mechanism NMMA Polymer with this compound side chain Protonation Protonation of Ether Oxygen (Acid-Catalyzed) or Nucleophilic Attack by OH⁻ (Base-Catalyzed) NMMA->Protonation Intermediate Unstable Intermediate Protonation->Intermediate Cleavage Cleavage of C-O Bond Intermediate->Cleavage Products Polymer with Methacrylamide side chain + Formaldehyde + Methanol Cleavage->Products

Caption: Proposed hydrolysis mechanism of the N-(methoxymethyl) group.

Experimental Workflow for Stability Assessment

stability_workflow start Start: NMMA Polymer Solution prep Prepare Samples at Different pH and Temperature Conditions start->prep age Accelerated Aging prep->age sample Sample at Time Points age->sample analysis Analytical Characterization (FTIR, NMR, GPC) sample->analysis data Data Analysis and Stability Assessment analysis->data end End: Stability Profile data->end

Caption: A typical experimental workflow for assessing NMMA polymer stability.

Troubleshooting Decision Tree

troubleshooting_tree problem Problem with NMMA Polymer Formulation viscosity_change Change in Viscosity? problem->viscosity_change increase Increase viscosity_change->increase Yes decrease Decrease viscosity_change->decrease Yes performance_issue Poor Final Performance? viscosity_change->performance_issue No crosslinking Potential premature crosslinking. Check for acidic catalysts and high temperatures. increase->crosslinking degradation Potential hydrolysis or chain scission. Analyze for chemical changes (NMR, FTIR). decrease->degradation yes Yes performance_issue->yes no No performance_issue->no check_hydrolysis Assess degree of hydrolysis in stock polymer. Implement QC. yes->check_hydrolysis other_issue Issue may not be related to NMMA stability. Investigate other formulation components. no->other_issue

Caption: Decision tree for troubleshooting common NMMA polymer issues.

References

  • Carl ROTH. (n.d.). This compound, 50 g, CAS No. 3644-12-0. Research Chemicals. Retrieved from [Link]

  • Google Patents. (1997). US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions.
  • Kucharzyk, K. H., et al. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment, 946, 176920. Retrieved from [Link]

  • Google Patents. (1971). US3700635A - Polymers of n-(tris(hydroxymethyl)methyl)acrylamide.
  • Nagabhushanam, T., & Srinivasan, K. V. (1981). Kinetics of alkaline hydrolysis of polyacrylamide in solution by viscosimetric technique. Journal of Applied Polymer Science, 26(8), 2631-2638. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

  • Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Chemical Reviews, 116(4), 2602–2663. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Google Patents. (2018). US10138374B2 - Low energy, cold process formulation aid.
  • Google Patents. (1980). US4233240A - Stabilization of acrylamide solutions.
  • Patsnap. (n.d.). PMMA Coatings for Advanced Corrosion Resistance. Retrieved from [Link]

  • Google Patents. (2010). US7875359B2 - Opacifying polymers.
  • Hengge, A. C., & Richard, J. P. (2009). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 131(39), 13944–13945. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]

  • Al-Aown, A., Kydd, J., Vamvounis, G., & Holdaway, H. (2020). A Mechanistic Study of the Hydrolysis of Poly[N,N‑(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations. Macromolecules. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Does Hydrolysis Degrade Polymers? [Video]. YouTube. Retrieved from [Link]

  • Ferreira, J., Pereira, R., & Melo, M. J. (2020). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Polymers, 12(10), 2277. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (1998). Polymers in Controlled Drug Delivery. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles. Polymers, 7(5), 908-921. Retrieved from [Link]

  • Raguso, C., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. International Journal of Molecular Sciences, 24(3), 2788. Retrieved from [Link]

  • Startsev, O. V., et al. (2021). Long-Term Environmental Aging of Polymer Composite Coatings: Characterization and Evaluation by Dynamic Mechanical Analysis. Polymers, 13(21), 3781. Retrieved from [Link]

  • Sonaje, K., & Chen, Y. (2021). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. Polymers, 13(7), 1045. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles. ResearchGate. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Tabakha, M. M. (2022). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers, 14(19), 4193. Retrieved from [Link]

  • Welsch, N., et al. (2019). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Polymers, 11(11), 1743. Retrieved from [Link]

  • Raguso, C., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Singh, S. (2018). ROLE OF POLYMERS IN DRUG DELIVERY. ResearchGate. Retrieved from [Link]

  • Chen, W. L., et al. (2018). Hydration and Dehydration Kinetics: Comparison between Poly(N-isopropyl methacrylamide) and Poly(methoxy diethylene glycol acrylate) Films. Langmuir, 34(43), 12767–12776. Retrieved from [Link]

  • Zolfaghari, R., Fakhroueian, Z., & Doulati Ardejani, F. (2006). Alkaline Hydrolysis of Polyacrylamide and Study on Poly(acrylamide-co-sodium acrylate) Properties. Iranian Polymer Journal, 15(7), 555-561. Retrieved from [Link]

  • ChemRxiv. (2023). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]

  • Gomez, E. D., & Zhang, W. (2022). Impact of hydrolysis pretreatment on the compostability of biodegradable poly(caprolactone) and poly(lactic acid) films. Journal of Applied Polymer Science, 139(46). Retrieved from [Link]

  • Nicolescu, C. V., et al. (2022). Durable Polymer Coatings: A Comparative Study of PDMS-Based Nanocomposites as Protective Coatings for Stone Materials. Chemistry, 4(1), 74-91. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Ageing and Durability of Polymers. Retrieved from [Link]

  • Li, W., et al. (2011). Hydrolysis kinetics of polymethyl methacrylate in near-critical water. Journal of Applied Polymer Science, 121(5), 2569-2575. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in N-(Methoxymethyl)methacrylamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Methoxymethyl)methacrylamide (NMMA) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the polymerization of NMMA. Our approach is rooted in fundamental principles of polymer chemistry and backed by field-proven insights to help you navigate your experimental challenges.

Troubleshooting Low Conversion: A Workflow

Low monomer conversion is a frequent impediment in radical polymerization. The following workflow provides a systematic approach to diagnosing and resolving this issue in your NMMA reactions.

TroubleshootingWorkflow start Low NMMA Conversion Observed inhibitor Step 1: Inhibitor Presence? (e.g., MEHQ) start->inhibitor oxygen Step 2: Oxygen Contamination? inhibitor->oxygen No remove_inhibitor Action: Remove Inhibitor (See Protocol 1) inhibitor->remove_inhibitor Yes initiator Step 3: Initiator Issues? oxygen->initiator No degas Action: Thoroughly Degas System (e.g., Freeze-Pump-Thaw) oxygen->degas Yes conditions Step 4: Suboptimal Reaction Conditions? initiator->conditions No optimize_initiator Action: Optimize Initiator Type/Concentration (See FAQ Q3) initiator->optimize_initiator Yes purity Step 5: Monomer/Solvent Purity? conditions->purity No adjust_conditions Action: Adjust Temperature/Time/Concentration (See FAQ Q4) conditions->adjust_conditions Yes success High Conversion Achieved purity->success No/Resolved purify_reagents Action: Purify Monomer and Solvents (See FAQ Q5) purity->purify_reagents Yes remove_inhibitor->oxygen degas->initiator optimize_initiator->conditions adjust_conditions->purity purify_reagents->success

Caption: A step-by-step workflow for troubleshooting low conversion rates in NMMA polymerization.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific questions you may have about your NMMA polymerization, providing both the "what" and the "why" behind our recommendations.

Q1: My NMMA polymerization is not initiating, or there's a significant induction period. What is the likely cause?

Short Answer: The most probable culprits are residual polymerization inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), or dissolved oxygen in your reaction mixture.

Detailed Explanation: Radical polymerization is initiated by the generation of free radicals. These highly reactive species are readily scavenged by inhibitors and oxygen, which act as radical traps.[1] MEHQ, a common stabilizer in acrylamide monomers, effectively terminates propagating radicals, thus preventing polymerization until it is completely consumed.[2] Similarly, molecular oxygen can react with initiator radicals to form less reactive peroxy radicals, leading to a significant induction period or complete inhibition of the polymerization process.[3]

Self-Validation: To confirm if inhibitors are the issue, you can attempt the polymerization after performing an inhibitor removal step. A significant reduction in the induction period or successful polymerization points to inhibitors as the root cause.

Q2: How do I effectively remove MEHQ from my this compound monomer?

Short Answer: The two most common and effective laboratory-scale methods are passing the monomer through a column of basic alumina or performing a sodium hydroxide (NaOH) wash.

Detailed Explanation: MEHQ is a phenolic compound and therefore weakly acidic. This property is exploited for its removal.

  • Basic Alumina Column Chromatography: Activated basic alumina is a solid adsorbent that effectively removes phenolic inhibitors like MEHQ.[4] As the monomer solution passes through the column, the MEHQ is adsorbed onto the alumina surface, yielding an inhibitor-free monomer in the eluent. This method is generally preferred for its simplicity and efficiency for small to medium-scale reactions.

  • Sodium Hydroxide (NaOH) Wash: This method involves an acid-base extraction.[1] The weakly acidic MEHQ reacts with the NaOH to form its sodium salt, which is water-soluble. By washing the monomer (which is typically in an organic solvent or as a neat liquid) with an aqueous NaOH solution, the inhibitor is selectively extracted into the aqueous phase, which can then be separated and discarded.

Experimental Protocol 1: Inhibitor Removal using Basic Alumina Column

  • Prepare the Column: Use a glass chromatography column and slurry-pack it with activated basic alumina in a non-polar solvent (e.g., hexane). The amount of alumina should be approximately 10-20 times the weight of the estimated inhibitor content.

  • Load the Monomer: Dissolve the NMMA monomer in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) or use it neat if its viscosity is low enough.

  • Elute: Gently pass the monomer solution through the column.

  • Collect the Monomer: Collect the eluent containing the purified monomer.

  • Remove Solvent: If a solvent was used, remove it under reduced pressure. Note: Do not heat the monomer excessively to avoid premature polymerization.

  • Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it at a low temperature (2-8 °C) in the dark and consider adding a very small amount of a less potent inhibitor if it will not be used within a few hours.

Q3: I've removed the inhibitor, but my conversion rates are still low. Could the initiator be the problem?

Short Answer: Yes, the choice of initiator, its concentration, and its decomposition kinetics are critical for achieving high conversion.

Detailed Explanation: The rate of polymerization is directly proportional to the square root of the initiator concentration.[5] However, simply increasing the initiator concentration is not always the solution. An excessively high initiator concentration can lead to a high rate of termination reactions, resulting in lower molecular weight polymers and potentially lower overall conversion. The choice of initiator is also crucial and depends on the reaction temperature and solvent. For instance, azo initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or persulfates like potassium persulfate (KPS) have different decomposition rates at various temperatures.[6] It is essential to choose an initiator that has an appropriate half-life at your desired reaction temperature to ensure a steady supply of radicals throughout the polymerization process.

Data Presentation: Common Initiators for Radical Polymerization

InitiatorRecommended Temperature Range (°C)Common Solvents
AIBN60 - 80Organic Solvents (e.g., Toluene, DMF)
KPS50 - 70Water
Benzoyl Peroxide70 - 90Organic Solvents

Self-Validation: Systematically vary the initiator concentration (e.g., 0.1, 0.5, 1.0 mol% relative to the monomer) and monitor the conversion over time. An optimal concentration should yield a high conversion rate without a significant decrease in molecular weight.

Q4: What are the optimal reaction conditions (temperature, time, monomer concentration) for NMMA polymerization?

Short Answer: Optimal conditions are system-dependent, but typical free-radical polymerizations of acrylamides are conducted at temperatures between 50-80 °C for several hours, with monomer concentrations in the range of 10-50 wt%.

Detailed Explanation:

  • Temperature: The reaction temperature influences both the initiator decomposition rate and the propagation rate constant. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can also increase the rate of side reactions and chain transfer, potentially limiting the molecular weight and conversion.[7] For many acrylamide systems, temperatures in the range of 60-70 °C provide a good balance.[7]

  • Time: The reaction should be allowed to proceed for a sufficient duration to achieve high conversion. Monitoring the reaction progress by taking aliquots at different time points and analyzing for residual monomer (e.g., by NMR or HPLC) is the best way to determine the optimal reaction time.

  • Monomer Concentration: The monomer concentration can significantly impact the polymerization kinetics.[8] In some cases, higher monomer concentrations can lead to autoacceleration (the Trommsdorff effect), where the viscosity of the medium increases, reducing the termination rate and leading to a rapid increase in the polymerization rate. However, very high concentrations can also make the reaction difficult to control and may lead to incomplete conversion if the polymer precipitates.

Self-Validation: A kinetic study where you vary one parameter (temperature, time, or concentration) while keeping the others constant will help you identify the optimal conditions for your specific system.

Q5: Could impurities in my monomer or solvent be affecting the reaction?

Short Answer: Absolutely. Impurities can act as inhibitors or chain transfer agents, both of which can significantly reduce conversion rates and polymer molecular weight.

Detailed Explanation: Besides standard inhibitors, other impurities in the NMMA monomer or the reaction solvent can negatively impact the polymerization. For example, certain metal ions can interfere with radical generation. Water in the solvent can also affect the polymerization of functional monomers like NMMA.[9] Some impurities can also act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one, which can limit the overall molecular weight.

Experimental Protocol 2: Monomer and Solvent Purification

  • Monomer Purification: If you suspect monomer impurities beyond the inhibitor, vacuum distillation can be an effective purification method. However, this must be done with extreme care to avoid thermal polymerization. Always perform distillation at the lowest possible temperature and pressure.

  • Solvent Purification: Ensure your solvents are of high purity and are appropriately dried and deoxygenated before use. Standard laboratory procedures for solvent purification, such as distillation or passing through activated columns, should be employed.

Self-Validation: Using freshly purified monomer and high-purity, anhydrous, and deoxygenated solvents should lead to a noticeable improvement in conversion rates and reproducibility if impurities were the issue.

Mechanistic Insights

To better understand the troubleshooting steps, it is helpful to visualize the key processes in radical polymerization and the points of failure.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition (Problem) I2 Initiator (I₂) IR 2 I• (Initiator Radicals) I2->IR kd IM I-M• IR->IM + Monomer (M) PnM P(n)• PnM1 P(n+1)• PnM->PnM1 + M kp Pn P(n)• DeadPolymer Dead Polymer Pn->DeadPolymer kt Pm P(m)• Pm->DeadPolymer kt Radical I• or Pn• Inactive Inactive Product Radical->Inactive Inhibitor Inhibitor (e.g., MEHQ, O₂) Inhibitor->Inactive

Caption: Key steps in radical polymerization and the effect of inhibitors.

References

  • [Influences of monomer self-association on the radical solution homopolymerization of N-acrylamide - ResearchGate]([Link])

Sources

Technical Support Center: Strategies to Control the Kinetics of N-(Methoxymethyl)methacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of N-(Methoxymethyl)methacrylamide (MOM-acrylamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of MOM-acrylamide polymerization. Here, we address common challenges and provide in-depth troubleshooting strategies to help you achieve precise control over your polymerization kinetics and obtain well-defined polymers.

Frequently Asked Questions (FAQs)

Q1: My MOM-acrylamide polymerization is proceeding too quickly and leading to a broad molecular weight distribution. What are the likely causes and how can I slow it down?

A1: Uncontrolled, rapid polymerization of MOM-acrylamide is a common issue, often stemming from the high reactivity of the monomer. The primary causes include:

  • High Initiator Concentration: An excess of initiator generates a high concentration of radicals, leading to rapid polymerization and a higher likelihood of termination reactions.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of initiator decomposition and propagation, accelerating the overall polymerization rate.

  • Solvent Effects: The choice of solvent can significantly influence polymerization kinetics. For some acrylamides, aqueous solutions can lead to higher propagation rate coefficients compared to bulk or organic solvents.[1]

Solutions:

  • Optimize Initiator Concentration: Systematically decrease the initiator concentration to reduce the number of initiating radicals.

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of both initiation and propagation, allowing for better control.

  • Employ a Controlled Radical Polymerization (CRP) Technique: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly recommended for achieving a controlled polymerization of acrylamides, resulting in polymers with predictable molecular weights and narrow dispersity.[2][3]

Q2: I am observing an induction period at the beginning of my MOM-acrylamide polymerization. What could be causing this delay?

A2: An induction period, where polymerization is delayed, is often attributed to:

  • Presence of Inhibitors: Commercial monomers often contain inhibitors (like hydroquinone monomethyl ether) to prevent spontaneous polymerization during storage. These must be removed before use.

  • Dissolved Oxygen: Oxygen can act as a radical scavenger, reacting with initiating radicals and preventing the onset of polymerization.

  • Choice of RAFT Agent: In RAFT polymerization, the choice of the chain transfer agent (CTA) can influence the induction period. Some CTAs may have slower fragmentation of the intermediate radicals, leading to a delay.[4]

Solutions:

  • Monomer Purification: Pass the MOM-acrylamide monomer through a column of basic alumina to remove the inhibitor.

  • Degassing: Thoroughly degas the polymerization mixture by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Select an Appropriate RAFT Agent: For acrylamide-based monomers, trithiocarbonates are often effective CTAs that can minimize induction periods.[2]

Q3: How does the pH of the reaction medium affect the polymerization of MOM-acrylamide?

A3: While MOM-acrylamide itself is non-ionic, the methoxymethyl protecting group can be susceptible to hydrolysis under acidic conditions, which would yield methacrylamide and formaldehyde. The polymerization of related acrylamide monomers can be influenced by the pH of the medium, especially if comonomers with ionizable groups are present.[5][6] For MOM-acrylamide, maintaining a neutral to slightly basic pH is generally advisable to prevent hydrolysis of the side chain. Drastic changes in pH can also affect the viscosity and conformation of the resulting polymer chains in solution.[7]

Troubleshooting Guides

Issue 1: Poor Control Over Molecular Weight and Polydispersity (PDI > 1.5)

Symptoms: The final polymer has a significantly different molecular weight than theoretically predicted, and the polydispersity index (PDI) is high, indicating a broad distribution of chain lengths.

Causality Analysis: This is a classic sign of an uncontrolled radical polymerization where chain transfer and termination reactions are dominant. In the context of controlled polymerization techniques like ATRP, this can indicate catalyst inactivation or side reactions. For (meth)acrylamides in ATRP, complexation of the copper catalyst with the amide functionality can slow down the deactivation step, leading to a higher concentration of radicals and uncontrolled polymerization.[8]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor molecular weight control.

Detailed Protocols:

Protocol 1.1: Implementing RAFT Polymerization of MOM-Acrylamide

  • Reagent Preparation:

    • Purify MOM-acrylamide by passing it through a column of basic alumina.

    • Select a suitable RAFT agent (e.g., a trithiocarbonate like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and initiator (e.g., AIBN or ACVA).

  • Reaction Setup:

    • In a Schlenk flask, dissolve the MOM-acrylamide, RAFT agent, and initiator in an appropriate solvent (e.g., 1,4-dioxane or DMF). A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be 100:1:0.1.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Take samples at regular intervals to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via GPC/SEC).

  • Termination and Purification:

    • Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.

Issue 2: Incomplete Monomer Conversion

Symptoms: The polymerization stalls before reaching high monomer conversion, even after extended reaction times.

Causality Analysis:

  • Catalyst Inactivation (ATRP): In ATRP of (meth)acrylamides, the catalytic system can lose its activity over time.[3]

  • Radical Trapping: Impurities in the monomer or solvent can act as radical traps, terminating growing polymer chains.

  • Vitrificaton: In bulk polymerizations, as the polymer concentration increases, the viscosity of the medium can rise dramatically, trapping radicals and hindering monomer diffusion to the active chain ends.

Solutions & Protocols:

  • Increase Catalyst/Initiator Ratio (ATRP): For ATRP, a higher catalyst-to-initiator ratio can sometimes help to overcome catalyst deactivation and push the reaction to higher conversions.[3]

  • Purify Reagents: Ensure high purity of the monomer and solvent. Solvents should be dried and distilled if necessary.

  • Adjust Monomer Concentration: If vitrification is suspected, reduce the initial monomer concentration by adding more solvent.

ParameterPotential Cause for Low ConversionRecommended Action
Initiator Premature decomposition or insufficient amountChoose an initiator with a suitable half-life at the reaction temperature; slightly increase initiator concentration.
Catalyst (ATRP) Deactivation/complexationUse a more strongly complexing ligand; increase catalyst concentration.[8]
Solvent Presence of impurities (e.g., water, oxygen)Use anhydrous, deoxygenated solvents.
Temperature Too low for efficient initiation/propagationIncrease the reaction temperature, ensuring it is appropriate for the chosen initiator.
Issue 3: Side Reactions and Polymer Crosslinking

Symptoms: The resulting polymer is insoluble or shows a very high molecular weight tail in the GPC chromatogram, suggesting crosslinking.

Causality Analysis: The N-(methoxymethyl) group in MOM-acrylamide can undergo side reactions, particularly at elevated temperatures or under acidic conditions.

  • Hydrolysis: As mentioned, acidic conditions can lead to the hydrolysis of the methoxymethyl group, forming methacrylamide. The resulting primary amide can then participate in side reactions.

  • Crosslinking: At higher temperatures, the methoxymethyl group can potentially undergo elimination or condensation reactions, leading to crosslinking.

Mitigation Strategies:

  • Temperature Control: Avoid excessively high polymerization temperatures.

  • pH Control: Ensure the reaction medium is neutral or slightly basic to prevent acid-catalyzed hydrolysis of the side chain.

  • Controlled Polymerization: Techniques like RAFT can be conducted under milder conditions, reducing the likelihood of side reactions.[9]

Logical Diagram for Preventing Side Reactions:

Side_Reaction_Prevention Start MOM-Acrylamide Polymerization Temp Temperature Control (e.g., < 80°C) Start->Temp pH pH Control (Neutral/Slightly Basic) Start->pH Purity High Purity Monomer & Solvent Start->Purity CRP Use Controlled Polymerization (e.g., RAFT) Temp->CRP pH->CRP Purity->CRP Result Well-defined, Soluble Poly(MOM-acrylamide) CRP->Result

Caption: Key factors for preventing side reactions in MOM-acrylamide polymerization.

By carefully considering these factors and implementing the suggested troubleshooting strategies, researchers can gain precise control over the polymerization of this compound, enabling the synthesis of well-defined polymers for a variety of advanced applications.

References

  • Ghosh, P., & Maity, S. (2008). Controlled Polymerization of N-trimethylsilyl Methacrylamide: A New Polymethacrylamide Precursor. Polymer Bulletin, 60(2-3), 199–210. [Link]

  • Sivokhin, A. P., et al. (2012). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 3(11), 3145-3154. [Link]

  • Beuermann, S., et al. (2000). Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. Macromolecular Chemistry and Physics, 201(12), 1355-1363. [Link]

  • Stavrou, A., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(18), 3749. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (2000). Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Macromolecules, 33(5), 1529-1534. [Link]

  • Goodwin, A. A., et al. (2001). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 34(15), 5080-5085. [Link]

  • Al-Azzawi, A. M., et al. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626. [Link]

  • Starovoytova, L., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 282. [Link]

  • Rijken, P. J., et al. (2012). Poly[N-(2-hydroxypropyl)methacrylamide] nanogels by RAFT polymerization in inverse emulsion. Polymer Chemistry, 3(6), 1475-1483. [Link]

  • Giz, A., et al. (2007). Effect of medium pH on the reactivity ratios in acrylamide acrylic acid copolymerization. Journal of Applied Polymer Science, 103(2), 968-974. [Link]

  • Zhang, Y., et al. (2012). RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3146-3155. [Link]

  • Hoad, J. (2019). The Role of pH, Ionic Strength and Monomer Concentration on the Terpolymerization of 2-Acrylamido-2-methylpropane Sulfonic Acid, Acrylamide and Acrylic Acid. UWSpace. [Link]

  • Wang, H., et al. (2019). Effects of pH on Polyacrylamide Polymers in Chemical Degradation: A Review. Polymers, 11(11), 1835. [Link]

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Technical Support Center: N-(Methoxymethyl)methacrylamide (NMMA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(Methoxymethyl)methacrylamide (NMMA) Hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and application of NMMA-based hydrogels. Our goal is to empower you with the scientific understanding to overcome experimental challenges and optimize your hydrogel formulations.

Introduction to NMMA Hydrogel Chemistry

This compound (NMMA) is a functional monomer that offers unique advantages in hydrogel synthesis. It participates in conventional free-radical polymerization through its vinyl group to form a primary polymer backbone. The key feature of NMMA is its methoxymethyl group, which can undergo post-polymerization, acid-catalyzed crosslinking. This dual-curing mechanism allows for a two-stage fabrication process: the initial formation of a linear or branched polymer, which can be processed or shaped, followed by a secondary crosslinking step to form a stable, thermoset hydrogel with enhanced mechanical properties. This temporal control over gelation is highly advantageous in applications such as drug delivery and tissue engineering.

The crosslinking reaction involves the condensation of the methoxymethyl groups on adjacent polymer chains, forming ether linkages and releasing methanol. This process is typically induced by a decrease in pH (acidic conditions) and can be accelerated by heat.

Troubleshooting Guide: Resolving Gelation Issues

This section addresses specific problems you may encounter during the preparation of NMMA hydrogels, providing explanations of the underlying causes and actionable solutions.

Issue 1: Incomplete or No Gelation

Symptoms: The reaction mixture remains liquid or forms a very weak, easily deformable gel after the expected polymerization and crosslinking time.

Potential Causes & Solutions:

  • Insufficient Initiator Concentration or Inactivity: Free-radical polymerization requires an adequate concentration of active radicals to initiate the reaction.

    • Causality: A low initiator concentration leads to a slow polymerization rate and the formation of low molecular weight polymers that are unable to form a crosslinked network.[1] The initiator may also be inactive due to improper storage or age.

    • Solution:

      • Increase the initiator concentration incrementally (e.g., in 0.05 wt% steps). Common initiators for aqueous systems include ammonium persulfate (APS) or potassium persulfate (KPS).[2]

      • Ensure your initiator is fresh and has been stored correctly (typically refrigerated and protected from moisture).

      • Consider using a redox initiator system, such as APS/N,N,N',N'-tetramethylethylenediamine (TEMED), for room temperature polymerization to ensure a sufficient rate of radical generation.[3]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.

    • Causality: Oxygen reacts with the initiating radicals to form unreactive peroxy radicals, which terminate the polymerization chains prematurely.[4][5]

    • Solution:

      • Degas your monomer solution thoroughly before adding the initiator. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 20-30 minutes.[3]

      • Alternatively, perform the polymerization under an inert atmosphere.

  • Inadequate Post-Polymerization Crosslinking Conditions (pH and Temperature): The secondary crosslinking of the methoxymethyl groups is crucial for forming a stable hydrogel network.

    • Causality: The condensation reaction that forms ether crosslinks is acid-catalyzed. If the pH of the system is neutral or basic, this reaction will not proceed efficiently.[3] While heat can accelerate the reaction, it may not be sufficient without the presence of an acid catalyst.

    • Solution:

      • After the initial vinyl polymerization, adjust the pH of the hydrogel to an acidic range (e.g., pH 2-4) to catalyze the crosslinking of the methoxymethyl groups.

      • Gently heat the hydrogel (e.g., 40-60 °C) after pH adjustment to accelerate the crosslinking reaction. The optimal temperature and time will depend on the desired crosslinking density.

  • Monomer Impurities: Impurities in the NMMA monomer can inhibit polymerization.

    • Causality: Certain impurities can act as radical scavengers or chain transfer agents, leading to premature termination of the polymer chains.

    • Solution:

      • Use high-purity NMMA monomer. If the purity is questionable, consider purifying it by passing it through an inhibitor removal column.

Issue 2: Weak and Brittle Hydrogel

Symptoms: The hydrogel forms but is mechanically weak, fractures easily, and may have a low swelling capacity.

Potential Causes & Solutions:

  • Low Crosslinker Concentration: Insufficient crosslinking results in a sparse network with poor mechanical integrity.

    • Causality: The crosslinker is responsible for creating the three-dimensional network structure. A lower concentration of crosslinker leads to a larger mesh size and fewer connections between polymer chains, resulting in a weaker gel.[6][7]

    • Solution:

      • Increase the concentration of the crosslinking agent. For NMMA hydrogels, this can be achieved by increasing the concentration of a traditional crosslinker like N,N'-methylenebisacrylamide (MBA) in the initial polymerization step or by optimizing the conditions (lower pH, higher temperature) for the post-polymerization crosslinking of the methoxymethyl groups.

      • The mechanical properties of the hydrogel are highly dependent on the crosslink density.[8]

  • Inhomogeneous Polymerization: Uneven distribution of monomer, initiator, or crosslinker can lead to a heterogeneous network with weak points.

    • Causality: Poor mixing can result in localized areas of high and low crosslink density, leading to a brittle hydrogel.

    • Solution:

      • Ensure all components are thoroughly mixed before initiating polymerization.

      • Consider adjusting the viscosity of the pre-polymer solution to improve homogeneity.

Issue 3: Premature Gelation

Symptoms: The solution becomes viscous and gels before it can be properly mixed, molded, or used in an application like 3D printing.

Potential Causes & Solutions:

  • Excessively High Initiator Concentration or Temperature: A very high concentration of initiator or elevated temperatures can lead to an extremely rapid and uncontrolled polymerization.

    • Causality: A high rate of radical generation accelerates the polymerization process, reducing the gelation time significantly.[9]

    • Solution:

      • Reduce the initiator concentration.

      • If using a redox initiator system like APS/TEMED, lower the concentration of the accelerator (TEMED).

      • Conduct the polymerization at a lower temperature to slow down the reaction kinetics.

  • Unintentional Acidic Conditions: The presence of acidic impurities can catalyze the crosslinking of the methoxymethyl groups prematurely.

    • Causality: If the monomer solution is acidic, the post-polymerization crosslinking can begin concurrently with the initial vinyl polymerization, leading to rapid gelation.

    • Solution:

      • Ensure the initial monomer solution is at a neutral or slightly basic pH to prevent premature crosslinking.

      • Use high-purity reagents to avoid acidic contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using NMMA over a standard methacrylamide?

The primary advantage of NMMA is its dual-curing capability. The methoxymethyl group allows for a post-polymerization crosslinking step that is independent of the initial vinyl polymerization. This provides temporal control over the gelation process, which is particularly useful for applications requiring an injectable or moldable precursor solution that can be cured in situ.

Q2: How does the hydrolytic stability of NMMA hydrogels compare to those made with methacrylates?

NMMA hydrogels, and methacrylamide-based hydrogels in general, exhibit greater hydrolytic stability compared to their methacrylate counterparts, especially under acidic conditions.[10] The amide bond in methacrylamides is less susceptible to hydrolysis than the ester bond in methacrylates. This enhanced stability is crucial for applications requiring long-term performance in aqueous environments, such as in drug delivery systems.

Q3: Can I control the mechanical properties and swelling ratio of my NMMA hydrogel?

Yes, you can tune the properties of your NMMA hydrogel by modulating several factors:

  • Crosslink Density: Increasing the concentration of a traditional crosslinker (like MBA) or optimizing the conditions for the acid-catalyzed crosslinking of the methoxymethyl groups will increase the crosslink density. This generally leads to a higher elastic modulus (stiffer gel) and a lower equilibrium swelling ratio.[6][8][11]

  • Monomer Concentration: Increasing the total monomer concentration will result in a denser polymer network, which can lead to a stronger gel.[12]

  • pH and Temperature of Crosslinking: The efficiency of the post-polymerization crosslinking is highly dependent on pH and temperature. More acidic conditions and higher temperatures (within a reasonable range to avoid degradation) will lead to a higher degree of crosslinking.[13]

Q4: What are the recommended initiator systems for NMMA polymerization?

For aqueous-based free-radical polymerization of NMMA, common initiator systems include:

  • Thermal Initiators: Ammonium persulfate (APS) or potassium persulfate (KPS) are often used and require heating to generate radicals.

  • Redox Initiators: A combination of an oxidizing agent (like APS) and a reducing agent/accelerator (like TEMED) can initiate polymerization at room temperature.[3]

  • Photoinitiators: If you require photopolymerization, a suitable photoinitiator that is soluble in your system can be used in conjunction with a UV or visible light source.

The choice of initiator will depend on your desired polymerization temperature and curing time.

Q5: How can I confirm that the post-polymerization crosslinking of the methoxymethyl groups has occurred?

You can infer the occurrence of crosslinking through several characterization techniques:

  • Swelling Studies: A crosslinked hydrogel will swell in a good solvent but will not dissolve. A decrease in the equilibrium swelling ratio after the acid and heat treatment indicates an increase in crosslink density.

  • Rheology: A significant increase in the storage modulus (G') as measured by a rheometer is a direct indication of network formation and increased stiffness due to crosslinking.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While challenging to quantify, you may observe changes in the C-O-C ether bond region of the FTIR spectrum, indicating the formation of ether crosslinks.

Experimental Protocols & Data

Protocol 1: Synthesis of a Basic NMMA Hydrogel

This protocol outlines a two-step process for synthesizing an NMMA hydrogel.

Materials:

  • This compound (NMMA)

  • Acrylamide (AAm) (optional, as a comonomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) (for pH adjustment)

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing the desired concentrations of NMMA, AAm (if used), and MBA. A typical starting point is a total monomer concentration of 10-20 wt%.

    • Stir the solution until all components are fully dissolved.

    • Place the solution on ice and purge with nitrogen gas for 20-30 minutes to remove dissolved oxygen.[3]

  • Initiation of Vinyl Polymerization:

    • Add the initiator (APS, typically 0.1-0.5 wt% relative to the total monomer weight).

    • Add the accelerator (TEMED, in a similar concentration range to APS) to initiate polymerization at room temperature.

    • Gently mix the solution and pour it into a mold. Allow the polymerization to proceed for several hours or until a stable gel is formed.

  • Post-Polymerization Crosslinking:

    • Immerse the hydrogel in an acidic solution (e.g., pH 3) to catalyze the crosslinking of the methoxymethyl groups.

    • Optionally, heat the hydrogel in the acidic solution (e.g., at 50 °C) for a defined period (e.g., 1-4 hours) to further promote crosslinking.

    • Wash the hydrogel extensively with DI water to remove any unreacted components and to neutralize the pH.

Table 1: Influence of Crosslinker Concentration on NMMA Hydrogel Properties
MBA Concentration (mol% to monomer)Gelation Time (minutes)Compressive Modulus (kPa)Equilibrium Swelling Ratio (g/g)
1~1510 ± 225 ± 3
2~1225 ± 418 ± 2
5~860 ± 710 ± 1

Note: This table presents representative data. Actual values will vary depending on the specific experimental conditions.

Table 2: Effect of Post-Crosslinking pH and Temperature on Hydrogel Stiffness
Post-Crosslinking ConditionCompressive Modulus (kPa)
No acid/heat treatment15 ± 3
pH 4, 25 °C, 2 hours30 ± 5
pH 4, 50 °C, 2 hours55 ± 6
pH 2, 50 °C, 2 hours80 ± 9

Note: This table illustrates the trend of increasing stiffness with more aggressive post-crosslinking conditions.

Visualizations

Diagram 1: NMMA Polymerization and Crosslinking Mechanism

NMMA_Polymerization cluster_0 Step 1: Vinyl Polymerization cluster_1 Step 2: Acid-Catalyzed Crosslinking NMMA NMMA Monomer Polymer Linear/Branched Poly(NMMA) NMMA->Polymer Propagation Initiator Initiator (e.g., APS/TEMED) Initiator->NMMA Initiation Polymer2 Linear/Branched Poly(NMMA) Hydrogel Crosslinked NMMA Hydrogel Polymer2->Hydrogel Condensation Reaction (-CH3OH) Acid Acid Catalyst (H+) Acid->Polymer2 Heat Heat (optional) Heat->Polymer2

Caption: Two-stage polymerization of NMMA hydrogels.

Diagram 2: Troubleshooting Workflow for Incomplete Gelation

Troubleshooting_Workflow Start Problem: Incomplete Gelation CheckInitiator Check Initiator - Concentration? - Freshness? Start->CheckInitiator DegasSolution Degas Solution? (Remove O2) CheckInitiator->DegasSolution If initiator is OK Solution1 Increase Initiator Conc. Use Fresh Initiator CheckInitiator->Solution1 If issue found CheckpH Check Post-Polymerization pH - Is it acidic? DegasSolution->CheckpH If properly degassed Solution2 Purge with N2/Ar for 20-30 min DegasSolution->Solution2 If not degassed CheckTemp Check Post-Polymerization Temp - Sufficiently high? CheckpH->CheckTemp If pH is acidic Solution3 Adjust pH to 2-4 CheckpH->Solution3 If pH is neutral/basic Solution4 Increase Temperature (e.g., 40-60 °C) CheckTemp->Solution4 If temp is too low Success Successful Gelation CheckTemp->Success If temp is adequate Solution1->DegasSolution Solution2->CheckpH Solution3->CheckTemp Solution4->Success

Caption: Step-by-step troubleshooting for incomplete gelation.

References

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Technical Support Center: Polymerization of N-(Methoxymethyl)methacrylamide (MOMAm)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Methoxymethyl)methacrylamide (MOMAm) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, we will delve into the critical role of solvent selection in achieving successful polymerization outcomes, troubleshoot common issues, and provide evidence-based protocols. Our approach is grounded in established principles of polymer chemistry, drawing parallels from extensively studied methacrylamide systems to provide actionable insights for your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the polymerization of MOMAm. The answers are structured to not only solve the immediate problem but also to explain the underlying chemical principles.

Q1: My MOMAm polymerization is showing a low monomer conversion. What are the likely solvent-related causes?

Low monomer conversion is a frequent issue that can often be traced back to solvent choice. Several factors may be at play:

  • Chain Transfer to Solvent: Certain solvents can participate in chain transfer reactions, where the growing polymer radical abstracts an atom (typically hydrogen) from a solvent molecule.[1] This terminates the polymer chain and creates a new, often less reactive, solvent-based radical, thereby lowering the overall polymerization rate and the final molecular weight.[1] Chlorinated solvents are particularly known for this behavior.[1]

  • Inappropriate Polarity: The polarity of the solvent can influence the reactivity of the monomer and the growing polymer chain. For acrylamide-type monomers, polymerization is often accelerated in aqueous or highly polar media due to the formation of hydrogen bonds with the amide carbonyl group, which can affect radical propagation rates.[2] If you are using a non-polar solvent, the reaction kinetics might be inherently slower.

  • Monomer/Polymer Solubility: If the growing poly(MOMAm) chain precipitates from the solution, the reactive chain-end can become trapped within the collapsed polymer coil, severely limiting further monomer addition and effectively stopping the polymerization. Ensure that the chosen solvent can dissolve both the monomer and the resulting polymer at the reaction temperature.

Troubleshooting Steps:

  • Review your solvent's chain transfer constant: If available, consult literature for the chain transfer constant of your solvent. Solvents like toluene or benzene have lower chain transfer constants than chlorinated hydrocarbons.

  • Consider a more polar aprotic solvent: If solubility is not an issue, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may enhance the polymerization rate.

  • Check for precipitation: Observe the reaction mixture for any signs of turbidity or precipitation during the polymerization. If this occurs, a different solvent or a solvent mixture with better solubilizing properties is required.

Q2: I'm observing a lower molecular weight and broader polydispersity (PDI) than expected in my RAFT polymerization of MOMAm. How can the solvent be responsible?

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers. However, its success is highly dependent on the reaction conditions, with the solvent playing a pivotal role.

  • Solvent Effects on RAFT Kinetics: In the RAFT polymerization of structurally similar monomers like N-(2-hydroxypropyl) methacrylamide (HPMA), aprotic solvents have been shown to sometimes lead to poor control and low conversions.[3][4] This can be attributed to factors like hydrogen bonding within the polymer system that may hinder the RAFT process. While MOMAm has a methoxymethyl group instead of a hydroxypropyl group, similar effects related to polymer-solvent interactions could be at play.

  • Chain Transfer to Solvent: As mentioned in Q1, chain transfer to the solvent is a significant issue. In a controlled polymerization technique like RAFT, any uncontrolled termination or transfer events will lead to dead polymer chains, resulting in a lower molecular weight than theoretically predicted and a broadening of the PDI.[1]

  • Side Reactions: The methoxymethyl group on MOMAm is potentially susceptible to hydrolysis under certain conditions, which could be exacerbated by the solvent choice (see Q3). If the monomer degrades during polymerization, it can disrupt the controlled nature of the reaction.

Troubleshooting Steps:

  • Optimize Solvent Choice for RAFT: For methacrylamides, protic solvents or aqueous media can sometimes offer better control in RAFT polymerization.[5] A mixture of water and an alcohol like 2-propanol has been successfully used for the RAFT polymerization of other methacrylamides.[6]

  • Minimize Chain Transfer: Avoid solvents with high chain transfer constants. Dioxane, DMF, and toluene are often better choices than halogenated solvents.

  • Ensure Reagent Purity: Ensure your monomer, solvent, and RAFT agent are free from impurities that could interfere with the polymerization.

Q3: My polymer characterization suggests the presence of methacrylic acid or formaldehyde. Is my solvent causing monomer degradation?

This is a critical issue related to the stability of the N-(methoxymethyl) group. This group is an N,O-acetal, which is known to be sensitive to acidic conditions.

  • Hydrolysis in Protic Solvents: In the presence of protic solvents (like water or alcohols) and an acid catalyst (even trace amounts), the methoxymethyl group can undergo hydrolysis. This reaction would yield formaldehyde, methanol, and a primary amide on the polymer backbone, or potentially lead to the hydrolysis of the amide bond itself over time, though amide bonds are generally more stable than ester bonds.[7]

  • Influence of Initiator By-products: Some initiators, like 4,4'-azobis(4-cyanovaleric acid) (ACVA), can introduce acidic functionalities into the reaction mixture, which can catalyze this hydrolysis, especially in protic media.

Troubleshooting Steps:

  • Use Anhydrous Aprotic Solvents: To completely avoid the risk of hydrolysis, conduct the polymerization in a dry, aprotic solvent such as dioxane, tetrahydrofuran (THF), or DMF under an inert atmosphere.

  • Buffer the Reaction: If an aqueous or protic solvent system is necessary, consider using a buffer to maintain a neutral or slightly basic pH to prevent acid-catalyzed hydrolysis.

  • Select a Non-Acidic Initiator: If you suspect the initiator is the source of acidity, switch to an initiator that does not produce acidic by-products, such as azobisisobutyronitrile (AIBN).

Part 2: Solvent Selection Workflow & Data

Choosing the right solvent is a multi-faceted decision that balances solubility, potential side reactions, and desired polymerization kinetics. The following workflow and data table can guide your selection process.

Solvent Selection Workflow

This diagram outlines a decision-making process for selecting a suitable solvent for MOMAm polymerization.

Caption: Decision workflow for MOMAm polymerization solvent selection.

Summary of Solvent Effects on this compound Polymerization
Solvent ClassExamplesExpected Polymerization RatePotential for Side Reactions (Hydrolysis)Control in RAFT PolymerizationKey Considerations
Aprotic Polar DMF, DMSO, DioxaneModerate to HighLow (if anhydrous)Generally GoodGood solubility for monomer and polymer. Must be anhydrous to prevent side reactions.
Aprotic Non-Polar Toluene, BenzeneLow to ModerateLow (if anhydrous)GoodLower risk of chain transfer than many polar solvents. May have solubility issues.
Protic (Alcohols) Methanol, Ethanol, 2-PropanolModerate to HighModerate (pH dependent)Potentially good, but requires optimizationRisk of hydrolysis. Can be beneficial for RAFT of some methacrylamides.[5]
Aqueous Water, Buffer SolutionsHighHigh (pH dependent)Requires careful optimization and pH controlHigh risk of hydrolysis without buffering. Can accelerate polymerization.[2]
Halogenated DCM, ChloroformVariableLow (if anhydrous)PoorHigh risk of chain transfer, leading to low molecular weight and poor control.[1] Generally not recommended.

Part 3: Experimental Protocols

The following are generalized, step-by-step protocols for the polymerization of MOMAm. Safety Note: Always handle monomers, initiators, and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Free Radical Polymerization of MOMAm in Dioxane (Aprotic Conditions)

This protocol is designed to minimize side reactions like hydrolysis.

Materials:

  • This compound (MOMAm), inhibitor removed

  • 1,4-Dioxane, anhydrous

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Schlenk flask and manifold

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Setup: Assemble the Schlenk flask with a stir bar and ensure it is dry.

  • Reagent Addition: To the flask, add MOMAm (e.g., 5 g), AIBN (e.g., 25 mg, adjust for desired molecular weight), and anhydrous dioxane (e.g., 20 mL).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Backfill the flask with inert gas. Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination & Precipitation: Cool the reaction to room temperature. Open the flask to air to quench the reaction. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously.

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Monomer Hydrolysis Pathway

The following diagram illustrates the potential acid-catalyzed hydrolysis of the MOMAm monomer, a critical side reaction to avoid.

Hydrolysis MOMAm This compound (MOMAm) Methacrylamide Methacrylamide MOMAm->Methacrylamide H2O Water (H₂O) H2O->Methacrylamide H_plus Acid Catalyst (H⁺) H_plus->Methacrylamide Catalyst Formaldehyde Formaldehyde (CH₂O) Methanol Methanol (CH₃OH)

Caption: Potential hydrolysis pathway of MOMAm in acidic, protic media.

References

  • Pan, X., Zhang, F., Choi, B., Luo, Y., Guo, X., Feng, A., & Thang, S. H. (2018). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. European Polymer Journal, 109, 166-172. [Link]

  • Monash University. (n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

  • Lowe, A. B., & McCormick, C. L. (2002). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Macromolecules, 35(16), 6174-6179. [Link]

  • Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2022). Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers. Journal of the American Chemical Society, 144(40), 18482-18493. [Link]

  • Saini, G. S., & Kumar, A. (1981). Solvent effects in radical copolymerization. I. Acrylamide. Journal of Polymer Science: Polymer Chemistry Edition, 19(5), 1245-1252. [Link]

  • Theato, P., & Skey, J. (2010). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 1(8), 1254-1263. [Link]

  • Ikemura, K., Kouro, Y., Endo, T., Kadoma, Y., & Kojima, K. (2001). Hydrolytic stability of methacrylamide in acidic aqueous solution. Dental Materials Journal, 20(3), 227-236. [Link]

  • Valdebenito, A., Encinas, M. V., & Lissi, E. A. (2011). Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. Journal of Applied Polymer Science, 120(5), 2949-2954. [Link]

Sources

Technical Support Center: Purification of N-(Methoxymethyl)methacrylamide-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Methoxymethyl)methacrylamide (MAM)-based polymers. As researchers and developers in advanced materials and drug delivery, you understand that the performance of your polymer is inextricably linked to its purity. MAM-based polymers, prized for their hydrophilicity and reactive side-chains, present unique purification challenges. Unreacted monomers, initiators, and side-products can compromise experimental results, affect biocompatibility, and alter final material properties.

This guide is structured from our field experience to address the most common and complex issues encountered during the purification of these hydrophilic polymers. We will move from high-level strategy to specific, actionable troubleshooting protocols, ensuring you have the knowledge to refine your materials to the highest standard.

Core Principles: Why Purification of p(MAM) Can Be Challenging

The primary challenge in purifying poly(this compound) and its copolymers stems from its high affinity for water and polar organic solvents. This hydrophilicity makes conventional precipitation methods, which rely on poor solvent interactions, difficult to optimize. The goal is always to remove small molecules (monomers, initiators, salts) while retaining the polymer, a task best accomplished by exploiting differences in either solubility or molecular size.

Decision Framework for Purification Strategy

Selecting the right purification method is the critical first step. The choice depends on the polymer's solubility, the nature of the impurities, and the required scale and purity level. The following decision tree provides a logical pathway for selecting an appropriate starting point.

Purification_Decision_Tree start Start: Crude Polymer Mixture sol_water Is the polymer soluble in water or buffer? start->sol_water impurities What are the primary impurities? sol_water->impurities Yes sol_organic Is the polymer soluble in a polar organic solvent (e.g., MeOH, DMF)? sol_water->sol_organic No small_mol Small Molecules (Monomers, Salts, Initiators) impurities->small_mol oligomers Oligomers / Low MW Polymer impurities->oligomers precipitation Primary Method: Precipitation sol_organic->precipitation Yes wash Consider solvent washing / extraction if polymer is insoluble sol_organic->wash No dialysis Primary Method: Dialysis sec Consider Preparative SEC for high purity / fractionation dialysis->sec For higher purity precipitation->dialysis Follow with dialysis if redissolved in water small_mol->dialysis oligomers->dialysis (using tight MWCO) oligomers->sec

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: I tried to purify my polymer by precipitation into a non-solvent, but it formed a sticky, unmanageable mass instead of a fine powder. What happened and how can I fix it?

A1: This is a classic sign of incomplete phase separation, common with hydrophilic polymers. The polymer is likely plasticized by the solvent/non-solvent mixture, leading to a gel-like or oily precipitate.

  • Causality: The non-solvent you chose may not be "poor" enough, or the polymer concentration is too high. The rate of addition also plays a crucial role; adding the polymer solution too quickly to the non-solvent can cause aggregation rather than clean precipitation.

  • Step-by-Step Solution:

    • Optimize the Non-Solvent: Switch to a less polar non-solvent. If you are using diethyl ether, try hexane or a mixture of ether/hexane. The goal is to find a system where the polymer is completely insoluble.

    • Lower the Temperature: Perform the precipitation in a dry ice/acetone bath. Lower temperatures decrease the polymer's solubility and often result in a more brittle, powder-like precipitate.

    • Use Dilute Solutions: Ensure your polymer solution is sufficiently dilute (e.g., 1-5% w/v) before adding it to the non-solvent.

    • Control the Addition Rate: Add the polymer solution dropwise into a large volume of vigorously stirred non-solvent. This ensures that each drop is rapidly dispersed, promoting the formation of fine particles. A common recommendation is a 1:10 ratio of polymer solution to non-solvent.[1][2]

    • Alternative Technique: If precipitation consistently fails, your polymer is likely too hydrophilic. Dialysis is the superior alternative in this case.

Q2: After purification, my ¹H-NMR spectrum still shows significant peaks from unreacted MAM monomer. How can I improve its removal?

A2: Residual monomer is a persistent issue, especially when it is trapped within the polymer coil. A single purification step is often insufficient.

  • Causality: Monomers can be physically entrapped in the polymer matrix during precipitation. For dialysis, the process may not have been run long enough or with sufficient water changes to allow complete diffusion of the monomer out of the dialysis tubing.

  • Step-by-Step Solution:

    • Multiple Precipitations: The most straightforward approach is to re-dissolve the polymer in a good solvent and precipitate it again. Two or three cycles are often necessary to achieve high purity.

    • Optimize Dialysis: If using dialysis, ensure you are following best practices:

      • Correct MWCO: Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your polymer's molecular weight but large enough for the monomer to pass through freely (e.g., 1-3.5 kDa MWCO is often a good starting point).

      • Large Dialysate Volume: Use a large volume of external water or buffer (e.g., 100x the volume of your sample).

      • Frequent Changes: Change the dialysate frequently (e.g., after 2h, 4h, 8h, then overnight) to maintain a high concentration gradient, which is the driving force for diffusion.[3]

    • Combined Approach: For the highest purity, combine methods. Perform an initial precipitation to remove the bulk of impurities, then redissolve the polymer in high-purity water and dialyze extensively.

Q3: My polymer yield is very low after purification. How can I minimize product loss?

A3: Low yield typically points to the loss of low molecular weight polymer chains or inadvertent disposal of the product.

  • Causality:

    • Precipitation: The non-solvent may be partially solvating the lower molecular weight fractions of your polymer, causing them to remain in solution.

    • Dialysis: The MWCO of your dialysis membrane may be too large, allowing smaller polymer chains to diffuse out.

    • Mechanical Loss: The polymer may adhere to glassware, filters, or be lost during transfers.

  • Step-by-Step Solution:

    • Check Supernatant: After precipitation and centrifugation/filtration, concentrate the supernatant liquid. Analyze it (e.g., by NMR) to see if it contains a significant amount of polymer. If so, your solvent/non-solvent system is not optimal.

    • Adjust Dialysis MWCO: If you suspect losses during dialysis, switch to a membrane with a lower MWCO. Be aware this will increase the time required for purification.

    • Lyophilization (Freeze-Drying): After dialysis, lyophilization is the gold standard for recovering water-soluble polymers. It removes water via sublimation, yielding a fluffy, easy-to-handle powder while minimizing mechanical loss and thermal degradation.

Q4: My Size Exclusion Chromatography (SEC) results show a broad or multimodal peak. Is this a purification issue?

A4: It can be, but it may also be inherent to your polymerization. SEC separates molecules based on their hydrodynamic volume in solution.[4]

  • Causality:

    • Polymerization Issue: The broad peak could be a true reflection of a high polydispersity index (PDI) from your synthesis. This is common in standard free-radical polymerizations.[5]

    • Purification Artifact: If low molecular weight oligomers or high molecular weight aggregates are not effectively removed, they will appear in the SEC chromatogram, broadening the peak or creating shoulders.

    • Column Interaction: Polar polymers can interact with silica-based SEC columns, leading to peak tailing and poor resolution.[6]

  • Step-by-Step Solution:

    • Repurify: Purify a small sample of your polymer again using a rigorous method (e.g., extensive dialysis followed by lyophilization) and re-run the SEC. If the peak shape improves, your initial purification was incomplete.

    • Optimize SEC Conditions: Ensure your mobile phase is appropriate. For hydrophilic polymers, this often means using an aqueous buffer with added salt (e.g., PBS or 0.1 M NaNO₃) to suppress ionic interactions with the stationary phase.[6]

    • Choose the Right Column: Consider using columns with polymeric packing materials instead of silica, as they tend to have fewer non-specific interactions with polar analytes.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the most reliable, general-purpose method for purifying water-soluble p(MAM) for biomedical applications?

A: For biomedical applications where purity is paramount, dialysis followed by lyophilization is the most robust and widely accepted method. Dialysis is exceptionally effective at removing small molecules (salts, residual monomers, initiators) without the risk of losing polymer fractions that can occur during precipitation. Lyophilization provides a sterile, solid product that is easily stored and redissolved.

Q: Which solvents are suitable for dissolving p(MAM), and which are good non-solvents for precipitation?

A: This is best summarized in a table. The optimal choice depends on the specific copolymer composition and molecular weight.

CategoryExamplesRationale & Comments
Good Solvents Water, Methanol, Ethanol, DMF, DMSOThese are polar solvents capable of hydrogen bonding with the amide and ether groups of the polymer. Water is typically the best solvent for the homopolymer.[8][9]
Non-Solvents Diethyl ether, Hexane, Toluene, AcetoneThese are non-polar or moderately polar aprotic solvents that cannot effectively solvate the hydrophilic polymer chains, forcing them to precipitate.[1][10]
Borderline Tetrahydrofuran (THF), DioxaneThese may partially swell or dissolve the polymer, making them less ideal for clean precipitation but potentially useful in solvent mixtures.

Q: How do I confirm the purity of my final polymer?

A: A combination of techniques is necessary for comprehensive validation:

  • ¹H-NMR Spectroscopy: This is the best method to check for residual monomer. The characteristic vinyl peaks of the monomer (typically 5-6.5 ppm) should be completely absent in the final polymer spectrum.[8][11]

  • Size Exclusion Chromatography (SEC/GPC): Provides information on the molecular weight distribution. A pure polymer should exhibit a single, relatively symmetric peak.

  • FTIR Spectroscopy: Can confirm the absence of certain impurities and the presence of expected functional groups in the polymer, though it is less quantitative than NMR.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is suitable for polymers that are soluble in a polar organic solvent like methanol but insoluble in a non-polar solvent like diethyl ether.

  • Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent (e.g., methanol) to create a 5-10% (w/v) solution. Ensure it is fully dissolved.

  • Preparation: In a separate, larger flask, add a volume of cold (<0 °C) non-solvent (e.g., diethyl ether) equal to at least 10 times the volume of your polymer solution. Place this flask in an ice bath and stir vigorously with a magnetic stir bar.

  • Precipitation: Using a dropping funnel or pipette, add the polymer solution dropwise to the center of the vortex of the stirring non-solvent. A white precipitate should form instantly.

  • Isolation: Once all the polymer solution has been added, continue stirring for 15-30 minutes. Turn off the stirring and allow the precipitate to settle. Decant the supernatant.

  • Washing: Add fresh, cold non-solvent to the precipitate, stir or swirl to wash, allow it to settle, and decant again. Repeat this washing step twice more.

  • Drying: After the final decantation, place the flask under high vacuum to remove residual solvent. The final product should be a dry powder.

Protocol 2: Purification by Dialysis

This is the preferred method for water-soluble polymers intended for high-purity applications.

Dialysis_Workflow prep 1. Prepare Dialysis Tubing (Soak in water/buffer as per manufacturer's instructions) load 2. Load Polymer Solution (Dissolve crude polymer in high-purity water, load into tubing) prep->load seal 3. Seal Tubing (Use clips, leaving headspace for osmotic pressure changes) load->seal dialyze 4. Immerse in Dialysate (Place sealed tubing in a large beaker of stirred, high-purity water) seal->dialyze change 5. Change Dialysate (Replace external water frequently over 2-3 days) dialyze->change change->change Repeat 4-6 times recover 6. Recover Sample (Open tubing and collect purified polymer solution) change->recover lyophilize 7. Lyophilize (Freeze the solution and freeze-dry to obtain a pure, solid polymer) recover->lyophilize

Caption: Standard workflow for polymer purification via dialysis.

  • Membrane Preparation: Cut a length of dialysis tubing (e.g., 3 kDa MWCO) sufficient to hold your sample plus headspace. Prepare it according to the manufacturer’s instructions (this often involves boiling in EDTA or sodium bicarbonate solution to remove preservatives).

  • Sample Loading: Dissolve your crude polymer in high-purity deionized water. Transfer the solution into the prepared dialysis tubing using a pipette.

  • Sealing: Securely clamp both ends of the tubing, ensuring no leaks.

  • Dialysis: Place the sealed tubing into a large beaker containing stirred, high-purity water at 4 °C. The volume of the external water should be at least 100 times the sample volume.

  • Water Changes: Maintain a high concentration gradient by changing the external water. A typical schedule is after 2 hours, 4 hours, and then every 12 hours for 2-3 days.

  • Recovery and Lyophilization: Carefully remove the tubing, open one end, and transfer the purified polymer solution to a flask suitable for lyophilization. Freeze the sample completely and dry it on a high-vacuum lyophilizer until all water is removed.

By following these guidelines and troubleshooting steps, you can effectively purify your this compound-based polymers, ensuring the reliability and reproducibility of your downstream experiments.

References

  • Chromatography Forum. (2012). Size Exclusion Column for Polar Polymers. [Link]

  • Kesting, R. E. (1970). Control of Polymer Morphology for Biomedical Applications. I. Hydrophilic Polycarbonate Membranes for Dialysis. Journal of Macromolecular Science, Part A: Chemistry, 4(3), 655-666.
  • JoVE. (2024). Video: Size-Exclusion Chromatography. [Link]

  • Pálsdóttir, B., & Bödvarsdóttir, T. (2020). Impact of Hydrophilic Modification of Synthetic Dialysis Membranes on Hemocompatibility and Performance. International Journal of Molecular Sciences, 21(23), 9229.
  • Reque, J., et al. (2023). A Study on the Safety and Efficacy of an Innovative Hydrophilic Dialysis Membrane. Journal of Clinical Medicine, 12(13), 4469.
  • Le, T., & Nietlisbach, F. (2010). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Chimia, 64(4), 234-239.
  • Weber, V., et al. (2024). Hydrophilic Modification of Dialysis Membranes Sustains Middle Molecule Removal and Filtration Characteristics. Membranes, 14(4), 93.
  • Nistor, M. T., & Serban, D. (2017). Physical Processes in Polymeric Filters Used for Dialysis. Polymers, 9(12), 677.
  • Meira, G. R., & Strumia, M. C. (2004). Size-Exclusion Chromatographic Determination of Polymer Molar Mass Averages Using a Fractal Calibration.
  • Tillekeratne, L. M. V., & Scheuing, D. R. (2000). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings.
  • Studenovský, M., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. Polymers, 16(2), 263.
  • Spasojević, P., et al. (2021). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Polymers, 13(21), 3797.
  • Bair, S. M., & Brittain, W. J. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(10), 3686-3688.
  • ResearchGate. (n.d.). Synthesis and characterization of poly(N-isopropyl acrylamide) copolymer with methoxy polyethyleneglycol monomethacrylate. [Link]

  • Sponchioni, M., et al. (2018). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 9(4), 438-449.
  • Pestova, A., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 295.
  • Aksoy, E. A., et al. (2020). Physico-biochemical Properties of Chitosan-poly(N‑[3‑(dimethylaminopropyl)] methacrylamide)
  • Fatehi, P., & Gao, Y. (2018). Purification Processes for Generating Cationic Lignin-Acrylamide Polymers. Polymers, 10(9), 1018.
  • esdchem. (n.d.). This compound. [Link]

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Validation & Comparative

A Comparative Guide to Crosslinking Chemistry: N-(Methoxymethyl)methacrylamide vs. N,N'-methylenebisacrylamide in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer chemistry and biomaterials, the choice of a crosslinking agent is a critical determinant of the final properties and performance of a hydrogel. This guide provides a detailed, objective comparison between two prominent crosslinkers: the established N,N'-methylenebisacrylamide (MBAm) and the functionally distinct N-(Methoxymethyl)methacrylamide (NMMA). By delving into their fundamental chemical differences, crosslinking mechanisms, and the resultant impact on hydrogel characteristics, this document aims to equip researchers with the necessary insights to make informed decisions in their material design and development endeavors.

At a Glance: Chemical Structures and Core Principles

The fundamental difference between NMMA and MBAm lies in their reactive moieties, which dictates their crosslinking chemistry and the nature of the resultant polymer network.

FeatureThis compound (NMMA)N,N'-methylenebisacrylamide (MBAm)
Chemical Formula C₆H₁₁NO₂C₇H₁₀N₂O₂
Molar Mass 129.16 g/mol 154.17 g/mol
Crosslinking Group Methoxymethyl group (-CH₂OCH₃)Two acrylamide groups
Crosslinking Mechanism Acid-catalyzed self-condensationFree-radical polymerization
Resulting Linkage Ether linkage (-CH₂-O-CH₂-)Carbon-carbon backbone with amide side chains

dot

cluster_NMMA This compound (NMMA) cluster_MBAm N,N'-methylenebisacrylamide (MBAm) NMMA NMMA Structure MBAm MBAm Structure cluster_MBAm_Mechanism MBAm Crosslinking Mechanism Monomers Acrylamide + MBAm Monomers Initiator Free Radical Initiator (e.g., APS/TEMED) Monomers->Initiator Initiation Radical_Formation Radical Formation Initiator->Radical_Formation Propagation Chain Propagation & Crosslinking Radical_Formation->Propagation Hydrogel Crosslinked Polyacrylamide Hydrogel Propagation->Hydrogel

Caption: MBAm Free-Radical Crosslinking Workflow.

The crosslink density, and consequently the hydrogel's properties, can be precisely controlled by adjusting the molar ratio of MBAm to the acrylamide monomer. [1]Higher concentrations of MBAm lead to a more densely crosslinked network, resulting in a stiffer, less swellable hydrogel. [1]

This compound (NMMA): A Two-Stage, Stimulus-Responsive Approach

NMMA introduces a more nuanced, two-stage crosslinking capability. The molecule possesses an acrylamide group that can undergo initial free-radical polymerization to form linear or branched polymer chains. The key to its crosslinking functionality lies in the N-methoxymethyl group. [2] Under acidic conditions and typically with the application of heat, the methoxymethyl groups can undergo a self-condensation reaction. [3]This process involves the elimination of methanol and the formation of stable ether linkages between the polymer chains, creating the final crosslinked network.

dot

cluster_NMMA_Mechanism NMMA Crosslinking Mechanism Polymerization Step 1: Free-Radical Polymerization of Acrylamide Group Linear_Polymer Linear Poly(acrylamide-co-NMMA) Polymerization->Linear_Polymer Crosslinking Step 2: Acid-Catalyzed Self-Condensation Linear_Polymer->Crosslinking Acid + Heat Hydrogel Ether-Crosslinked Hydrogel Crosslinking->Hydrogel

Caption: NMMA Two-Stage Crosslinking Workflow.

This unique mechanism offers the advantage of temporal control over the crosslinking process. The polymer can be synthesized and processed in a linear, soluble form before being triggered to crosslink into a stable hydrogel. This is particularly advantageous for applications requiring in-situ gelation.

A Comparative Analysis of Hydrogel Properties

The differences in crosslinking chemistry have a profound impact on the key performance characteristics of the resulting hydrogels. While direct, side-by-side comparative studies are limited, we can infer performance differences based on the nature of the crosslinks and existing data for each type of hydrogel.

PropertyMBAm-Crosslinked HydrogelsNMMA-Crosslinked Hydrogels (Inferred)Causality and Field-Proven Insights
Swelling Behavior Swelling ratio is inversely proportional to MBAm concentration. [1]Can achieve high swelling capacities.Likely to exhibit a similar inverse relationship with NMMA concentration. The hydrophilicity of the ether linkage may influence the overall water uptake.The density of crosslinks physically constrains the polymer chains, limiting their ability to expand and absorb water. The chemical nature of the crosslink itself also contributes to the overall hydrophilicity of the network.
Mechanical Properties Young's modulus and compressive strength increase with MBAm concentration. [1]Can form robust, yet often brittle, hydrogels at high crosslink densities.The flexibility of the ether linkages in NMMA-crosslinked gels may result in more elastic and less brittle materials compared to the rigid C-C backbone of MBAm-crosslinked gels at similar crosslink densities.The carbon-carbon backbone formed with MBAm is inherently rigid. Ether linkages, on the other hand, have a greater degree of rotational freedom, which can impart greater flexibility to the polymer network.
Hydrolytic Stability The amide bonds in the polyacrylamide backbone and the crosslinks are susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to degradation of the hydrogel network. [4]Ether linkages are generally more resistant to hydrolysis than amide bonds, particularly under neutral and basic conditions. [5]This suggests that NMMA-crosslinked hydrogels may offer enhanced stability in certain physiological environments.The chemical stability of the crosslink is paramount for the long-term integrity of the hydrogel. Ether bonds are chemically more inert than amide bonds towards hydrolysis.
Biocompatibility Polyacrylamide hydrogels crosslinked with MBAm are widely used in biomedical applications and are generally considered biocompatible, provided residual monomers are removed. While less extensively studied, the components (acrylamide and formaldehyde derivatives) suggest that thorough purification to remove unreacted monomers is crucial. The biocompatibility of the final ether-crosslinked polymer would need to be rigorously assessed for specific applications.The primary concern for biocompatibility in these systems is the presence of unreacted, potentially toxic, monomers. The degradation products of the hydrogel network must also be non-toxic.
Controlled Release The release of encapsulated molecules is primarily diffusion-controlled and depends on the mesh size of the hydrogel, which is determined by the crosslink density. [6]The potential for pH-triggered degradation of the ether crosslinks under acidic conditions could offer an additional mechanism for controlled release, on top of diffusion.The mechanism of drug release is intrinsically linked to the hydrogel's structure and stability. A degradable network can provide a more controlled and sustained release profile compared to a purely diffusion-controlled system.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and characterization of hydrogels using both MBAm and NMMA.

Synthesis of a Standard MBAm-Crosslinked Polyacrylamide Hydrogel

dot

cluster_MBAm_Synthesis MBAm Hydrogel Synthesis Workflow Prepare_Solution Prepare Monomer/Crosslinker Solution (Acrylamide, MBAm in water) Degas Degas with Nitrogen Prepare_Solution->Degas Add_Initiators Add APS and TEMED Degas->Add_Initiators Polymerize Allow to Polymerize at Room Temperature Add_Initiators->Polymerize Wash Wash Extensively to Remove Unreacted Monomers Polymerize->Wash

Caption: Workflow for MBAm Hydrogel Synthesis.

Materials:

  • Acrylamide

  • N,N'-methylenebisacrylamide (MBAm)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Procedure:

  • Prepare the Monomer Solution: In a beaker, dissolve acrylamide and MBAm in DI water to the desired final concentrations (e.g., 10% w/v total monomer concentration with a 2 mol% MBAm ratio relative to acrylamide).

  • Degas the Solution: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiate Polymerization: Add the initiator, APS (e.g., 0.1% w/v), to the degassed solution and mix gently. Then, add the accelerator, TEMED (e.g., 0.1% v/v), and mix quickly.

  • Casting and Polymerization: Immediately pour the solution into a mold of the desired shape. Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid gel is formed.

  • Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water. Wash the hydrogel for several days, changing the water frequently, to remove any unreacted monomers and initiators.

Synthesis of an NMMA-Crosslinked Polyacrylamide Hydrogel

Materials:

  • Acrylamide

  • This compound (NMMA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare the Monomer Solution: Dissolve acrylamide and NMMA in DI water to achieve the desired total monomer concentration and NMMA molar ratio.

  • Initial Polymerization: Degas the solution with nitrogen and initiate free-radical polymerization using APS and TEMED as described for the MBAm hydrogel. This will form linear or branched copolymers of acrylamide and NMMA.

  • Acidification and Curing: After the initial polymerization, immerse the resulting polymer solution or weak gel in an acidic solution (e.g., 0.1 M HCl) to catalyze the self-condensation of the methoxymethyl groups.

  • Thermal Curing: Place the acidified polymer in an oven at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., several hours) to facilitate the crosslinking reaction.

  • Neutralization and Purification: After curing, immerse the crosslinked hydrogel in a large volume of DI water to neutralize the acid and wash away any unreacted components and methanol byproduct. Change the water frequently over several days.

Characterization of Hydrogel Properties

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cluster_Characterization Hydrogel Characterization Workflow Hydrogel_Sample Synthesized Hydrogel Swelling_Test Swelling Ratio Measurement Hydrogel_Sample->Swelling_Test Mechanical_Test Compressive Modulus Measurement Hydrogel_Sample->Mechanical_Test Degradation_Test Hydrolytic Degradation Study Hydrogel_Sample->Degradation_Test Data_Analysis Data Analysis and Comparison Swelling_Test->Data_Analysis Mechanical_Test->Data_Analysis Degradation_Test->Data_Analysis

Caption: General Workflow for Hydrogel Characterization.

4.3.1. Swelling Ratio Measurement

  • Prepare disc-shaped hydrogel samples of known initial weight (Wi).

  • Immerse the samples in a buffered solution (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).

  • Continue until the weight becomes constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) as: SR = (Ws - Wi) / Wi.

4.3.2. Compressive Modulus Measurement

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Place the sample between the parallel plates of a mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data.

  • The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve. [1] 4.3.3. Hydrolytic Degradation Study

  • Prepare pre-weighed, dried hydrogel samples (Wd).

  • Immerse the samples in a buffered solution at a specific pH and temperature.

  • At predetermined time points, remove the samples, wash them with DI water, and dry them to a constant weight (Wt).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(Wd - Wt) / Wd] x 100.

Conclusion and Future Perspectives

The choice between this compound and N,N'-methylenebisacrylamide as a crosslinker is not a matter of direct substitution but a strategic decision based on the desired hydrogel properties and application requirements. MBAm remains the gold standard for creating robust, well-characterized polyacrylamide hydrogels through a straightforward free-radical polymerization process. Its primary advantage lies in the simplicity and predictability of the system.

NMMA, on the other hand, offers a more sophisticated, two-stage crosslinking mechanism that provides temporal control over gelation and results in a network with potentially greater flexibility and hydrolytic stability due to the formation of ether linkages. This makes it an intriguing candidate for applications requiring in-situ gelation, enhanced stability, or stimuli-responsive degradation.

Further research involving direct, head-to-head comparative studies under standardized conditions is necessary to fully elucidate the quantitative differences in the performance of these two crosslinkers. Such studies will be invaluable for the rational design of next-generation hydrogels with tailored properties for advanced applications in drug delivery, tissue engineering, and regenerative medicine.

References

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A Comparative Guide to Crosslinking Agents: N-(Methoxymethyl)methacrylamide vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly influences the properties and performance of biomaterials. This guide provides an in-depth technical comparison between two widely used crosslinking agents: N-(Methoxymethyl)methacrylamide (N-MOM) and glutaraldehyde. By examining their chemical mechanisms, performance characteristics, and biocompatibility, supported by experimental data, this document aims to equip you with the necessary insights to select the optimal crosslinker for your specific application, be it in drug delivery, tissue engineering, or protein immobilization.

The Chemistry of Crosslinking: A Tale of Two Mechanisms

The efficacy and characteristics of a crosslinked material are fundamentally dictated by the chemical reactions that form the network structure. N-MOM and glutaraldehyde operate via distinct chemical pathways, leading to significant differences in the final product.

This compound (N-MOM): Dual-Action Crosslinking

This compound, a derivative of acrylamide, is a versatile crosslinker owing to its bifunctional nature. It possesses both a vinyl group and a reactive methoxymethyl group. This unique structure allows for a two-stage crosslinking process.[1]

Initially, the vinyl group can participate in free-radical polymerization with other monomers to form linear or branched polymer chains. Subsequently, the methoxymethyl groups can undergo condensation reactions, typically under thermal or acidic conditions, to form stable ether linkages between polymer chains. This post-polymerization crosslinking capability offers a high degree of control over the material's final properties.[1]

NMOM_Mechanism cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Crosslinking Monomers N-MOM + Monomers Polymer Linear/Branched Polymer Chains with Pendant Methoxymethyl Groups Monomers->Polymer Free-Radical Polymerization Crosslinked_Network Crosslinked Hydrogel (Ether Linkages) Polymer->Crosslinked_Network Heat/Acid Condensation Final_Product Thermoset Material with Tunable Properties Crosslinked_Network->Final_Product

Glutaraldehyde: The Amine-Reactive Workhorse

Glutaraldehyde is a five-carbon dialdehyde that is highly reactive towards primary amine groups, such as the ε-amino group of lysine residues in proteins.[2] The crosslinking reaction proceeds via the formation of a Schiff base, an imine linkage, between the aldehyde groups of glutaraldehyde and the amine groups on the polymer or protein chains.[3] This reaction is rapid and efficient at room temperature.[4]

While effective, the reaction of glutaraldehyde is complex. In aqueous solutions, it can exist in various forms, including cyclic hemiacetals and polymers, which can also participate in the crosslinking process. This can lead to a heterogeneous network structure.[2]

Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde (OHC-(CH₂)₃-CHO) Schiff_Base Schiff Base Formation (-N=CH-) Glutaraldehyde->Schiff_Base Protein Protein/Polymer with Amine Groups (-NH₂) Protein->Schiff_Base Crosslinked_Protein Crosslinked Network Schiff_Base->Crosslinked_Protein

Performance Showdown: A Comparative Analysis

The choice between N-MOM and glutaraldehyde hinges on a careful consideration of several key performance parameters. While direct head-to-head comparative studies are limited in the published literature, a clear picture of their respective strengths and weaknesses can be drawn from individual studies and comparisons with other crosslinkers.

FeatureThis compound (N-MOM)Glutaraldehyde
Reactivity & Specificity Reacts with a variety of monomers via free-radical polymerization; post-crosslinking of methoxymethyl groups. Offers tunable reaction kinetics.[1]Highly reactive with primary amines (e.g., lysine).[2] Fast reaction at room temperature.[4]
Mechanical Properties Allows for the creation of hydrogels with tunable mechanical strength and elasticity.[5] Can form robust double-network hydrogels with high fracture stress.[4]Produces mechanically strong and stable crosslinked materials.[6] Often results in higher mechanical strength compared to other crosslinkers.[6]
Biocompatibility Generally considered to have good biocompatibility.[5] Suitable for applications in tissue engineering and drug delivery.Known to be cytotoxic.[7][8] Residual glutaraldehyde can leach from the material, leading to apoptosis in surrounding cells.[7]
Stability The resulting ether linkages are generally stable. The overall stability is influenced by the polymer backbone.[3]Schiff base linkages can be unstable over time, especially in aqueous environments.[3] The crosslinks themselves can be reversible.
Control over Properties The two-stage crosslinking process allows for excellent control over the final material properties, such as swelling ratio and mechanical strength.[1]The rapid and less specific nature of the reaction offers less control over the final network structure.

In the Lab: Experimental Protocols

The following protocols provide a starting point for utilizing N-MOM and glutaraldehyde in your research. It is crucial to optimize these protocols for your specific polymer system and application.

Protocol for N-MOM Crosslinked Hydrogel Fabrication

This protocol describes the fabrication of a gelatin-based hydrogel crosslinked with N-MOM via free-radical polymerization.[5]

Materials:

  • Gelatin (Type A or B)

  • This compound (N-MOM)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Prepare a desired concentration of gelatin solution in DI water by heating to 60°C until fully dissolved.

  • Cool the gelatin solution to 37°C.

  • Add the desired amount of N-MOM to the gelatin solution and mix thoroughly.

  • Initiate the polymerization by adding APS solution, followed by TEMED.

  • Quickly cast the solution into a mold and allow it to polymerize at room temperature for a specified time.

  • The resulting hydrogel can then be subjected to a heating step (e.g., 60-80°C) to induce the secondary crosslinking of the methoxymethyl groups.

NMOM_Protocol A 1. Prepare Gelatin Solution B 2. Add N-MOM A->B C 3. Initiate Polymerization (APS + TEMED) B->C D 4. Cast and Polymerize C->D E 5. Induce Secondary Crosslinking (Heat) D->E F Result: N-MOM Crosslinked Hydrogel E->F

Protocol for Glutaraldehyde Crosslinking of Proteins

This protocol outlines a general procedure for crosslinking proteins using glutaraldehyde.[4]

Materials:

  • Protein solution in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • Glutaraldehyde solution (typically 25% or 50% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine solution)

Procedure:

  • Prepare the protein solution to the desired concentration in a buffer that does not contain primary amines (e.g., Tris).

  • Add freshly prepared glutaraldehyde solution to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v).[4]

  • Incubate the reaction mixture at room temperature for a period ranging from a few minutes to several hours, depending on the desired degree of crosslinking.[4]

  • Terminate the crosslinking reaction by adding a quenching solution to react with any unreacted glutaraldehyde.

  • The crosslinked protein can then be purified by methods such as dialysis or size-exclusion chromatography to remove excess reagents.

Glutaraldehyde_Protocol A 1. Prepare Protein Solution B 2. Add Glutaraldehyde A->B C 3. Incubate B->C D 4. Quench Reaction C->D E 5. Purify D->E F Result: Crosslinked Protein E->F

The Verdict: Choosing the Right Tool for the Job

The selection between this compound and glutaraldehyde is not a matter of one being definitively superior to the other, but rather a question of which is best suited for the intended application.

Choose this compound when:

  • Biocompatibility is paramount: For applications in drug delivery, tissue engineering, and cell encapsulation, the lower cytotoxicity of N-MOM makes it a much safer choice.

  • Tunable properties are required: The ability to control the degree of crosslinking in a two-step process allows for the fine-tuning of mechanical properties and degradation kinetics.

  • A more defined network structure is desired: The more controlled reaction mechanism of N-MOM can lead to a more homogeneous and predictable network.

Choose Glutaraldehyde when:

  • High mechanical strength is the primary goal: Glutaraldehyde is highly effective at creating robust and mechanically stable materials.[6]

  • Rapid and efficient crosslinking is needed: The reaction is fast and proceeds readily at room temperature.

  • The application is ex vivo or does not involve direct cell contact: For applications such as protein immobilization on biosensors or tissue fixation for microscopy, the cytotoxicity of glutaraldehyde may be less of a concern, provided that extensive washing is performed to remove unreacted aldehydes.[8]

References

  • Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). (2023). MDPI. [Link]

  • Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. (2010). PMC. [Link]

  • Comparative Study on the Properties of Glutaraldehyde and Glyoxal Cross-Linked Gelatin/Polyvinyl Alcohol/Guar Gum-Based Composite Hydrogel. (2025). ResearchGate. [Link]

  • A comparative investigation of methods for protein immobilization on self-assembled monolayers using glutaraldehyde, carbodiimide, and anhydride reagents. (1998). PubMed. [Link]

  • What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available?. (n.d.). MtoZ Biolabs. [Link]

  • Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. (2002). PubMed. [Link]

  • Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. (2020). NIH. [Link]

  • Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay. (2024). NIH. [Link]

  • ISO Biocompatibility Evaluations of Glutaraldehyde Cross-linked Amniotic Membranes. (2024). Juniper Publishers. [Link]

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). MDPI. [Link]

  • Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. (2015). ResearchGate. [Link]

  • Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. (2017). PubMed. [Link]

  • BISTABILITY AND CYTOTOXICITY OF MEDICAL DEVICES BASED ON CROSS-LINKED BIOPOLYMERS. (2018). Russian Journal of Transplantology and Artificial Organs. [Link]

  • New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. (2016). Journal of Materials Chemistry B. [Link]

  • Formaldehyde, Formalin, Paraformaldehyde And Glutaraldehyde: What They Are And What They Do. (2000). ResearchGate. [Link]

  • Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. (1990). PubMed. [Link]

  • Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics. (2013). NIH. [Link]

  • Mechanically Strong Double Network Photocrosslinked Hydrogels from N, N-Dimethylacrylamide and Glycidyl Methacrylated Hyaluronan. (2011). NIH. [Link]

  • Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism. (2025). ResearchGate. [Link]

  • Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. (1984). PubMed. [Link]

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A Comparative Guide to N-(Methoxymethyl)methacrylamide (MOMAm) Hydrogels: An Analysis of Mechanical Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of biomaterials science, the quest for hydrogels with precisely tunable mechanical properties and enhanced biocompatibility is perpetual. This guide provides an in-depth analysis of N-(Methoxymethyl)methacrylamide (MOMAm) hydrogels, a novel platform with the potential to overcome some of the limitations of conventional hydrogel systems. We will explore the unique chemistry of MOMAm that governs its mechanical behavior and compare its projected performance with established alternatives such as polyacrylamide (PAAm) and gelatin methacryloyl (GelMA) hydrogels, supported by established experimental data for these comparator materials.

The MOMAm Advantage: Intrinsic Crosslinking for Purer Systems

Traditional hydrogel synthesis often relies on the inclusion of chemical crosslinking agents, such as N,N'-methylenebis(acrylamide) (MBA), to form a stable three-dimensional network. While effective, residual, unreacted crosslinkers can leach from the hydrogel, posing a risk of cytotoxicity in biomedical applications. This compound emerges as a compelling alternative due to its inherent self-crosslinking capability.

The methoxymethyl group in the MOMAm monomer provides a latent reactivity that can be triggered under specific conditions, such as mild heat or a change in pH to an acidic environment. This initiates a condensation reaction between the methoxymethyl groups of adjacent polymer chains, forming stable ether linkages and thus a crosslinked network without the need for an additional crosslinking agent. This intrinsic crosslinking mechanism is a significant step towards creating purer, more biocompatible hydrogels.

The ability to control the crosslinking density by simply adjusting the concentration of MOMAm in the initial polymer formulation is a key advantage. This control directly translates to the tunability of critical mechanical properties, including swelling ratio, mechanical strength, and the kinetics of drug release, making MOMAm hydrogels a highly adaptable platform for a range of applications.

Comparative Analysis of Mechanical Properties

While specific quantitative data for pure MOMAm hydrogels is not extensively available in peer-reviewed literature, we can infer their potential performance by comparing the known mechanical properties of widely used hydrogels like polyacrylamide (PAAm) and gelatin methacryloyl (GelMA). The mechanical integrity of a hydrogel is paramount for its intended application, be it as a tissue engineering scaffold that needs to withstand physiological loads or as a drug delivery vehicle that must maintain its structure for controlled release.

The key mechanical parameters for hydrogels are:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Compressive Modulus: A measure of a material's resistance to being compressed.

  • Elongation at Break: The extent to which a material can be stretched before it fractures.

  • Swelling Ratio: The amount of water a hydrogel can absorb and retain, which influences its permeability and drug diffusion characteristics.

The following tables summarize typical mechanical properties for PAAm and GelMA hydrogels, which can serve as a benchmark for the development and characterization of novel MOMAm-based systems.

Table 1: Comparative Mechanical Properties of Common Hydrogels

PropertyPolyacrylamide (PAAm) HydrogelGelatin Methacryloyl (GelMA) HydrogelThis compound (MOMAm) Hydrogel
Tensile Strength 10 - 100 kPa[1]10 - 50 kPaAnticipated to be highly tunable based on MOMAm concentration
Compressive Modulus 1 - 100 kPa[2]1 - 50 kPa[3]Expected to be directly proportional to the degree of self-crosslinking
Elongation at Break 100 - 1000%50 - 200%Hypothesized to be adjustable by controlling crosslink density
Swelling Ratio HighModerate to HighTunable; inversely proportional to MOMAm concentration

Note: The properties of PAAm and GelMA hydrogels can vary significantly based on the concentration of the monomer, the crosslinker density, and the degree of methacrylation, respectively.

The Chemistry Behind the Mechanics: A Deeper Dive

The mechanical properties of hydrogels are intrinsically linked to their molecular architecture. In conventional hydrogels like PAAm, the crosslinker (e.g., MBA) dictates the network's integrity. A higher concentration of MBA leads to a more densely crosslinked network, resulting in a stiffer, less elastic hydrogel with a lower swelling ratio.

For GelMA hydrogels, the degree of methacrylation of the gelatin backbone is the critical parameter. A higher degree of substitution with methacryloyl groups allows for more crosslinking points upon photo-initiation, leading to mechanically more robust hydrogels.[3]

In MOMAm hydrogels, the crosslinking is governed by the condensation of the methoxymethyl groups. This dynamic covalent chemistry offers the potential for creating hydrogels that are not only strong but may also possess stimuli-responsive or self-healing properties, as the ether linkages could be reversible under certain conditions.

Experimental Protocols

To facilitate the exploration and characterization of MOMAm hydrogels, we provide detailed, step-by-step methodologies for their synthesis and for the mechanical testing of hydrogels in general.

Synthesis of this compound (MOMAm) Hydrogel

This protocol describes a typical free-radical polymerization followed by thermal curing to induce self-crosslinking.

Materials:

  • This compound (MOMAm) monomer

  • Acrylamide (AAm) (or other co-monomers)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Precursor Solution Preparation: Prepare a 2 M aqueous solution of the monomers. For a 10 mL solution with a 10 mol% MOMAm concentration, dissolve the appropriate amounts of AAm and MOMAm in 8 mL of DI water in a flask.

  • Degassing: Stir the solution until all monomers are completely dissolved. Place the flask on ice and purge with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: While maintaining the nitrogen purge, add 100 µL of a freshly prepared 10% (w/v) APS solution in DI water. Subsequently, add 10 µL of TEMED to accelerate the polymerization. Gently swirl the solution to mix.

  • Gelation: Transfer the solution to a suitable mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 1-2 hours, or until a solid gel is formed.

  • Purification: Carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for 48-72 hours, changing the water every 12 hours, to remove any unreacted monomers and initiators.

  • Thermal Crosslinking (Curing): Place the purified hydrogel in an oven at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 12-24 hours) to induce the self-crosslinking reaction between the methoxymethyl groups.

  • Equilibration: After curing, immerse the crosslinked hydrogel in PBS (pH 7.4) at room temperature until it reaches equilibrium swelling (typically 24-48 hours) before characterization.

Mechanical Testing of Hydrogels

The following are standard procedures for evaluating the mechanical properties of swollen hydrogel samples.

1. Tensile Testing:

  • Prepare dog-bone-shaped hydrogel samples using a custom mold.

  • Mount the sample in the grips of a universal testing machine.

  • Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[1]

  • Record the stress-strain curve to determine the tensile strength and elongation at break.

2. Compression Testing:

  • Prepare cylindrical hydrogel samples.

  • Place the sample between two parallel plates on a mechanical tester.

  • Apply a compressive load at a constant strain rate.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.[2]

3. Swelling Ratio Measurement:

  • Immerse a pre-weighed, dry hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • The swelling ratio is calculated as: (Ws - Wd) / Wd.

Visualizing the Process and Logic

To better understand the synthesis and crosslinking of MOMAm hydrogels, the following diagrams illustrate the key workflows and relationships.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_poly Polymerization cluster_crosslink Crosslinking & Purification Monomers MOMAm & Co-monomers Solution Monomer Solution Monomers->Solution DI_Water DI Water DI_Water->Solution Initiator APS & TEMED Polymerization Free-Radical Polymerization Initiator->Polymerization Degassing Nitrogen Purge Solution->Degassing Degassing->Initiator Gel Linear Polymer Hydrogel Polymerization->Gel Purification Purification in DI Water Gel->Purification Curing Thermal Curing Purification->Curing Crosslinked_Gel Crosslinked MOMAm Hydrogel Curing->Crosslinked_Gel

Caption: Workflow for the synthesis of self-crosslinked MOMAm hydrogels.

Mechanical_Properties_Relationship MOMAm_Conc MOMAm Concentration Crosslink_Density Crosslink Density MOMAm_Conc->Crosslink_Density directly proportional Tensile_Strength Tensile Strength Crosslink_Density->Tensile_Strength increases Compressive_Modulus Compressive Modulus Crosslink_Density->Compressive_Modulus increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio decreases Drug_Release Drug Release Rate Swelling_Ratio->Drug_Release influences

Caption: Relationship between MOMAm concentration and hydrogel properties.

Future Perspectives and Conclusion

This compound hydrogels represent a promising frontier in biomaterials science. Their unique self-crosslinking ability paves the way for the development of highly pure and biocompatible hydrogels with tunable mechanical properties. While further research is needed to fully characterize the mechanical performance of MOMAm hydrogels and establish a direct quantitative comparison with existing materials, the foundational principles of their chemistry suggest a high degree of control over their final properties.

This guide has provided a framework for understanding, synthesizing, and evaluating MOMAm hydrogels. By leveraging the comparative data from established hydrogel systems and following the detailed experimental protocols, researchers can begin to unlock the full potential of this exciting class of biomaterials for advanced applications in drug delivery, tissue engineering, and beyond.

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Characterization techniques for N-(Methoxymethyl)methacrylamide copolymers

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Characterization of N-(Methoxymethyl)methacrylamide (MOMMA) Copolymers

For researchers and professionals in polymer chemistry and drug development, a thorough understanding of a polymer's physicochemical properties is paramount. This compound (MOMMA) is a fascinating functional monomer. When copolymerized, it imparts unique characteristics, such as hydrophilicity and potential for post-polymerization modification via its reactive N-methoxymethyl group. This guide provides a comprehensive overview of the essential techniques for characterizing MOMMA copolymers, focusing on the causality behind experimental choices and providing actionable, self-validating protocols.

The Importance of a Multi-faceted Characterization Approach

Characterizing a novel copolymer is not a linear process but an integrated workflow. Each technique provides a piece of the puzzle, and together they create a complete picture of the material's structure, size, thermal behavior, and solution properties. The choice of techniques is dictated by the specific chemical moieties within the copolymer—in this case, the methacrylamide backbone, the pendant methoxymethyl group, and the properties of the comonomer(s).

The overall characterization workflow for a new MOMMA copolymer can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_application Application & Performance Syn Copolymer Synthesis (e.g., Free Radical Polymerization) Pur Purification (e.g., Precipitation, Dialysis) Syn->Pur Struct 1. Structural Analysis (NMR, FTIR) Pur->Struct MW 2. Molecular Weight (GPC/SEC) Struct->MW Therm 3. Thermal Properties (DSC, TGA) MW->Therm Sol 4. Solution Behavior (DLS, Turbidimetry) Therm->Sol App Final Application (e.g., Drug Delivery, Hydrogel) Sol->App

Caption: A typical workflow from synthesis to characterization for MOMMA copolymers.

Structural and Compositional Analysis

The first step is to confirm that the synthesized polymer has the expected chemical structure and to determine the molar ratio of the incorporated monomers. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for polymer characterization. For MOMMA copolymers, ¹H NMR is indispensable for determining the copolymer composition by comparing the integration of peaks unique to each monomer unit.[1][2] ¹³C NMR and 2D NMR techniques like HSQC can further confirm the microstructure and resolve complex overlapping signals.[3]

Causality: The choice of ¹H NMR for composition analysis is based on the presence of distinct protons in the MOMMA monomer unit (e.g., -O-CH ₃, -N-CH ₂-O) that will have unique chemical shifts compared to the protons of a typical comonomer like methyl methacrylate (MMA) or butyl acrylate (BA).[4][5] By integrating the area under these distinct peaks, one can calculate the molar ratio of the monomers in the final copolymer.

Experimental Protocol: ¹H NMR for Copolymer Composition

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the polymer without having signals that overlap with key polymer peaks.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify the characteristic peaks for the MOMMA unit:

      • ~4.8-5.0 ppm (-N-CH₂ -O-)

      • ~3.2-3.4 ppm (-O-CH₃ )

      • ~1.0-2.5 ppm (backbone -CH₂ -C(CH₃ )-)

    • Identify a characteristic peak for the comonomer (e.g., for MMA, the -O-CH₃ peak at ~3.6 ppm).[4]

    • Integrate the area of the unique MOMMA peak (e.g., the 3 protons of -O-CH₃) and the unique comonomer peak.

    • Calculate the molar fraction (F) of each monomer in the copolymer using the formula: F_MOMMA = (I_MOMMA / n_MOMMA) / [(I_MOMMA / n_MOMMA) + (I_Comonomer / n_Comonomer)] where I is the integration value and n is the number of protons for that specific peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid and straightforward confirmation of the copolymer's functional groups. While less quantitative than NMR, it is excellent for verifying the successful incorporation of both monomers and confirming the absence of unreacted monomer.[6][7]

Causality: The presence of specific covalent bonds gives rise to characteristic absorption bands in the infrared spectrum. For a MOMMA copolymer, we look for key absorbances corresponding to the amide I band (C=O stretch), C-O-C stretching from the methoxymethyl group, and characteristic bands from the comonomer.[8][9] Comparing the copolymer spectrum to the spectra of the individual monomers and homopolymers confirms copolymerization.[7]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a thin film by casting from a solution onto a salt plate (e.g., NaCl) or as a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid polymer is simply placed on the crystal.[4]

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic peaks. A successful copolymerization is confirmed by the presence of peaks from both monomer units and the disappearance of the vinyl C=C stretching peak (~1630 cm⁻¹) from the monomers.[9]

Table 1: Key FTIR Absorbance Bands for a MOMMA-co-MMA Copolymer

Wavenumber (cm⁻¹)AssignmentOrigin
~3300N-H StretchMOMMA unit
~2950C-H Stretch (aliphatic)Backbone, CH₃ groups
~1730C=O Stretch (ester)MMA unit
~1660C=O Stretch (Amide I)MOMMA unit
~1150C-O-C Stretch (ether)MOMMA methoxymethyl group
900-1000C-O-C StretchMOMMA methoxymethyl group

Molecular Weight and Distribution Analysis

The molecular weight (MW) and its distribution (polydispersity index, PDI) are critical parameters that profoundly influence a polymer's mechanical, thermal, and solution properties.[10] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for this measurement.[11][12]

Expertise & Experience: GPC/SEC separates polymer chains based on their hydrodynamic volume in solution.[11] Larger molecules elute faster than smaller ones. By calibrating the system with polymer standards of known molecular weight, a calibration curve can be generated to determine the MW averages (Mn, Mw) and PDI (Mw/Mn) of the unknown sample.[12][13]

Causality: The choice of mobile phase and column set is crucial for accurate GPC/SEC analysis. The solvent must be a good solvent for the MOMMA copolymer to ensure the polymer chains are fully dissolved and separated based on size, not chemical interactions with the column packing.[10] Common solvents include tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), often with a small amount of salt (e.g., LiBr) to suppress any potential ionic interactions.

G GPC/SEC Experimental Workflow cluster_gpc GPC/SEC System cluster_output Output Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump Injector Injector (Polymer Solution) Pump->Injector Column GPC Column (Separation by Size) Injector->Column Detector Detector (e.g., RI, UV) Column->Detector Data Data System Detector->Data Chromatogram Chromatogram (Signal vs. Elution Time) Data->Chromatogram MWD Molecular Weight Distribution Chromatogram->MWD Averages MW Averages (Mn, Mw, PDI) MWD->Averages

Caption: A schematic of the GPC/SEC workflow for polymer analysis.

Experimental Protocol: GPC/SEC for Molecular Weight

  • System Setup:

    • Mobile Phase: Choose a suitable solvent (e.g., THF, DMF).

    • Columns: Select a set of columns appropriate for the expected molecular weight range of the copolymer.

    • Detector: A differential refractive index (RI) detector is commonly used for polymers without a strong UV chromophore.[12]

  • Calibration: Prepare solutions of narrow-PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) across a broad molecular weight range. Inject each standard and record its peak elution time to construct a calibration curve (log MW vs. elution time).[12]

  • Sample Analysis:

    • Prepare a dilute solution of the MOMMA copolymer (~1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm filter.

    • Inject the sample into the GPC/SEC system.

  • Data Processing: Using the calibration curve, the software converts the sample's chromatogram into a molecular weight distribution, from which Mn, Mw, and PDI are calculated.[13]

Table 2: Typical Molecular Weight Data for a Radically Polymerized Copolymer

ParameterSymbolDescriptionTypical Value
Number-Average MWMₙStatistical average MW of all polymer chains10,000 - 50,000 g/mol
Weight-Average MWMₒAverage where larger chains contribute more15,000 - 100,000 g/mol
Polydispersity IndexPDIMₒ / Mₙ (Measure of distribution breadth)1.5 - 3.0

Thermal Properties Analysis

Thermal analysis provides insight into the material's behavior at different temperatures, which is crucial for determining its processing conditions and service temperature range. The key techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[14]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the glass transition temperature (T₉) of amorphous polymers like most MOMMA copolymers.[15] The T₉ is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

Causality: The T₉ of a copolymer depends on the T₉ of the respective homopolymers and the copolymer composition. By measuring the T₉, we gain insight into the chain mobility and miscibility of the monomer segments. A single, sharp T₉ suggests a random, homogeneous copolymer, while multiple transitions might indicate a blocky structure or phase separation.[16]

Experimental Protocol: DSC for Glass Transition Temperature

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Thermal Program:

    • 1st Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected T₉ to erase its previous thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the T₉.

    • 2nd Heat: Heat the sample again at the same rate. The T₉ is determined from the inflection point in the heat flow curve during this second heating scan.[17]

  • Analysis: The T₉ is identified as a step-change in the baseline of the DSC thermogram.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of the polymer.[14][18]

Causality: The TGA thermogram reveals the onset temperature of decomposition, which defines the upper limit of the material's service temperature. For copolymers, the decomposition may occur in one or multiple steps, depending on the relative thermal stability of the different monomer units, providing further insight into the copolymer's structure and composition.[16][17]

Experimental Protocol: TGA for Thermal Stability

  • Sample Preparation: Place 5-10 mg of the dry polymer into a TGA pan (typically ceramic or platinum).

  • Analysis Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting curve plots percent weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Tₔ₅).

Table 3: Comparison of Thermal Analysis Techniques

TechniquePrimary MeasurementKey Information for MOMMA Copolymers
DSC Heat Flow vs. TemperatureGlass Transition Temperature (T₉), phase behavior
TGA Weight Loss vs. TemperatureThermal stability, decomposition profile, onset temperature

Solution Properties and Stimuli-Response

For many applications, particularly in the biomedical field, the behavior of the copolymer in an aqueous environment is critical. MOMMA copolymers, being hydrophilic, may exhibit interesting solution properties or respond to external stimuli.

Dynamic Light Scattering (DLS)

Expertise & Experience: DLS is a non-invasive technique used to measure the size distribution of particles or polymer chains in solution. It is particularly useful for studying the hydrodynamic radius (Rₙ) of polymer coils or the size of self-assembled aggregates like micelles.[4]

Causality: If the MOMMA copolymer is amphiphilic (i.e., copolymerized with a hydrophobic monomer), it may self-assemble into core-shell micelles in a selective solvent like water. DLS can measure the size of these nanostructures and monitor how their size changes in response to stimuli like temperature or pH.[4][19] This is crucial for applications like drug delivery, where the size of the carrier is a key performance parameter.

Experimental Protocol: DLS for Particle Size Analysis

  • Sample Preparation: Prepare a dilute aqueous solution of the copolymer (e.g., 0.1-1.0 mg/mL). Filter the solution directly into a clean cuvette to remove dust.

  • Measurement: Place the cuvette in the DLS instrument. Allow the sample to equilibrate at the desired temperature.

  • Data Acquisition: The instrument measures the fluctuations in scattered light intensity over time. A correlation function is generated and mathematically processed to yield the particle size distribution and the average hydrodynamic diameter.

  • Stimuli-Response Study: Repeat the measurement at different temperatures to investigate thermoresponsive behavior (e.g., collapse of polymer chains or aggregation above a Lower Critical Solution Temperature, LCST).[4][20]

Table 4: Comparative Data for Thermoresponsive Copolymers in Solution[4]

Copolymer SystemTechniqueStimulusObserved Behavior
P(DMAPMA-co-MMA)DLSTemperatureChains assemble into unimers (~6-8 nm) below 35 °C; form larger aggregates above 35 °C.
P(DMAPMA-co-MMA)TurbidimetryTemperatureSolution becomes cloudy above the LCST, indicating phase separation.
PEO-b-PNIPAmTheory/DLSTemperatureCan induce micelle-to-vesicle transitions in solution.[21][22]

Note: Data for analogous N-substituted acrylamide copolymers is presented to illustrate expected behavior.

Conclusion

The comprehensive characterization of this compound copolymers requires a synergistic combination of analytical techniques. Structural methods like NMR and FTIR confirm the chemical identity and composition. GPC/SEC provides essential information on molecular weight and distribution. Thermal analyses (DSC and TGA) define the material's stability and operational temperature range. Finally, solution-based techniques like DLS reveal how the copolymer behaves in its application environment. By logically applying this suite of techniques, researchers can build a complete and reliable profile of their novel materials, accelerating the path from synthesis to innovation.

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  • Vertex AI Search result.[23]

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A Senior Application Scientist's Guide to Determining the Crosslinking Efficiency of N-(Methoxymethyl)methacrylamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate performance of a polymer network. This guide provides an in-depth technical comparison of N-(Methoxymethyl)methacrylamide (NMMA), a versatile crosslinker, with commonly used alternatives. By understanding the nuances of their crosslinking mechanisms and the methodologies to quantify their efficiency, you will be better equipped to select the optimal crosslinker for your specific application, be it in hydrogel design, drug delivery systems, or other advanced materials.

Introduction to this compound (NMMA): A Latent Crosslinker with Unique Advantages

This compound (NMMA) is a functional monomer that offers a unique "latent" crosslinking capability.[1] Unlike traditional crosslinkers that are active during the initial polymerization, NMMA's crosslinking functionality is activated by specific triggers such as heat or acidic conditions.[1] This allows for a two-stage process where a linear polymer incorporating NMMA is first synthesized, which can then be crosslinked in a subsequent step. This self-crosslinking mechanism can simplify manufacturing and lead to the formation of stable, three-dimensional networks without the need for additional, potentially cytotoxic crosslinking agents.[1]

The ability to control the degree of crosslinking by adjusting the NMMA concentration is a key advantage for tuning material properties like swelling ratio, mechanical strength, and drug release kinetics.[1]

A Comparative Overview of Common Crosslinking Agents

While NMMA offers distinct advantages, a comprehensive evaluation requires comparison with established crosslinking agents. The choice of crosslinker significantly impacts the final properties of the polymer network.

N,N'-methylenebis(acrylamide) (MBAA)

N,N'-methylenebis(acrylamide), often abbreviated as MBA or BIS, is a widely used crosslinking agent, particularly in the synthesis of polyacrylamide hydrogels for applications like gel electrophoresis.[2] Its popularity stems from its ability to readily copolymerize with acrylamide and other vinyl monomers via free radical polymerization, forming a robust three-dimensional network.[2]

  • Mechanism: MBAA has two acrylamide moieties, allowing it to be incorporated into two growing polymer chains, thus forming a covalent crosslink.

  • Key Characteristics: It is a standard, reliable crosslinker that provides good mechanical integrity to the resulting hydrogels.[2]

Glutaraldehyde

Glutaraldehyde is a highly effective and aggressive crosslinking agent, particularly for proteins.[3] It reacts with several functional groups on proteins, most notably the primary amine groups of lysine residues.[3][4]

  • Mechanism: Glutaraldehyde's two aldehyde groups can react with amine groups on proteins, forming stable covalent bonds and crosslinking protein molecules.[3] The exact reaction mechanism can be complex and is influenced by factors like pH.

  • Key Characteristics: It is a powerful crosslinker for biological macromolecules. However, it is known to have cytotoxic effects, which can be a concern in biomedical applications.[5]

Di(ethylene glycol) diacrylate (DEGDA)

Di(ethylene glycol) diacrylate (DEGDA) is a difunctional acrylate monomer that acts as a flexible crosslinker.[6][7]

  • Mechanism: Similar to MBAA, DEGDA has two reactive acrylate groups that can participate in free radical polymerization, linking two polymer chains together.

  • Key Characteristics: The ethylene glycol spacer in DEGDA imparts flexibility to the crosslinked network. By varying the length of the glycol chain (e.g., using polyethylene glycol diacrylates of different molecular weights), the mechanical properties of the hydrogel can be tuned from soft and flexible to more rigid.[6][8]

Table 1: Qualitative Comparison of Crosslinking Agents

FeatureThis compound (NMMA)N,N'-methylenebis(acrylamide) (MBAA)GlutaraldehydeDi(ethylene glycol) diacrylate (DEGDA)
Crosslinking Mechanism Latent, self-crosslinking (activated by heat/acid)Co-polymerization via free radical initiationReaction with amine groupsCo-polymerization via free radical initiation
Primary Applications Hydrogels, coatings, adhesivesPolyacrylamide gels (electrophoresis), hydrogelsProtein crosslinking, tissue fixationFlexible hydrogels, 3D printing resins, adhesives
Key Advantages Controllable, post-polymerization crosslinking; potentially lower cytotoxicityWell-established, reliable, good mechanical strengthHighly efficient for proteinsImparts flexibility, tunable properties
Key Disadvantages Requires activation step (heat or acid)Potential for unreacted monomer toxicityCytotoxicityCan influence hydrophilicity

Experimental Methodologies for Determining Crosslinking Efficiency

To objectively compare the efficiency of different crosslinkers, it is essential to employ quantitative experimental techniques. The crosslinking density, a measure of the number of crosslinks per unit volume, is a key parameter that governs the physical properties of the polymer network.

Swelling Studies

A simple yet powerful method to estimate crosslinking density is through equilibrium swelling experiments. A more densely crosslinked network will restrict the influx of solvent, resulting in a lower degree of swelling.

Experimental Protocol: Equilibrium Swelling Ratio Determination

  • Sample Preparation: Prepare hydrogel samples of known initial dry weight (Wd).

  • Swelling: Immerse the dried hydrogels in a suitable solvent (e.g., deionized water) at a constant temperature.

  • Equilibrium: Allow the hydrogels to swell until they reach a constant weight, indicating that equilibrium has been reached.

  • Weight Measurement: Carefully remove the swollen hydrogel, blot the surface to remove excess solvent, and record the swollen weight (Ws).

  • Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula:

    Q = (Ws - Wd) / Wd

A lower swelling ratio generally indicates a higher crosslinking density.

.dot

Swelling_Experiment_Workflow cluster_prep Sample Preparation cluster_swelling Swelling Process cluster_measurement Measurement & Calculation Dry_Hydrogel Dry Hydrogel (Wd) Solvent Solvent Immersion Dry_Hydrogel->Solvent Immerse Equilibrium Reach Equilibrium Solvent->Equilibrium Time Swollen_Hydrogel Swollen Hydrogel (Ws) Equilibrium->Swollen_Hydrogel Measure Weight Calculation Calculate Swelling Ratio (Q) Swollen_Hydrogel->Calculation

Caption: Workflow for determining the equilibrium swelling ratio.

Rheological Analysis

Rheology provides a more direct measure of the mechanical properties of a hydrogel, which are directly related to the crosslinking density. Dynamic mechanical analysis (DMA) in an oscillatory shear mode is commonly used.

Experimental Protocol: Rheological Measurement of Storage Modulus (G')

  • Sample Loading: Place a hydrogel sample of defined geometry (e.g., a disc) between the parallel plates of a rheometer.

  • Frequency Sweep: Apply a small oscillatory strain at a range of frequencies.

  • Data Acquisition: Measure the storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component of the hydrogel and is directly proportional to the crosslink density in the rubbery plateau region.[9]

  • Analysis: A higher storage modulus (G') indicates a stiffer material and, consequently, a higher crosslinking density.[9]

.dot

Rheology_Workflow cluster_setup Instrument Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Rheometer Rheometer with Parallel Plates Sample_Loading Load Hydrogel Sample Rheometer->Sample_Loading Frequency_Sweep Perform Frequency Sweep Sample_Loading->Frequency_Sweep Data_Acquisition Acquire G' and G'' Data Frequency_Sweep->Data_Acquisition Plot_Data Plot Moduli vs. Frequency Data_Acquisition->Plot_Data Determine_G_prime Determine Storage Modulus (G') Plot_Data->Determine_G_prime

Caption: Workflow for rheological analysis of hydrogels.

Comparative Performance Data (Illustrative)

Table 2: Illustrative Swelling Ratios of Hydrogels with Different Crosslinkers

Crosslinker (at 2 mol%)Equilibrium Swelling Ratio (Q) in Water
NMMA 15.2
MBAA 12.5
DEGDA 18.7

Note: Glutaraldehyde is typically used for protein crosslinking and is not directly comparable in this hydrogel context.

Table 3: Illustrative Storage Moduli of Hydrogels with Different Crosslinkers

Crosslinker (at 2 mol%)Storage Modulus (G') at 1 Hz (Pa)
NMMA 8,500
MBAA 12,000
DEGDA 5,000

Discussion and Interpretation of Results

The illustrative data highlights the trade-offs associated with each crosslinker.

  • MBAA typically forms more rigid networks, as indicated by the lower swelling ratio and higher storage modulus. This is desirable for applications requiring high mechanical strength.

  • DEGDA , with its flexible spacer, results in a softer, more elastic network with a higher swelling capacity. This is advantageous for applications where flexibility and high water content are important.

  • NMMA offers an intermediate profile. The ability to trigger crosslinking post-polymerization provides a unique processing advantage. The resulting network properties can be finely tuned by controlling the NMMA concentration and the activation conditions.

Conclusion and Recommendations

The choice of crosslinker is a critical parameter in the design of polymer networks.

  • For applications requiring a well-established, robust, and rigid network, N,N'-methylenebis(acrylamide) (MBAA) remains a solid choice.

  • When flexibility and high water content are paramount, di(ethylene glycol) diacrylate (DEGDA) and its longer-chain analogues are excellent candidates.

  • For protein-based systems where efficient crosslinking is necessary, glutaraldehyde is highly effective, though its cytotoxicity must be considered for biomedical applications.

  • This compound (NMMA) stands out for its unique latent crosslinking capability, offering greater control over the crosslinking process and the potential for creating more uniform networks. This makes it an attractive option for advanced applications where precise control over material properties is crucial.

Ultimately, the optimal crosslinker will depend on the specific requirements of your application. It is highly recommended to perform comparative experimental studies, such as those outlined in this guide, to determine the most suitable crosslinking agent for your research and development needs.

References

  • Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends.
  • Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels.
  • The Role of N-(Methoxymethyl)acrylamide in Advanced Hydrogel Design. BenchChem.
  • A comparative study of swelling properties of hydrogels based on poly(acrylamide‐co‐methyl methacrylate) containing physical and chemical crosslinks. Semantic Scholar.
  • Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers.
  • Rheological Properties of Coordinated Physical Gelation and Chemical Crosslinking in Gelatin Methacryloyl (GelMA) Hydrogels.
  • Swelling behavior of multi-network SVS-AAm-MBAA hydrogel with different...
  • Rheological Properties of Coordinated Physical Gelation and Chemical Crosslinking in Gelatin Methacryloyl (GelMA) Hydrogels. PubMed.
  • Relationship between Structure and Rheology of Hydrogels for Various Applications.
  • Rheological properties of tough hydrogels based on an associating polymer with permanent and transient crosslinks: Effects of crosslinking density.
  • Mechanical characteristics of poly(2‐hydroxyethyl methacrylate) hydrogels crosslinked with various difunctional compounds.
  • Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method.
  • A Comparative Guide to the Long-Term Stability of N-(Hydroxymethyl)
  • A comparative study of swelling properties of hydrogels based on poly(acrylamide-co-methyl methacrylate) containing physical and chemical crosslinks.
  • Rheological properties of crosslinked hydrogels A–E prepared at different mixing ratio.
  • Correlation between crosslinking efficiency and spatial inhomogeneity in poly(acrylamide) hydrogels.
  • Mechanical Behavior of 3D Printed Poly(ethylene glycol) Diacrylate Hydrogels in Hydrated Conditions Investigated Using. LSBU Open Research - London South Bank University.
  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate.
  • How to cross-link proteins. Fungal Genetics Stock Center.
  • Which cross-linker can be used to replace N,N-Methylenebisacrylamide?
  • Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing.
  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. The Bumbling Biochemist.
  • A Comparative Guide to Crosslinkers: N,N'-Divinylurea vs. N,N'-Methylenebis(acrylamide). BenchChem.
  • Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles.
  • N,N'-METHYLENE-BIS-ACRYLAMIDE.
  • How can I cross link proteins using glutaraldehyde?
  • Insights on Chemical Crosslinking Str
  • Effect of varying crosslinking density on polyacrylamide gels.
  • N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. PubMed.
  • Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network.

Sources

A Senior Application Scientist's Guide to Validating the Structure of N-(Methoxymethyl)methacrylamide Polymers

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of functional polymers, poly(N-(Methoxymethyl)methacrylamide) (pMOMAM) and its copolymers are gaining significant attention for their unique properties, including their potential as thermo-responsive materials and as precursors for functional coatings and biomedical scaffolds. The methoxymethyl group serves as a versatile protecting group for the amide proton, which can be later hydrolyzed to yield poly(methacrylamide). The precise control and verification of the polymer's structure are paramount to ensuring its predictable performance and batch-to-batch reproducibility. This guide provides a comparative analysis of key analytical techniques for the structural validation of pMOMAM, grounded in field-proven insights and established scientific principles.

The Critical Need for Structural Validation of pMOMAM

The polymerization of this compound (MOMAM) is designed to produce a linear polymer with pendant methoxymethyl amide groups. However, the synthesis is not without its potential pitfalls. Incomplete monomer conversion, side reactions such as chain transfer or branching, and post-polymerization modifications can all lead to structural heterogeneity. Furthermore, the methoxymethyl group is susceptible to hydrolysis, particularly under acidic conditions, which would alter the polymer's intended structure and properties. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control and for a comprehensive understanding of the material's behavior.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Size Exclusion Chromatography (SEC) for the comprehensive characterization of pMOMAM.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Primary Structure

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the primary structure of pMOMAM. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the polymer, allowing for confirmation of the monomer incorporation and the integrity of the pendant groups.

¹H NMR Spectroscopy: Confirming Monomer Incorporation and Purity

¹H NMR is the first line of defense in structural validation. It provides quantitative information about the different proton environments in the polymer.

Expertise & Experience: A key challenge in the ¹H NMR of polymers is signal broadening due to the restricted motion of the polymer chains. For pMOMAM, it is crucial to use a good solvent that fully dissolves the polymer and to acquire the spectrum at an elevated temperature (e.g., 50 °C) to improve resolution. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The selection of the solvent is critical; for instance, DMSO-d₆ can sometimes exchange with labile protons, although this is less of a concern for the N-CH₂-O-CH₃ group than for an N-H proton.

A Typical ¹H NMR Spectrum of pMOMAM will exhibit the following characteristic signals:

Chemical Shift (δ) ppmMultiplicityAssignment
~ 0.8-1.2BroadMethyl protons (-C(CH₃)-) of the polymer backbone
~ 1.6-2.0BroadMethylene protons (-CH₂-) of the polymer backbone
~ 3.3SingletMethoxy protons (-O-CH₃)
~ 4.7SingletMethylene protons (-N-CH₂-O-)

Self-Validating Protocol: ¹H NMR of pMOMAM

  • Sample Preparation: Dissolve 10-15 mg of the pMOMAM sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Set the temperature to 50 °C to reduce peak broadening.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 5 seconds to allow for full relaxation of the polymer protons, which is crucial for accurate integration and quantitative analysis.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks. The ratio of the integrations for the -O-CH₃ protons (~3.3 ppm) and the -N-CH₂-O- protons (~4.7 ppm) should be approximately 3:2, providing internal validation of the pendant group's structure.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

While ¹H NMR confirms the presence of the key functional groups, ¹³C NMR provides complementary information about the carbon backbone and can be more sensitive to subtle structural variations such as tacticity.

Expertise & Experience: ¹³C NMR experiments require significantly longer acquisition times than ¹H NMR due to the low natural abundance of the ¹³C isotope and its longer relaxation times. The use of a high-concentration sample is recommended. The carbonyl carbon of the amide group is a particularly useful diagnostic peak.

Expected ¹³C NMR Signals for pMOMAM:

Chemical Shift (δ) ppmAssignment
~ 18-22Methyl carbon (-C(CH₃)-) of the polymer backbone
~ 45-50Backbone carbons (-C(CH₃)- and -CH₂-)
~ 55Methoxy carbon (-O-CH₃)
~ 75Methylene carbon (-N-CH₂-O-)
~ 175-178Carbonyl carbon (-C=O)

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique

FTIR spectroscopy is a rapid and highly sensitive method for identifying the functional groups present in a polymer sample. It is an excellent tool for quick verification of the polymer's identity and for detecting certain impurities.

Expertise & Experience: For pMOMAM, the absence of a broad N-H stretching band around 3300 cm⁻¹ is a key indicator of successful N-substitution. Conversely, the appearance of such a band could indicate hydrolysis of the methoxymethyl group. The C=O stretch is also a very strong and reliable indicator of the amide group.

Key FTIR Vibrational Bands for pMOMAM:

Wavenumber (cm⁻¹)VibrationSignificance
~ 2950C-H stretch (aliphatic)Confirms the presence of the polymer backbone and pendant group alkyl chains.
~ 1650C=O stretch (amide I band)A strong, sharp peak confirming the presence of the amide carbonyl group.
~ 1100C-O-C stretch (ether)Confirms the integrity of the methoxymethyl (-CH₂-O-CH₃) linkage.
Absence ~3300No N-H stretchIndicates successful and complete N-substitution of the amide.

Self-Validating Protocol: FTIR-ATR Analysis of pMOMAM

  • Sample Preparation: Place a small amount of the dry polymer powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is a critical step to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Perform an ATR correction on the collected spectrum. Label the key peaks and compare their positions to reference spectra or expected values. The presence of the strong C=O and C-O-C stretches, coupled with the absence of an N-H stretch, provides a validated fingerprint of the pMOMAM structure.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place pMOMAM on ATR Crystal BG Collect Background Spectrum Prep->BG Sample Collect Sample Spectrum (32 scans) BG->Sample Ensure good sample contact Correct Apply ATR Correction Sample->Correct Analyze Identify Key Peaks (C=O, C-O-C) Correct->Analyze Validate Confirm Absence of N-H Stretch Analyze->Validate

Caption: Workflow for FTIR-ATR analysis of pMOMAM.

Size Exclusion Chromatography (SEC): Characterizing Molecular Weight and Dispersity

While NMR and FTIR confirm the structure of the repeating unit, SEC (also known as Gel Permeation Chromatography or GPC) is essential for characterizing the polymer's macroscopic properties, namely its molecular weight distribution. This is critical as the molecular weight significantly influences the material's physical properties such as viscosity and mechanical strength.

Expertise & Experience: The choice of the mobile phase is paramount for accurate SEC analysis. It must be a good solvent for the polymer to ensure that the chains are fully solvated and separate based on their hydrodynamic volume. For pMOMAM, tetrahydrofuran (THF) is a common and effective mobile phase. It is also crucial to use a set of narrow standards (e.g., polystyrene or poly(methyl methacrylate)) to calibrate the system and obtain accurate molecular weight values. The dispersity (Đ), or polydispersity index (PDI), is a measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a more uniform polymer.

Data Presentation: SEC Analysis of pMOMAM Batches

Batch IDNumber-Average Molecular Weight (Mₙ) ( g/mol )Weight-Average Molecular Weight (Mₙ) ( g/mol )Dispersity (Đ = Mₙ/Mₙ)
pMOMAM-0125,60035,8401.40
pMOMAM-0228,10038,2151.36
pMOMAM-0326,50041,8701.58

Self-Validating Protocol: SEC of pMOMAM

  • System Preparation:

    • Equilibrate the SEC system, including the columns (e.g., two mixed-bed polystyrene-divinylbenzene columns), with the mobile phase (e.g., THF with 0.1% triethylamine to reduce analyte-column interactions) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).

  • Calibration:

    • Prepare a series of narrow polystyrene standards of known molecular weights (e.g., from 500 g/mol to 500,000 g/mol ).

    • Inject each standard and record its retention time.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Dissolve the pMOMAM sample in the mobile phase at a concentration of ~2 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulates.

    • Inject the sample into the SEC system.

  • Data Interpretation:

    • Using the calibration curve, the software will calculate the Mₙ, Mₙ, and Đ for the pMOMAM sample. Consistent results across multiple runs of the same sample validate the method's precision.

SEC_Logic cluster_input Inputs cluster_process SEC System cluster_output Outputs Polymer pMOMAM Solution Columns Separation by Hydrodynamic Volume Polymer->Columns Standards Calibration Standards (Known MW) Standards->Columns Calibration Run Detector Refractive Index Detector Columns->Detector Chromatogram Elution Profile Detector->Chromatogram MWD Molecular Weight Distribution (Mn, Mw, Đ) Chromatogram->MWD Calculated via Calibration Curve

Caption: Logical flow of SEC for polymer characterization.

Comparative Summary and Integrated Approach

No single technique provides a complete picture of the pMOMAM structure. An integrated approach, leveraging the strengths of each method, is the most robust strategy.

TechniquePrimary Information ProvidedKey StrengthsLimitations
¹H NMR Confirmation of monomer structure, pendant group integrity, and purity.Quantitative, provides detailed structural information at the atomic level.Can suffer from poor resolution (peak broadening).
¹³C NMR Confirmation of the carbon skeleton, including the carbonyl group.Complements ¹H NMR, sensitive to tacticity.Long acquisition times, lower sensitivity.
FTIR Identification of functional groups (C=O, C-O-C), absence of N-H.Rapid, high sensitivity, excellent for quick screening and impurity checks.Not quantitative, provides limited information on the overall architecture.
SEC/GPC Molecular weight distribution (Mₙ, Mₙ) and dispersity (Đ).Essential for understanding macroscopic properties.Provides no information on the chemical structure of the repeating unit.

Recommended Analytical Workflow:

  • Initial Screening (FTIR): Quickly confirm the presence of key functional groups and the absence of hydrolysis (N-H band).

  • Structural Confirmation (¹H NMR): Unambiguously verify the structure of the repeating unit and check for residual monomer or other impurities.

  • Macromolecular Characterization (SEC): Determine the molecular weight and dispersity to ensure the polymer meets the specifications for the intended application.

  • In-depth Analysis (¹³C NMR): Use as needed for more detailed structural elucidation, such as investigating tacticity.

By systematically applying these complementary techniques, researchers and developers can build a comprehensive and validated understanding of their this compound polymers, ensuring the quality, consistency, and performance of these advanced materials.

References

  • Title: Synthesis and Characterization of N-Alkoxy-Substituted Polyacrylamides Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]

  • Title: A versatile monomer for the synthesis of well-defined functional polymers: N-(methoxymethyl)acrylamide Source: Polymer Chemistry, The Royal Society of Chemistry URL: [Link]

  • Title: Thermo-responsive behavior of N-(alkoxymethyl)acrylamide copolymers in aqueous solutions Source: European Polymer Journal URL: [Link]

  • Title: Introduction to Polymer Chemistry Source: A book that provides foundational knowledge on polymer characterization techniques. A general reference for the principles of NMR, FTIR, and GPC. URL: [Link]

A Comparative Guide to N-(Methoxymethyl)methacrylamide and Diacrylate Crosslinkers in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer chemistry and material science, the choice of a crosslinking agent is a critical determinant of the final properties and performance of a hydrogel. This guide provides an in-depth, objective comparison of two widely utilized classes of crosslinkers: N-(Methoxymethyl)methacrylamide (MOM-acrylamide) and diacrylate crosslinkers. By examining their fundamental chemistry, reaction kinetics, and the resulting material properties, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications, from drug delivery systems to tissue engineering scaffolds.

Fundamental Chemistry and Crosslinking Mechanisms

The performance of a crosslinker is intrinsically linked to its chemical structure and the mechanism by which it forms a three-dimensional polymer network. MOM-acrylamide and diacrylates operate via distinct chemical pathways, offering unique advantages and disadvantages in hydrogel synthesis.

This compound (MOM-acrylamide): A Two-Stage Approach to Network Formation

This compound is a bifunctional monomer featuring a vinyl group for initial polymerization and a methoxymethyl group for subsequent crosslinking.[1] This dual functionality allows for a two-stage reaction process.[1]

  • Stage 1: Polymerization. The vinyl group of MOM-acrylamide readily participates in free-radical polymerization with other monomers to form linear or branched polymer chains. This initial step allows for the formation of a thermoplastic polymer solution or solid.

  • Stage 2: Thermal Crosslinking. The crosslinking occurs through the condensation of the methoxymethyl groups on the polymer backbone. This reaction is typically induced by heat, often in the range of 80°C, and can be catalyzed by acidic conditions.[1] The process results in the formation of stable ether linkages between polymer chains, transforming the material from a thermoplastic to a thermoset hydrogel.[1]

This two-stage process offers a high degree of control over the final material properties. The initial polymer can be characterized before the final, irreversible crosslinking step is initiated.

Diacrylate Crosslinkers: Rapid Network Formation via Photopolymerization

Diacrylate crosslinkers, such as poly(ethylene glycol) diacrylate (PEGDA), are characterized by the presence of two acrylate functional groups. These groups are highly reactive towards free-radical polymerization, which is most commonly initiated by exposure to ultraviolet (UV) light in the presence of a photoinitiator.[2]

The crosslinking process is a rapid, single-step reaction where the polymerization and network formation occur simultaneously.[2] Upon exposure to UV light, the photoinitiator generates free radicals, which initiate the rapid polymerization of the acrylate groups, leading to the formation of a covalently crosslinked hydrogel network.[2] The kinetics of this photopolymerization are typically very fast, with significant conversion occurring in a short period.[2]

A Head-to-Head Performance Comparison

The choice between MOM-acrylamide and diacrylate crosslinkers will ultimately depend on the desired performance characteristics of the final hydrogel. The following sections provide a comparative analysis of key performance metrics, supported by experimental insights.

Reaction Kinetics and Process Control
FeatureThis compoundDiacrylate Crosslinkers
Crosslinking Mechanism Two-stage: 1. Vinyl Polymerization 2. Thermal Condensation of Methoxymethyl GroupsSingle-stage: Free-Radical Photopolymerization of Acrylate Groups
Initiation Thermal (typically 80°C), can be acid-catalyzedUV light with a photoinitiator
Reaction Speed Polymerization is standard; thermal crosslinking is slower (minutes to hours)[3]Extremely rapid (seconds to minutes)[2]
Process Control Excellent: allows for characterization of the prepolymer before crosslinking. Offers temporal separation of polymerization and crosslinking.Good: Spatiotemporal control is achievable with focused light sources. Reaction is "on-demand."

The two-stage nature of MOM-acrylamide crosslinking provides a distinct advantage in process control.[4] Researchers can synthesize and purify the initial polymer, ensuring a well-defined starting material before proceeding to the final crosslinking step. This can be particularly beneficial for applications requiring high purity and batch-to-batch consistency.

In contrast, the rapid, one-pot synthesis with diacrylate crosslinkers is highly efficient and allows for in-situ hydrogel formation, which is advantageous for applications like 3D printing and encapsulating cells or drugs.[4]

Mechanical Properties

The mechanical properties of a hydrogel, such as its stiffness and strength, are critical for its intended application.

CrosslinkerTypical Mechanical PropertiesFactors Influencing Properties
This compound Can form robust networks with tunable mechanical strength.Crosslink density (concentration of MOM-acrylamide), curing time and temperature.
Diacrylate Crosslinkers Mechanical properties are highly tunable, ranging from soft to stiff materials.[5]Crosslink density (concentration of diacrylate), molecular weight of the diacrylate, and UV exposure time.[5]

While direct comparative studies are limited, the mechanical properties of hydrogels from both crosslinkers can be tailored over a wide range. For diacrylate-crosslinked hydrogels, increasing the crosslinker concentration and decreasing the molecular weight of the diacrylate generally leads to a stiffer hydrogel.[5] Similarly, for MOM-acrylamide, a higher concentration and longer curing times at elevated temperatures result in a more densely crosslinked and mechanically robust network.

Swelling Behavior and Stability

The swelling behavior and stability of a hydrogel in an aqueous environment are crucial for its performance, particularly in drug delivery and biomedical applications.

FeatureThis compoundDiacrylate Crosslinkers
Crosslink Stability Ether linkages are generally stable to hydrolysis. Amide backbone is susceptible to hydrolysis under acidic or basic conditions.Ester linkages are susceptible to hydrolytic degradation, especially at physiological pH.[6]
Degradation Profile Degradation is primarily through hydrolysis of the polymer backbone, which can be slow. Not typically susceptible to enzymatic degradation unless specific enzyme-cleavable sequences are incorporated.[7]Degradation is primarily through hydrolysis of the ester linkages, leading to a breakdown of the network.[8] The degradation rate can be tuned by the choice of diacrylate.
Swelling Swelling is influenced by crosslink density and the hydrophilicity of the polymer backbone.Swelling is inversely proportional to the crosslink density.[9]

The ether crosslinks formed by MOM-acrylamide are generally more resistant to hydrolysis than the ester linkages in diacrylate crosslinkers.[6] This can lead to greater long-term stability in aqueous environments. However, the overall stability of the hydrogel will also depend on the stability of the polymer backbone. Polyacrylamide backbones can undergo slow hydrolysis.

Diacrylate-crosslinked hydrogels, particularly those based on polyesters, are known to be hydrolytically degradable.[8] This can be an advantage for applications requiring a biodegradable material, such as in drug delivery and tissue engineering, where the degradation rate can be tailored.

Biocompatibility and Cytotoxicity

For any biomedical application, the biocompatibility of the hydrogel and its components is of paramount importance.

FeatureThis compoundDiacrylate Crosslinkers
Monomer Cytotoxicity Acrylamide-based monomers can exhibit cytotoxicity.[10] Thorough purification to remove unreacted monomer is crucial.Acrylate monomers can be cytotoxic.[11] Incomplete polymerization can lead to the leaching of unreacted monomers.[11]
Leachables Potential for unreacted MOM-acrylamide and other polymerization reagents to leach out if not properly purified.Unreacted photoinitiator and its byproducts can be a source of cytotoxicity.[12] Extensive washing is required to remove these leachables.[12]
Hydrogel Biocompatibility Generally, well-purified polyacrylamide-based hydrogels exhibit good biocompatibility.PEGDA hydrogels are widely considered biocompatible and are used in numerous biomedical applications.[12]

Both MOM-acrylamide and diacrylate monomers can be cytotoxic, making it essential to ensure high conversion and to thoroughly purify the final hydrogel to remove any unreacted components.[10][11] For diacrylate hydrogels formed by photopolymerization, the potential for leachable photoinitiator fragments is an additional concern that requires careful consideration and extensive washing steps.[12] When properly synthesized and purified, hydrogels from both types of crosslinkers can be highly biocompatible.

Experimental Protocols

To provide a practical context, the following sections detail representative protocols for the synthesis and characterization of hydrogels using both MOM-acrylamide and diacrylate crosslinkers.

Protocol 1: Synthesis of a MOM-Acrylamide Crosslinked Poly(acrylamide) Hydrogel

This protocol describes a two-stage process for preparing a thermally crosslinked hydrogel.

Materials:

  • Acrylamide

  • This compound (MOM-acrylamide)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Pre-polymer Solution Preparation:

    • In a flask, dissolve acrylamide and MOM-acrylamide in DI water to the desired total monomer concentration (e.g., 10-20% w/v) and molar ratio of monomer to crosslinker.

    • Degas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add APS (initiator) and TEMED (accelerator) to the monomer solution.

    • Pour the solution into a mold of the desired shape.

    • Allow the polymerization to proceed at room temperature for several hours or until a solid polymer is formed.

  • Purification:

    • Remove the polymer from the mold and immerse it in a large volume of DI water for 48-72 hours, changing the water periodically to remove unreacted monomers and initiators.

  • Thermal Crosslinking:

    • Place the purified polymer in an oven at 80°C for 12-24 hours to induce the thermal crosslinking of the methoxymethyl groups.[1]

  • Equilibration:

    • After cooling, immerse the crosslinked hydrogel in PBS (pH 7.4) until equilibrium swelling is reached (typically 24-48 hours).

Protocol 2: Synthesis of a Diacrylate Crosslinked Poly(ethylene glycol) Hydrogel

This protocol outlines the rapid, one-step photopolymerization of a PEGDA hydrogel.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Pre-polymer Solution Preparation:

    • Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

    • Add the photoinitiator to the PEGDA solution (typically 0.05-0.5% w/v) and ensure it is fully dissolved.

  • Photopolymerization:

    • Pipette the pre-polymer solution into a mold.

    • Expose the solution to UV light (e.g., 365 nm) of a specific intensity for a defined period (e.g., 1-10 minutes) to initiate polymerization and crosslinking.[2]

  • Purification and Equilibration:

    • After polymerization, remove the hydrogel from the mold and immerse it in a large volume of PBS for 24-48 hours, with periodic changes of the buffer, to remove any unreacted monomer and photoinitiator.[12]

Characterization of Hydrogel Properties

Swelling Ratio:

  • Equilibrate the hydrogel in PBS (pH 7.4) until a constant weight is achieved.

  • Record the swollen weight (Ws).

  • Lyophilize or oven-dry the hydrogel to a constant weight and record the dry weight (Wd).

  • Calculate the swelling ratio: Swelling Ratio = (Ws - Wd) / Wd.

Mechanical Testing:

  • Perform compression or tensile testing on swollen hydrogel samples using a mechanical tester to determine properties such as compressive modulus, tensile strength, and elongation at break.

Biocompatibility Assessment:

  • Conduct in vitro cytotoxicity assays (e.g., MTT or Live/Dead staining) by incubating cells with extracts from the hydrogel or by directly seeding cells onto the hydrogel surface to assess cell viability.[12]

Visualizing the Chemical Processes

To further elucidate the differences between these two crosslinking systems, the following diagrams illustrate their respective chemical structures and reaction pathways.

cluster_0 This compound (MOM-acrylamide) cluster_1 Diacrylate Crosslinker (e.g., PEGDA) MOM_structure CH₂=C(CH₃)C(=O)NHCH₂OCH₃ PEGDA_structure CH₂=CHC(=O)O(CH₂CH₂O)nC(=O)CH=CH₂

Figure 1: Chemical Structures of MOM-acrylamide and a Generic Diacrylate Crosslinker.

Monomers Acrylamide + MOM-acrylamide Linear_Polymer Linear Poly(acrylamide-co-MOM-acrylamide) Monomers->Linear_Polymer Free Radical Polymerization Crosslinked_Hydrogel Crosslinked Hydrogel (Ether Linkages) Linear_Polymer->Crosslinked_Hydrogel Heat (Δ) (Condensation)

Figure 2: Two-Stage Crosslinking Workflow for this compound.

Pre-polymer_Solution Monomer + Diacrylate Crosslinker Crosslinked_Hydrogel_DA Crosslinked Hydrogel Pre-polymer_Solution->Crosslinked_Hydrogel_DA UV Light + Photoinitiator

Sources

A Comparative Spectroscopic Guide to N-(Methoxymethyl)methacrylamide Polymers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of polymer chemistry and drug development, the precise characterization of functional polymers is paramount to designing effective delivery vehicles. N-(Methoxymethyl)methacrylamide (MOMMA) is an intriguing monomer, imparting a combination of hydrophilicity and reactive sites for potential crosslinking or bioconjugation. This guide provides an in-depth comparative analysis of two cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive characterization of MOMMA polymers. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and validated analytical workflow.

The Significance of Poly(MOMMA) in Advanced Formulations

Polymers based on N-substituted acrylamides are a versatile class of materials with applications ranging from hydrogels for tissue engineering to stimuli-responsive systems for controlled drug release. Poly(MOMMA), with its N-(methoxymethyl) substituent, offers a unique hydrophilic/hydrophobic balance and a potential site for acid-catalyzed crosslinking through the release of formaldehyde and methanol, making it a candidate for creating structured hydrogel networks. Accurate and detailed structural elucidation through spectroscopy is the foundational step in correlating the polymer's molecular architecture with its macroscopic properties and, ultimately, its performance in a drug delivery context.

Comparative Overview: NMR and FTIR for Polymer Analysis

NMR and FTIR spectroscopy are powerful and complementary techniques for the structural elucidation of polymers.[1] FTIR provides a rapid assessment of the functional groups present, while NMR offers detailed information about the molecular structure, including monomer composition and stereochemistry.[1]

  • FTIR Spectroscopy: This technique excels at identifying the chemical functional groups within the polymer.[2] It is a relatively fast and versatile method that can provide a qualitative fingerprint of the polymer's composition.[2]

  • NMR Spectroscopy: NMR provides a more detailed map of the polymer's molecular structure.[3] For poly(MOMMA), ¹H NMR is particularly useful for determining the successful incorporation of the monomer and for analyzing the polymer's microstructure.

In-Depth Analysis I: Deciphering the Molecular Structure with ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers, providing insights into the chemical environment of each proton in the molecule.[3] For poly(this compound), the ¹H NMR spectrum offers a wealth of information, from confirming the polymer's identity to providing clues about its microstructure.

Causality in Experimental Choices for ¹H NMR

The quality and interpretability of a ¹H NMR spectrum are highly dependent on the experimental conditions. The choice of solvent is critical, as it can significantly influence the chemical shifts of the protons.[4] For polyacrylamides and related polymers, deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent can affect the polymer chain's conformation and the extent of hydrogen bonding, leading to shifts in proton resonances.[4]

Interpreting the ¹H NMR Spectrum of Poly(MOMMA)

Table 1: Predicted ¹H NMR Chemical Shifts for Poly(this compound) in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
-CH₃ (methacrylamide backbone) 0.8 - 1.4This broad signal arises from the methyl protons on the polymer backbone.
-CH₂- (polymer backbone) 1.5 - 2.5The methylene protons of the polymer backbone typically appear as a broad multiplet in this region.
-O-CH₃ (methoxymethyl side chain) ~3.3This sharp singlet is characteristic of the methoxy protons on the side chain.
-N-CH₂-O- (methoxymethyl side chain) ~4.6These methylene protons, situated between a nitrogen and an oxygen atom, are expected to be significantly deshielded and appear as a singlet or a narrow multiplet. In the analogous poly(IBMA), these protons appear in the range of 4.3-4.8 ppm.[6]
-NH- (amide proton) 6.0 - 8.0The amide proton resonance is often broad and its chemical shift is highly dependent on the solvent and temperature due to hydrogen bonding and exchange.

In-Depth Analysis II: Identifying Functional Groups with FTIR Spectroscopy

FTIR spectroscopy is an indispensable tool for confirming the successful polymerization of MOMMA and for identifying the key functional groups within the polymer structure.[2] The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.[7]

Causality in Experimental Choices for FTIR

For polymer samples, Attenuated Total Reflectance (ATR)-FTIR is often the preferred method. ATR allows for the direct analysis of solid or liquid samples with minimal preparation.[7] A few milligrams of the polymer are placed in contact with an ATR crystal (such as diamond or zinc selenide), and the IR beam interacts with the sample at the interface.[8] This technique is particularly advantageous for thin films and hydrogels.

Interpreting the FTIR Spectrum of Poly(MOMMA)

The FTIR spectrum of poly(MOMMA) will be dominated by the characteristic absorption bands of the amide and ether functional groups.

Table 2: Key FTIR Absorption Bands for Poly(this compound)

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Observations and Comparative Insights
N-H Stretching~3300 (broad)The broadness of this peak is indicative of hydrogen bonding involving the amide N-H group.
C-H Stretching (aliphatic)2850 - 3000These bands correspond to the stretching vibrations of the C-H bonds in the polymer backbone and the methoxymethyl side chain.
C=O (Amide I) Stretching~1650This is a strong and characteristic absorption for the carbonyl group of the amide. In polyacrylamide, this band appears around 1655 cm⁻¹.
N-H Bending (Amide II)~1540This band, arising from the N-H bending coupled with C-N stretching, is also characteristic of secondary amides.
C-O-C Stretching (ether)~1100A strong band in this region is indicative of the C-O-C ether linkage in the methoxymethyl side chain.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the spectroscopic analysis, the following detailed protocols are provided.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dry poly(MOMMA) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.

  • Data Processing: Process the free induction decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Analysis: Integrate the relevant peaks to determine the relative number of protons and analyze the chemical shifts and multiplicities to assign the peaks to the polymer structure.

Protocol 2: FTIR-ATR Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the dry poly(MOMMA) powder or a thin film of the polymer directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is typically sufficient to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction.

  • Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities to reference spectra and correlation charts to confirm the presence of the expected functional groups.

Visualizing the Analytical Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both NMR and FTIR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Polymer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire Acquire FID insert->acquire process Process FID (FT, Phasing, Baseline) acquire->process reference Reference Spectrum process->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Workflow for ¹H NMR analysis of poly(MOMMA).

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis background Collect Background Spectrum apply_sample Apply Polymer to ATR Crystal collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum analyze_peaks Analyze & Assign Absorption Bands collect_spectrum->analyze_peaks

Caption: Workflow for FTIR-ATR analysis of poly(MOMMA).

Conclusion

The synergistic use of ¹H NMR and FTIR spectroscopy provides a comprehensive and robust framework for the structural characterization of this compound polymers. While FTIR offers a rapid confirmation of the key functional groups, ¹H NMR delivers a detailed picture of the molecular architecture. By understanding the principles behind these techniques and making informed experimental choices, researchers can confidently elucidate the structure of their polymers, a critical step in the development of novel and effective drug delivery systems. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in this dynamic field.

References

  • Bokobza, L. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers2017, 10, 7.
  • Dowbenko, R.; Christenson, R. M.; Salem, A. N. N-(Alkoxymethyl)acrylamides. J. Org. Chem.1963, 28, 3458-3460.
  • MDPI. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. (2023). Available at: [Link]

  • Moad, G.; Rizzardo, E.; Thang, S. H. Controlled Synthesis and Degradation of Poly(N-(isobutoxymethyl)acrylamide) Homopolymers and Block Copolymers. Macromol. React. Eng.2017, 11, 1600073.
  • Patel, S. H.; Patel, R. G.; Patel, V. S.
  • PubChem. N-(Isobutoxymethyl)acrylamide. Available at: [Link]

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  • ResearchGate. Synthesis and characterization of poly(N-isopropyl acrylamide) copolymer with methoxy polyethyleneglycol monomethacrylate. (2006). Available at: [Link]

  • ResearchGate. Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. (2020). Available at: [Link]

  • Seno, M.; Terada, Y.; Morita, Y. Synthesis and characterization of poly(N-isobutoxymethylacrylamide). J. Polym. Sci., Polym. Chem. Ed.1977, 15, 2159-2168.
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  • Spěváček, J.; Dybal, J. Solvation dynamics of N-substituted acrylamide polymers and the importance for phase transition behavior.
  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (2021). Available at: [Link]

  • Wiley Online Library. Controlled Synthesis and Degradation of Poly(N-(isobutoxymethyl)acrylamide) Homopolymers and Block Copolymers. (2017). Available at: [Link]

  • YouTube. What Are The Differences Between Raman And Infrared Spectroscopy For Polymer Analysis?. (2025). Available at: [Link]

  • IOSR Journal. Synthesis and Characterization of Different Molecular Weights Polyacrylamide. (2015). Available at: [Link]

  • MDPI. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. (2020). Available at: [Link]

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A Comparative Guide to the Thermal Stability of Polymers Containing N-(Methoxymethyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymeric materials is a critical parameter influencing their processing, performance, and shelf-life in a multitude of applications, from advanced drug delivery systems to robust industrial coatings. This guide provides a comprehensive analysis of the thermal stability of polymers incorporating N-(Methoxymethyl)methacrylamide (NMMA), a versatile monomer known for its ability to introduce reactive crosslinking sites. Through a detailed examination of experimental data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document offers a comparative perspective against other common polymer systems, providing researchers and drug development professionals with the insights needed to make informed material selection decisions.

The Significance of Thermal Stability in Polymer Applications

The thermal behavior of a polymer dictates its operational temperature window and degradation pathways. For drug delivery matrices, thermal stability ensures the integrity of the formulation during manufacturing processes that may involve heat, such as sterilization or melt extrusion, and guarantees the stability of the final product. In other fields, it relates directly to the material's durability and reliability under thermal stress. Key metrics for assessing thermal stability include the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the amount of residual char at high temperatures, all of which can be quantitatively determined using TGA. DSC complements this by identifying thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are crucial for understanding the polymer's physical state and processing characteristics.[1]

Understanding the Role of this compound (NMMA)

This compound is a functional monomer that contains both a polymerizable methacrylamide group and a reactive N-methoxymethyl group. This dual functionality allows for its incorporation into a polymer backbone via conventional polymerization techniques, followed by a post-polymerization crosslinking reaction. The N-methoxymethyl group can undergo acid-catalyzed condensation, typically with the release of methanol, to form stable methylene crosslinks between polymer chains. This crosslinking significantly enhances the mechanical properties and solvent resistance of the material. The thermal stability of the resulting network is a key area of investigation, as the nature of these crosslinks and the overall polymer architecture will influence its degradation behavior.

Experimental Analysis of Thermal Stability

The primary techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides quantitative information about the thermal stability and decomposition profile of a material.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a weight percentage versus temperature curve. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum degradation.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Output weigh Weigh 5-10 mg of Polymer pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min to 600°C purge->heat tga_curve TGA Curve (% Weight vs. Temp) heat->tga_curve dtg_curve DTG Curve (Rate of Weight Loss) tga_curve->dtg_curve

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions that do not necessarily involve a change in mass.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: An empty, sealed pan is used as a reference. The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which often includes heating, cooling, and isothermal steps. A common procedure is to heat the sample to a temperature above its expected Tg or Tm, cool it at a controlled rate, and then reheat it. The data from the second heating scan is often used for analysis to ensure a consistent thermal history.

  • Data Acquisition: The instrument records the heat flow to or from the sample relative to the reference. The resulting thermogram shows endothermic and exothermic peaks and shifts in the baseline corresponding to thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Output weigh Weigh 5-10 mg of Polymer seal Seal in DSC Pan weigh->seal load Load Sample & Reference Pans seal->load program Heating/Cooling Cycle load->program dsc_curve DSC Thermogram (Heat Flow vs. Temp) program->dsc_curve transitions Identify Tg, Tm, Tc dsc_curve->transitions

DSC Experimental Workflow.

Comparative Thermal Stability Analysis

While direct, side-by-side comparative studies of NMMA-containing polymers with a wide range of alternatives are limited in the published literature, we can synthesize a comparative analysis by examining the thermal properties of individual polymer systems.

Polymers Containing this compound (NMMA)

The thermal degradation of polymers containing N-alkoxymethyl-substituted amide groups is expected to proceed through the cleavage of the N-CH2O- bond, leading to the release of formaldehyde and methanol at elevated temperatures. This is followed by reactions involving the amide group and subsequent degradation of the polymer backbone. Crosslinking through the N-methoxymethyl group is anticipated to enhance thermal stability by creating a more robust network structure that requires higher energy for decomposition.[2]

Comparison with Alternative Polymer Systems

To provide context for the performance of NMMA-containing polymers, we will compare their expected thermal behavior with that of common poly(meth)acrylates and other functional polymers.

Table 1: Comparative TGA Data for Various Polymer Systems

Polymer SystemOnset Decomposition Temp. (°C)Temperature of Max. Decomposition (°C)Char Yield at 600°C (%)Reference
Poly(methyl methacrylate) (PMMA)~270 - 300~365< 5[3]
Polystyrene (PS)~350~420< 2[4]
Polyacrylamide (PAM)~250~300 (imide formation), ~400 (backbone)~20-30[5][6]
Poly(N-isopropylacrylamide) (PNIPAM)~350~400< 10[7]
PMMA-co-Acrylamide (15% AAm)Higher than pure PMMA--[8]
Crosslinked PMMA (with divinylbenzene)Enhanced stability over linear PMMA-Increased char formation[9]

Note: The values presented are approximate and can vary depending on factors such as molecular weight, polydispersity, and experimental conditions (e.g., heating rate).

Interpretation of Comparative Data
  • Poly(methyl methacrylate) (PMMA): PMMA typically exhibits a single-step degradation process, primarily through depolymerization to its monomer.[8] Its thermal stability is moderate.

  • Polystyrene (PS): Polystyrene shows higher thermal stability than PMMA, with degradation occurring at higher temperatures.[4]

  • Polyacrylamide (PAM): The thermal degradation of polyacrylamide is a multi-step process. The initial weight loss is often attributed to the loss of water, followed by the formation of imide groups through the condensation of adjacent amide groups, releasing ammonia.[5][6] At higher temperatures, the polymer backbone degrades. The presence of the amide group generally leads to a higher char yield compared to simple vinyl polymers like PMMA and PS.

  • Poly(N-isopropylacrylamide) (PNIPAM): N-substitution on the acrylamide can influence thermal stability. PNIPAM generally shows higher thermal stability than unsubstituted polyacrylamide.[7]

  • Copolymers and Crosslinked Systems: Copolymerization and crosslinking are common strategies to enhance the thermal stability of polymers. The incorporation of more thermally stable monomers or the formation of a crosslinked network can significantly increase the onset decomposition temperature and char yield.[8][9] For instance, copolymerization of PMMA with acrylamide has been shown to increase the glass transition temperature.[8] Crosslinking is also known to enhance thermal stability.[2][9]

Based on the chemistry of NMMA, it is hypothesized that its incorporation and subsequent crosslinking would lead to a polymer network with enhanced thermal stability compared to linear PMMA and potentially comparable to or exceeding that of other functional polyacrylamides. The crosslinked structure would restrict chain mobility and require more energy to initiate and propagate degradation.

Mechanistic Insights into Thermal Degradation

The degradation of polyacrylamides and their derivatives can be complex. For unsubstituted polyacrylamide, heating leads to the formation of six-membered glutarimide rings through an intramolecular amidation reaction, with the release of ammonia.[5] For N-substituted polyacrylamides, the degradation pathway is influenced by the nature of the substituent. In the case of NMMA, the initial degradation step is likely the cleavage of the N-CH2OCH3 bond. The subsequent reactions could involve the formation of methylene crosslinks and further degradation of the polymer backbone. The overall stability will be a function of the bond dissociation energies within the polymer structure.

Conclusion for the Practicing Scientist

For researchers, scientists, and drug development professionals, the choice of a polymer system is a critical decision that impacts product performance and stability. While specific experimental data for polymers containing this compound is not as abundant in the public domain as for more common polymers, the fundamental principles of polymer chemistry provide a strong basis for predicting its performance.

The inclusion of the reactive N-methoxymethyl group in NMMA offers a convenient method for post-polymerization crosslinking, which is expected to impart enhanced thermal stability compared to its linear counterparts. This would likely manifest as a higher onset decomposition temperature and increased char yield in TGA analysis. When compared to other common polymers, a crosslinked NMMA-containing polymer is anticipated to offer superior thermal performance to linear PMMA and may be comparable to other crosslinked systems.

For critical applications, it is imperative to conduct thorough thermal analysis on the specific polymer formulation. The detailed experimental protocols for TGA and DSC provided in this guide offer a robust framework for such evaluations. By systematically comparing the thermal stability of NMMA-containing polymers with relevant alternatives, researchers can confidently select and optimize materials for their specific needs, ensuring the development of stable and reliable products.

References

  • Smith, J. et al. Some aspects of the properties and degradation of polyacrylamides. Find an Expert.
  • Xiong, B. et al. Polyacrylamide degradation and its implications in environmental systems.
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  • Ghaffar, A. M. A. et al. (2015). Degradation of Polyacrylamide and Its Derivatives in Aqueous Solutions.
  • Silva, J. et al. (2004).
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  • Sahoo, S. C. et al. (2013). DSC curves of poly(MMA) and poly(ethylene-co-MMA) in nitrogen atmosphere at a heating rate of 10 °C min−1.
  • Aydin, M., & Okay, O. (2015). Differential scanning calorimetry (DSC) thermograms of poly(St-co-MMA) with monomer compositions of styrene (St)/methyl methacrylate (MMA) ¼ 53/47 wt/wt (Trial 2) and St/MMA ¼ 30/70 wt/wt (Trial 3) without blowing agent.
  • Merah, D. et al. (2022). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers.
  • Lee, W.-F., & Chen, Y.-C. (2012). DSC curves (in N2) of PMMA, PTFVOPMA-co-PMMA and crosslinked PTFVOPMA-co-PMMA with a heating rate of 10 °C min⁻¹.
  • Mettler-Toledo AG. (2011).
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  • Information on poly(styrene-co-methacrylamide) in this study.
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  • Patra, P. et al. (2016). High Transparency and Thermal Stability of Alicyclic Polyimide with Crosslinking Structure by Triallylamine.
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The Swelling Behavior of Hydrogels: A Comparative Guide to N-(Methoxymethyl)methacrylamide (MOMAM) Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biomaterials, hydrogels stand out for their remarkable ability to absorb and retain significant volumes of water, making them ideal for applications ranging from drug delivery to tissue engineering. The key to unlocking their full potential lies in the precise control of their three-dimensional polymeric network, a feature largely dictated by the choice of crosslinking agent. This guide offers an in-depth comparison of hydrogels crosslinked with the innovative N-(Methoxymethyl)methacrylamide (MOMAM) against those crosslinked with the conventional N,N'-methylenebis(acrylamide) (BIS). We will explore the fundamental differences in their crosslinking mechanisms and how these translate into distinct swelling behaviors, stimuli-responsiveness, and mechanical properties.

The Crucial Role of the Crosslinker

A crosslinker is a molecule that joins polymer chains together, forming a network that prevents the polymer from dissolving and allows it to swell.[1] The nature and density of these crosslinks are critical determinants of a hydrogel's properties.[2] The industry standard, N,N'-methylenebis(acrylamide) (BIS), forms robust, permanent covalent bonds during free-radical polymerization.[3][4] This creates a static network structure that is reliable and well-characterized.

This compound (MOMAM), however, represents a more advanced approach. It acts as a latent crosslinker, meaning its crosslinking functionality is activated by a specific stimulus, such as heat or an acidic environment, after the initial polymerization.[5] This unique characteristic allows for the formation of dynamic covalent crosslinks, which can be reversible.[6][7] This dynamism imparts unique properties to the hydrogel, such as self-healing capabilities and tunable mechanical responses.[6]

Comparative Analysis of Swelling Behavior

The swelling of a hydrogel is a balance between the thermodynamic forces of mixing with the solvent and the elastic restoring force of the crosslinked network.[8] The most common way to quantify this is the swelling ratio, which can be measured by mass or volume.[9]

Table 1: Comparative Swelling and Mechanical Properties

PropertyN,N'-methylenebis(acrylamide) (BIS) Crosslinked HydrogelsThis compound (MOMAM) Crosslinked Hydrogels (Projected)
Crosslinking Mechanism Permanent covalent bonds formed during polymerization.[4]Dynamic covalent bonds activated post-polymerization by stimulus (e.g., heat, acid).[5]
Swelling Ratio Generally lower and less tunable post-synthesis. Inversely proportional to crosslinker concentration.[10]Potentially higher and more tunable due to the dynamic nature of crosslinks.
pH-Responsiveness Dependent on the incorporation of pH-sensitive co-monomers.[11][12]Intrinsic pH-responsiveness due to the acid-labile nature of the methoxymethyl group.[5]
Thermo-Responsiveness Primarily achieved by copolymerization with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm).[13][14]The crosslinking itself can be thermally triggered, offering a different modality of thermal response.[5]
Mechanical Properties Generally strong but brittle, with limited ability to dissipate energy.[2]Potentially self-healing and more adaptable to mechanical stress due to reversible crosslinks.[6][15]
N,N'-methylenebis(acrylamide) (BIS): The Static Benchmark

Hydrogels crosslinked with BIS exhibit predictable swelling behavior. The equilibrium swelling ratio is primarily determined by the concentration of BIS used during synthesis; a higher concentration leads to a more densely crosslinked network and a lower swelling capacity.[10] To introduce stimuli-responsiveness, such as sensitivity to pH or temperature, functional co-monomers must be incorporated into the polymer backbone.[11][16] For instance, the inclusion of acrylic acid can impart pH sensitivity, causing the hydrogel to swell more at higher pH due to the deprotonation of carboxylic acid groups and subsequent electrostatic repulsion.[17][18]

This compound (MOMAM): A Dynamic Advantage

MOMAM introduces a paradigm shift in hydrogel design. Its latent crosslinking capability allows for the fabrication of hydrogels with a degree of "smartness" embedded directly in the crosslinks.[5] The acid-catalyzed hydrolysis of the methoxymethyl ether linkage to form a more stable N-hydroxymethylacrylamide crosslink provides an intrinsic pH-responsiveness. This means that changes in the local pH environment could potentially modulate the crosslink density and, consequently, the swelling behavior, even without the presence of other pH-sensitive monomers.

Furthermore, the dynamic nature of these covalent bonds may allow the hydrogel network to rearrange and relax under stress, leading to enhanced toughness and self-healing properties.[6][15] While direct comparative experimental data on the swelling ratio of MOMAM-crosslinked hydrogels is not as abundant as for BIS, the underlying chemical mechanism suggests a greater potential for creating highly responsive and adaptable materials.

Experimental Protocols

To facilitate a direct comparison, we provide standardized protocols for hydrogel synthesis and swelling characterization.

Protocol 1: Hydrogel Synthesis via Free-Radical Polymerization
  • Precursor Solution Preparation : Dissolve the primary monomer (e.g., acrylamide) and the crosslinker (BIS or MOMAM) in deionized water or a suitable buffer to the desired concentrations. For stimuli-responsive hydrogels, co-monomers (e.g., N-isopropylacrylamide for thermo-responsiveness, acrylic acid for pH-responsiveness) are also added at this stage.[19]

  • Degassing : To remove dissolved oxygen, which inhibits polymerization, purge the solution with an inert gas like nitrogen or argon for 15-20 minutes.[19]

  • Initiation : Add a chemical initiator, such as ammonium persulfate (APS), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution to initiate the free-radical polymerization.[19]

  • Gelling : Quickly transfer the solution to a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at a controlled temperature.

  • Post-Polymerization Activation (for MOMAM) : For MOMAM-crosslinked hydrogels, a post-synthesis treatment, such as heating or immersion in an acidic solution, is required to activate the crosslinking.[5]

Protocol 2: Measurement of Swelling Ratio
  • Sample Preparation : Prepare hydrogel discs of a defined size. Lyophilize (freeze-dry) the hydrogels to determine their dry weight (W_d).[20]

  • Swelling : Immerse the dried hydrogel samples in a solution of interest (e.g., deionized water, buffer of a specific pH) at a controlled temperature.[8]

  • Equilibrium Swelling : At regular intervals, remove the hydrogel sample, gently blot the surface to remove excess water, and weigh it (W_s). Continue until a constant weight is achieved, indicating equilibrium swelling.[21][22]

  • Calculation : The mass swelling ratio (q) is calculated using the formula: q = (W_s - W_d) / W_d.[9] The volume swelling ratio can also be determined if the dimensions of the hydrogel are measured.[9]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the crosslinking mechanisms and the experimental workflow for swelling studies.

Crosslinking_Mechanisms cluster_BIS BIS Crosslinking (Static) cluster_MOMAM MOMAM Crosslinking (Dynamic) acrylamide1 Acrylamide Monomer polymer_chain1 Polyacrylamide Chain acrylamide1->polymer_chain1 Polymerization acrylamide2 Acrylamide Monomer polymer_chain2 Polyacrylamide Chain acrylamide2->polymer_chain2 Polymerization bis BIS Crosslinker crosslinked_network_bis Statically Crosslinked Hydrogel Network bis->crosslinked_network_bis Co-polymerization polymer_chain1->crosslinked_network_bis Co-polymerization polymer_chain2->crosslinked_network_bis Co-polymerization acrylamide3 Acrylamide Monomer linear_polymer Linear Polymer with Pendant MOMAM acrylamide3->linear_polymer Polymerization momam_monomer MOMAM Monomer momam_monomer->linear_polymer Polymerization stimulus Stimulus (Heat or Acid) linear_polymer->stimulus crosslinked_network_momam Dynamically Crosslinked Hydrogel Network linear_polymer->crosslinked_network_momam Crosslinking stimulus->crosslinked_network_momam Activation

Caption: Comparative crosslinking mechanisms of BIS and MOMAM.

Swelling_Study_Workflow start Start synthesis Hydrogel Synthesis (BIS or MOMAM) start->synthesis drying Lyophilization (Freeze-Drying) synthesis->drying weigh_dry Measure Dry Weight (Wd) drying->weigh_dry immersion Immerse in Swelling Medium (e.g., pH 7.4 buffer) weigh_dry->immersion incubation Incubate at Controlled Temperature immersion->incubation weigh_swollen Periodically Measure Swollen Weight (Ws) incubation->weigh_swollen equilibrium_check Equilibrium Reached? weigh_swollen->equilibrium_check equilibrium_check->weigh_swollen No calculate_ratio Calculate Swelling Ratio q = (Ws - Wd) / Wd equilibrium_check->calculate_ratio Yes end End calculate_ratio->end

Sources

Safety Operating Guide

N-(Methoxymethyl)methacrylamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(Methoxymethyl)methacrylamide (NMMA), grounded in established safety standards and regulatory requirements. Our focus extends beyond mere procedure to elucidate the rationale behind each step, empowering you to manage this substance with confidence and precision.

Foundational Safety and Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its intrinsic properties and associated hazards is essential. This proactive assessment is the cornerstone of a safe disposal workflow.

Chemical Profile and Hazards:

This compound (CAS No: 3644-12-0) is a functional monomer used in the synthesis of various polymers.[1][2][3][4] While invaluable in research and development, it presents several health and safety risks that must be diligently managed.

Property Description Source(s)
Physical State Colorless to light yellow clear liquid.
Boiling Point 85°C at 0.8 mmHg.[1][5]
Primary Hazards Harmful if swallowed.[6]
May cause an allergic skin reaction.
Causes serious eye irritation.
May cause respiratory irritation.[6]
Incompatible Materials Strong oxidizing agents, peroxides, strong reducing agents, heavy metals.[7]

The primary directive for handling NMMA is to prevent all direct contact. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist item; it is your primary defense against chemical exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] This is critical to prevent splashes that can cause serious eye irritation.

  • Hand Protection: Chemical-impermeable gloves are mandatory.[5] Given that NMMA can cause allergic skin reactions, ensuring the glove material is resistant to this specific chemical is crucial. Always inspect gloves for integrity before use.

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[5] A lab coat is a minimum requirement. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: In case of insufficient ventilation, or when handling the substance results in the formation of aerosols or mists, wear suitable respiratory equipment.[5][7]

Waste Segregation and Collection: The First Step in Disposal

Proper disposal begins at the point of generation. The principle of waste segregation is fundamental to ensuring that chemical waste streams are managed safely and in compliance with environmental regulations.

Protocol for Waste Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated, properly labeled, and closed container.[5]

  • Container Material: The container should be made of a material compatible with NMMA. High-density polyethylene (HDPE) is a common and suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the specific hazards (e.g., "Harmful," "Irritant"). This ensures that anyone handling the container is immediately aware of its contents and the associated risks.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Ensure the storage location is a designated satellite accumulation area or central hazardous waste storage area, in accordance with your institution's policies and regulations like the Resource Conservation and Recovery Act (RCRA).[8][9]

Spill Management: An Emergency Disposal Protocol

Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[5] Ensure the area is well-ventilated to disperse any vapors.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like dry sand or vermiculite.[10] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5][10] The use of non-sparking tools is a critical precaution to prevent ignition of flammable vapors.

  • Decontamination: Clean the spill area thoroughly with soap and plenty of water.[5] Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following established internal procedures.

Final Disposal Pathway: From Laboratory to Treatment

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility. It is imperative that this material is not discharged into sewer systems or disposed of with general household garbage.[5][6]

Primary Disposal Method:

The recommended and most environmentally sound method for disposing of NMMA is through controlled incineration at a licensed chemical destruction plant.[5] This process is typically equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts, ensuring minimal environmental impact.[10]

Container Disposal:

Empty containers that once held NMMA must also be managed as hazardous waste unless properly decontaminated.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent.[5] The rinsate (the solvent used for rinsing) must be collected as hazardous waste.

  • Final Disposal: After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[5]

The entire disposal process is governed by a "cradle-to-grave" principle under regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[9] This means the waste generator (your laboratory) is responsible for the waste from its creation to its final, safe disposal.

Decision Workflow for NMMA Disposal

The following diagram illustrates the logical flow for the safe management and disposal of this compound.

NMMA_Disposal_Workflow This compound Disposal Workflow cluster_0 Handling & Generation cluster_1 On-Site Management cluster_2 Final Disposal start Handling NMMA ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Waste Generated (Expired chemical, contaminated items) ppe->waste_gen spill Accidental Spill Occurs ppe->spill collect_waste Collect in Labeled, Closed Hazardous Waste Container waste_gen->collect_waste spill_response Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect with Non-Sparking Tools spill->spill_response store_waste Store in Designated Cool, Dry, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs spill_response->collect_waste transport Transport by Licensed Hazardous Waste Hauler contact_ehs->transport disposal Dispose at Approved Facility transport->disposal incineration Primary Method: Controlled Incineration disposal->incineration via

Caption: Decision workflow for NMMA handling and disposal.

References

  • Polymers incorporating hydroxymethyl acrylamide or hydroxymethyl methacrylamide: Human health tier II assessment. (2020). Australian Government Department of Health. [Link]

  • This compound, 50 g, CAS No. 3644-12-0. Carl ROTH. [Link]

  • This compound, 500 g, CAS No. 3644-12-0. Carl ROTH. [Link]

  • Methacrylamide CAS N°: 79-39-0. (2003). OECD Existing Chemicals Database. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • N-(Methoxymethyl)acrylamide | 3644-11-9. Tokyo Chemical Industry UK Ltd. [Link]

  • Hazardous Waste Listings. US EPA. [Link]

  • COMPLYING WITH RCRA HAZARDOUS WASTE REGULATIONS. (2023). Compliance Management International. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]

Sources

Safe Handling and Personal Protective Equipment for N-(Methoxymethyl)methacrylamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling N-(Methoxymethyl)methacrylamide. It is designed to be your preferred source for laboratory safety, building deep trust by providing value beyond the product itself.

This compound is a versatile monomer used in various research and development applications. However, its handling requires stringent safety protocols due to its potential health hazards. This guide provides a detailed, step-by-step approach to personal protective equipment (PPE) selection, use, and disposal to ensure the safety of all laboratory personnel.

Understanding the Risks: Why Specific PPE is Crucial

This compound presents several health risks that dictate the required level of personal protection. Understanding these hazards is fundamental to appreciating the causality behind our recommended experimental choices.

According to safety data sheets, this compound is classified as:

  • Acutely toxic (Oral and Dermal, Category 3): This means that it can be toxic if swallowed or if it comes into contact with the skin.[1]

  • Skin and Eye Irritant (Category 2): It can cause skin irritation and serious eye irritation upon contact.[1]

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction in some individuals.

These hazards underscore the importance of a comprehensive PPE strategy to prevent accidental exposure through ingestion, skin contact, or eye contact.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. The following table summarizes the required PPE, and the subsequent sections provide detailed procedural guidance.

PPE ComponentSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent dermal absorption and skin irritation.[1][2]
Eye Protection Tightly fitting safety goggles with side-shields or a face shieldTo protect against splashes and eye irritation.[1][2]
Body Protection Impervious protective clothing (e.g., lab coat, apron)To prevent contact with skin and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for spill cleanup.To avoid inhalation of vapors or aerosols.[1][2]
Experimental Workflow: Donning and Doffing PPE

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat/Gown: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don a pair of appropriate chemical-resistant gloves. Ensure the gloves overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety goggles or face shield.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat/Gown: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Eye/Face Protection: Remove your safety goggles or face shield by handling the earpieces or headband.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][2]

Decision Pathway for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection cluster_ppe Standard Laboratory Procedure start Start: Handling This compound well_ventilated Work in a well-ventilated area (e.g., chemical fume hood) start->well_ventilated gloves Wear impervious gloves (e.g., Nitrile) well_ventilated->gloves lab_coat Wear a fully buttoned lab coat gloves->lab_coat eye_protection Wear safety goggles with side shields lab_coat->eye_protection spill_risk Potential for splashing or large volume handling? eye_protection->spill_risk face_shield Add a face shield spill_risk->face_shield Yes end Proceed with Experiment spill_risk->end No face_shield->end

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated place, preferably within a chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal Plan: Contaminated materials and unused product must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, lab coats, and other disposable materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Unused Product and Contaminated Materials: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.[2]

  • Empty Containers: Containers should be triple-rinsed (or equivalent) before recycling or reconditioning. The rinsate should be collected as hazardous waste.[2]

By adhering to these procedural guidelines, researchers can confidently and safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • This compound, 50 g, CAS No. 3644-12-0 | Research Chemicals. Available from: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.